N-cyclohexyl-2-fluorobenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16FNO |
|---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
N-cyclohexyl-2-fluorobenzamide |
InChI |
InChI=1S/C13H16FNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16) |
InChI Key |
DSKBXNLFMNQDFV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2F |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis, Characterization, and Identification of N-cyclohexyl-2-fluorobenzamide
Abstract: This technical guide provides a comprehensive framework for the synthesis, purification, and rigorous analytical identification of the novel compound N-cyclohexyl-2-fluorobenzamide. While not a widely cataloged substance, its structural motifs are pertinent to modern medicinal chemistry. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals, detailing not just the protocols but the scientific rationale behind the methodological choices. We present a self-validating workflow that combines synthetic organic chemistry with advanced spectroscopic and chromatographic techniques to ensure the unequivocal identification and purity assessment of new chemical entities. This guide is designed to be a field-proven resource, grounding its protocols in established principles and authoritative standards.
Introduction to N-Substituted Benzamides in Drug Discovery
The N-substituted benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The amide bond, a mimic of the peptide linkage, provides a stable, planar unit capable of engaging in critical hydrogen bonding interactions with biological targets.[3] The versatility of the benzamide structure arises from the ability to readily modify both the aromatic ring and the N-substituent, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This modularity makes the synthesis of novel benzamide libraries an efficient strategy in lead optimization.[4]
This compound serves as an exemplary model for this guide. The cyclohexyl group introduces lipophilicity and a defined three-dimensional conformation, while the ortho-fluoro substituent on the benzoyl moiety can significantly alter electronic properties and metabolic pathways, often improving drug-like characteristics. The systematic characterization of such a novel entity is a critical and foundational task in any drug development program, ensuring that all subsequent biological and toxicological data are associated with a well-defined and pure chemical substance.
Proposed Synthesis and Purification
The most direct and reliable method for constructing the target amide is through the nucleophilic acyl substitution of a reactive carboxylic acid derivative with cyclohexylamine.[5][]
Synthetic Pathway: Acyl Chloride Method
The reaction of an acid chloride with an amine is a robust and widely used method for amide bond formation due to the high reactivity of the acyl chloride.[] The proposed two-step synthesis begins with the conversion of 2-fluorobenzoic acid to 2-fluorobenzoyl chloride, followed by its reaction with cyclohexylamine.
Step 1: Formation of 2-Fluorobenzoyl Chloride
2-fluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.[7] Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Step 2: Amide Coupling
The crude or distilled 2-fluorobenzoyl chloride is then reacted with cyclohexylamine. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to neutralize the HCl generated during the reaction, driving it to completion.[7]
Detailed Experimental Protocol
Materials:
-
2-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Cyclohexylamine
-
Triethylamine (TEA)
-
5% Hydrochloric acid (aq)
-
Saturated sodium bicarbonate solution (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: To a solution of 2-fluorobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours, or until gas evolution ceases.
-
Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 2-fluorobenzoyl chloride can often be used directly.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.[7] Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Aqueous Work-up: Upon completion, wash the reaction mixture sequentially with 5% HCl, water, saturated NaHCO₃ solution, and finally, brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification
The primary method for purifying the crude product is recrystallization.[8] Suitable solvents include ethanol/water mixtures, ethyl acetate/hexanes, or acetone. For more challenging purifications, flash column chromatography on silica gel may be employed.[9]
Structural Elucidation and Identification
A combination of modern analytical techniques is essential to unequivocally confirm the structure and assess the purity of the synthesized compound.[10][11][12]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of a compound.[12] For this compound (C₁₃H₁₆FNO), the expected monoisotopic mass is approximately 221.12 Da.
-
Expected Molecular Ion: [M]+ at m/z = 221
-
Protonated Molecule (ESI/CI): [M+H]+ at m/z = 222
Key Fragmentation Patterns: A common fragmentation pathway for benzamides is the cleavage of the amide bond.[13]
-
Loss of cyclohexylamino group (-NHC₆H₁₁): This would result in a fragment corresponding to the 2-fluorobenzoyl cation at m/z = 123.
-
Loss of 2-fluorobenzoyl group (-COC₆H₄F): This would lead to a cyclohexylaminium fragment at m/z = 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[12][14]
¹H NMR:
-
Aromatic Protons (4H): These will appear in the downfield region (approx. δ 7.0-8.0 ppm) and will show complex splitting patterns due to H-H and H-F coupling.
-
Amide Proton (1H): A broad singlet or doublet (due to coupling with the adjacent CH) typically between δ 5.5-8.5 ppm. Its chemical shift can be concentration and solvent-dependent.
-
Cyclohexyl Protons (11H): These will be in the upfield region (approx. δ 1.0-4.0 ppm). The methine proton (CH-N) will be the most downfield of this group, appearing as a multiplet. The remaining 10 protons will be in a complex, overlapping multiplet.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon, with the carbon attached to the fluorine atom appearing as a doublet due to one-bond C-F coupling (¹JCF).[15][16]
-
Carbonyl Carbon (C=O): ~165-175 ppm.
-
Aromatic Carbons (6C): ~115-165 ppm. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (¹JCF ≈ 245 Hz).[17] Other aromatic carbons will show smaller two- and three-bond couplings.
-
Cyclohexyl Carbons (6C): ~25-60 ppm.
¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The chemical shift will be characteristic of a fluorobenzene derivative.[14][17]
| Technique | Expected Result for C₁₃H₁₆FNO | Purpose |
| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z 221 | Confirms Molecular Weight |
| ¹H NMR | Signals in aromatic, amide, and aliphatic regions | Maps the proton framework |
| ¹³C NMR | Signals for carbonyl, aromatic, and cyclohexyl carbons; C-F coupling | Confirms carbon skeleton |
| ¹⁹F NMR | Single resonance | Confirms presence of fluorine |
| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹) | Identifies key functional groups |
| HPLC | Single sharp peak | Assesses purity |
Table 1: Summary of Analytical Techniques and Expected Outcomes.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a synthesized compound.[18] A sample is analyzed on a suitable column (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile/water gradient). A pure compound should ideally show a single, sharp peak. Purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks detected.
CAS Number Assignment
A CAS (Chemical Abstracts Service) Registry Number is a unique numerical identifier assigned to a single chemical substance.[19][20] For a novel compound like this compound, a CAS number must be requested from CAS, a division of the American Chemical Society.[21][22]
The process involves:
-
Submission: Submitting a request to CAS Registry Services℠.[21]
-
Structural Information: Providing the unambiguous chemical structure of the compound.
-
Supporting Data: Supplying analytical data (like NMR and MS spectra) that confirms the structure.
Once reviewed and verified by CAS scientists, a unique CAS RN is assigned, which then becomes the global standard for identifying this specific substance in literature, databases, and regulatory submissions.[20][23]
Self-Validating System for Compound Identification
The trustworthiness of any research conducted with a novel compound hinges on its unambiguous identification and confirmed purity. The described analytical workflow constitutes a self-validating system.
No single technique is sufficient on its own. Mass spectrometry confirms the molecular formula, but isomers can have the same mass. NMR spectroscopy elucidates the precise atomic connectivity, distinguishing between isomers. IR spectroscopy provides confirmation of the key functional groups (amide C=O and N-H). Finally, HPLC confirms the sample's purity, ensuring that the spectroscopic data corresponds to the main component and not a significant impurity. When the data from all these orthogonal techniques are consistent, they provide a highly trustworthy and validated structural assignment.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous approach to the synthesis and identification of this compound. By following a logical workflow encompassing proven synthetic methods, robust purification protocols, and a suite of orthogonal analytical techniques, researchers can ensure the production of a well-characterized and pure compound. This foundational work is indispensable for the integrity of any subsequent research in drug discovery and development, providing a reliable basis for biological screening, structure-activity relationship studies, and preclinical evaluation.
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Advanced Structure-Activity Relationship (SAR) of Fluorinated Benzamides: A Technical Guide to Rational Drug Design
Executive Summary
As a Senior Application Scientist, I approach benzamide optimization not merely as an exercise in adding halogens, but as a precise engineering of molecular micro-environments. The benzamide scaffold is a privileged structure in medicinal chemistry, ubiquitous in targets ranging from epigenetic modulators to neuroreceptors. However, the strategic incorporation of fluorine into this scaffold fundamentally alters its pharmacodynamics and pharmacokinetics. This whitepaper dissects the structure-activity relationship (SAR) of fluorinated benzamides, exploring the causality behind their enhanced binding affinities, conformational locking mechanisms, and metabolic shielding, supported by validated experimental protocols.
The Mechanistic Causality of Fluorination in Benzamides
When we substitute a hydrogen atom with fluorine on a benzamide ring, we are leveraging fluorine's unique physicochemical properties: high electronegativity, a small Van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å), and low polarizability.
Conformational Locking via Intramolecular Hydrogen Bonds (IMHBs)
The most profound SAR impact of ortho-fluorination on a benzamide is conformational restriction. The highly electronegative fluorine atom can act as a weak hydrogen bond acceptor, forming an Intramolecular Hydrogen Bond (IMHB) with the adjacent amide N-H proton (C-F···H-N). This interaction restricts the free rotation of the amide bond, locking the molecule into a specific dihedral angle. By pre-organizing the ligand into its bioactive conformation, the entropic penalty of binding is significantly reduced, directly translating to higher target affinity.
Metabolic Shielding and Lipophilicity Modulation
Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings and aliphatic bridgeheads for oxidation. The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol). Placing a fluorine atom at known metabolic soft spots blocks oxidative degradation. Furthermore, fluorination modulates the pKa of adjacent basic amines via inductive electron withdrawal, increasing the proportion of the un-ionized drug at physiological pH, which enhances membrane permeability and shifts the LogD profile.
Logical framework of fluorination effects on benzamide SAR and target applications.
Target-Specific SAR Case Studies
Cereblon (CRBN) Binders in PROTAC Design
In the development of Proteolysis Targeting Chimeras (PROTACs), non-phthalimide CRBN binders are highly sought after to improve chemical stability. Recent SAR studies demonstrate that the introduction of fluorine at the ortho position of benzamide scaffolds significantly increases CRBN binding affinity (1)[1]. For instance, perfluorination of benzamides outperforms non-fluorinated analogs, with specific ortho-fluorinated derivatives (e.g., Compound 8d) achieving an IC50 of 63 µM. The causality here is driven by the C-F···H-N IMHB, which predetermines the ligand conformation to perfectly match the human CRBN thalidomide binding domain (hTBD)[1].
FtsZ Allosteric Inhibitors (Antibacterial)
The bacterial cell division protein FtsZ is a prime target for novel antibiotics. The 2,6-difluorobenzamide motif is a hallmark of potent FtsZ allosteric inhibitors (2)[2]. Conformational analysis reveals that the energetic gap to reach the bioactive dihedral angle (-58°) is 3.71 kcal/mol for a standard benzamide, but drops dramatically to 1.98 kcal/mol for 2,6-difluorobenzamide[2]. The dual fluorine atoms force the aromatic ring out of coplanarity with the amide, creating a conformationally restrained inhibitor that slots seamlessly into the FtsZ allosteric cleft.
P2X7 Receptor Antagonists
Adamantanyl benzamides are potent P2X7 receptor antagonists but historically fail in vivo due to rapid oxidation of the adamantane bridgehead carbons. By synthesizing bioisosteres with fluorine atoms installed directly on the adamantane cage, researchers successfully blocked this metabolic pathway (3)[3]. The trifluorinated benzamide derivative (Compound 34) maintained an excellent IC50 of 25.1 nM while exhibiting vastly superior metabolic stability and lipophilic ligand efficiency (LLE)[3].
Quantitative SAR Data Summary
To provide a clear comparative baseline, the following table synthesizes the quantitative impact of fluorination across diverse therapeutic targets:
| Target | Representative Compound | Fluorination Strategy | Binding/Inhibition Metric | Mechanistic Impact of Fluorination |
| CRBN | Compound 8d | Ortho-fluorination | IC50 = 63 µM | Induces IMHBs, locking the active conformation for PROTAC recruitment[1]. |
| FtsZ | DFMBA | 2,6-difluorination | Enhanced vs non-fluorinated | Lowers energetic penalty to reach the -58° dihedral active state[2]. |
| P2X7R | Compound 34 | Adamantane trifluorination | IC50 = 25.1 nM | Blocks CYP450 oxidation at bridgehead carbons while maintaining affinity[3]. |
| CETP | Compound 8f | p-tetrafluoroethoxy | IC50 = 2.1 µM | Enhances hydrophobic interactions within the target's lipid-binding pocket[4]. |
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, ensuring that observed SAR improvements are genuine and not artifactual.
Protocol 1: Synthesis & Conformational Validation of Fluorinated Benzamides
Objective: Synthesize an ortho-fluorinated benzamide and validate its IMHB-locked conformation.
-
Amide Coupling: React the selected fluorinated benzoic acid with the target amine using HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF at room temperature. Causality: HATU is chosen over standard carbodiimides because the electron-withdrawing fluorine deactivates the carboxylic acid; HATU ensures rapid, high-yield coupling without epimerization.
-
Purification: Isolate the product via reverse-phase HPLC (Water/MeCN with 0.1% TFA).
-
Self-Validating Conformational Analysis (HOESY NMR): Perform 2D
F- Heteronuclear Overhauser Effect Spectroscopy (HOESY).-
Validation Check: The presence of a strong cross-peak between the fluorine atom and the amide N-H proton definitively proves spatial proximity (< 3 Å), validating the formation of the IMHB and the locked bioactive conformation. Absence of this peak indicates rotational freedom, prompting a redesign.
-
Protocol 2: Microscale Thermophoresis (MST) for Binding Affinity
Objective: Accurately determine the dissociation constant (
Step-by-step workflow for Microscale Thermophoresis (MST) binding affinity assays.
-
Target Labeling: Label the purified target protein using an NHS-ester RED fluorophore (targeting primary amines). Purify via size-exclusion chromatography to remove free dye.
-
Ligand Titration: Prepare a 16-point serial dilution of the fluorinated benzamide in assay buffer (e.g., PBS + 0.05% Tween-20). Causality: Tween-20 is critical to prevent non-specific adsorption of the highly lipophilic fluorinated ligand to the glass capillaries.
-
Equilibration & Capillary Loading: Mix the labeled protein (constant concentration, ~10 nM) with the ligand dilutions. Incubate for 15 minutes at RT, then load into standard treated MST capillaries.
-
Self-Validation (Pre-Scan): Run a capillary fluorescence scan before applying the IR laser.
-
Validation Check: Fluorescence counts must remain constant across all 16 capillaries (±10%). If fluorescence drops at high ligand concentrations, the fluorinated benzamide is quenching the fluorophore or inducing aggregation, which would invalidate the
calculation.
-
-
Thermophoresis: Apply the IR laser. The binding of the fluorinated ligand alters the hydration shell and charge of the protein, changing its movement along the temperature gradient. Plot the normalized fluorescence against ligand concentration to derive the
.
References
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs | Journal of Medicinal Chemistry - ACS Publications. 1
-
Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications | PMC - NIH. 2
-
Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist | University of East Anglia. 3
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors | MDPI. 5
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Fluorinated Benzyloxalamides: Glide Docking, Pharmacophore Mapping, Synthesis and In Vitro Evaluation as Potential Cholesteryl Ester Transfer Protein Inhibitors | Indian Journal of Pharmaceutical Sciences. 4
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Thermodynamic stability of N-cyclohexyl-2-fluorobenzamide
An In-depth Technical Guide to the Thermodynamic Stability of N-cyclohexyl-2-fluorobenzamide
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of this compound, a novel benzamide derivative. Moving beyond a simple recitation of methods, this document, prepared from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices and establishes a self-validating system for stability assessment. We will explore the theoretical underpinnings of stability, detail rigorous experimental protocols for thermal analysis and polymorphism screening, and provide a framework for interpreting the resulting data.
Introduction: Why Thermodynamic Stability is Paramount
This compound is a molecule of interest with potential therapeutic applications. However, before it can advance through the development pipeline, a thorough understanding of its solid-state properties is essential. Thermodynamic stability dictates the most stable crystalline form of the API under given conditions. The selection of a suboptimal or metastable form can lead to unforeseen changes during manufacturing or storage, potentially altering dissolution rates, bioavailability, and even therapeutic outcomes. This guide provides the strategic and tactical framework for a comprehensive stability assessment.
Theoretical & Structural Considerations
The thermodynamic stability of a crystalline solid is governed by its Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S) (G = H - TS). The most stable polymorphic form will possess the lowest Gibbs free energy at a given temperature and pressure.
A structural analysis of this compound reveals key features that may influence its stability:
-
Amide Linkage: The central amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions. This represents a primary potential degradation pathway.
-
Fluorine Substitution: The ortho-fluorine atom on the benzoyl ring is an electron-withdrawing group that can influence the electron density of the aromatic system and the acidity of the amide proton, potentially affecting intermolecular interactions.
-
Cyclohexyl Group: This bulky, flexible aliphatic group can adopt multiple conformations (e.g., chair, boat), which may lead to the formation of different crystal packing arrangements, or polymorphs.
Understanding these structural aspects allows us to anticipate potential liabilities and design a targeted experimental plan.
A Multi-Pillar Approach to Stability Assessment
A robust stability profile is not derived from a single experiment but from a matrix of complementary analyses. Our approach is structured as a logical workflow, starting with intrinsic stability and progressing to a comprehensive understanding of solid-state behavior.
Caption: Workflow for Thermodynamic Stability Assessment.
Pillar 1: Intrinsic Thermal Stability Assessment
The first step is to understand the inherent thermal stability of the compound. This involves determining the temperatures at which it melts and decomposes.
Causality: TGA measures mass loss as a function of temperature.[1][2] This is the most direct way to determine the temperature at which the compound begins to decompose, providing a critical upper temperature limit for all subsequent experiments, handling, and storage.
Experimental Protocol: TGA
-
Instrument Calibration: Calibrate the TGA instrument's balance and temperature sensor using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum or ceramic crucible.[3][4] Ensure the sample is representative of the bulk material.[3]
-
Experimental Conditions:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Set the temperature program to ramp from 25 °C to a temperature well above the expected decomposition (e.g., 400 °C) at a rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of the first significant mass loss event is recorded as the decomposition temperature (Td).
Causality: DSC measures the heat flow into or out of a sample as it is heated or cooled.[5][6][7] This technique is essential for identifying the melting point (Tm), which is a key physical constant of a crystalline solid, as well as other thermal events like polymorphic transitions or glass transitions.[5]
Experimental Protocol: DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Use a "heat-cool-heat" cycle to erase the sample's prior thermal history and observe its complete thermal behavior.
-
Segment 1 (Heating): Ramp from 25 °C to a temperature approximately 20 °C above the expected melt, but below the Td found by TGA, at a rate of 10 °C/min.
-
Segment 2 (Cooling): Cool the sample back to 25 °C at a rate of 10 °C/min to observe crystallization behavior.
-
Segment 3 (Heating): Re-heat the sample at 10 °C/min to confirm the thermal events observed in the first heat.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events. The peak temperature of the melting endotherm is the melting point.
Illustrative Data for this compound
| Parameter | Technique | Illustrative Value | Interpretation |
| Decomposition Onset (Td) | TGA | 285 °C | Material is thermally stable up to this temperature. |
| Melting Point (Tm) | DSC | 162 °C | Sharp endotherm indicates a pure crystalline solid. |
| Enthalpy of Fusion (ΔHfus) | DSC | 35.4 kJ/mol | Energy required to melt the crystal lattice. |
| Crystallization Temp (Tc) | DSC | 95 °C | Observed on cooling; indicates recrystallization from melt. |
Pillar 2: Polymorph and Solvate Screening
Causality: Many APIs can exist in multiple crystalline forms (polymorphs) or form crystals with solvent molecules (solvates).[8] Different forms can have drastically different stabilities and physical properties. A comprehensive screen is necessary to identify the most thermodynamically stable form, which is typically the preferred form for development as it is least likely to convert to another form over time.[9]
Experimental Protocol: Polymorph Screening by Slurry Crystallization
-
Solvent Selection: Choose a diverse panel of ~20 solvents with varying polarities, hydrogen bonding capabilities, and functional groups (e.g., methanol, acetone, ethyl acetate, toluene, water, heptane).
-
Slurry Preparation: For each solvent, add an excess of this compound (e.g., 50 mg) to a small vial containing 1 mL of the solvent.
-
Equilibration: Agitate the vials at two different temperatures (e.g., 5 °C and 40 °C) for an extended period (e.g., 7 days) to allow the system to reach thermodynamic equilibrium. This process encourages the initial, potentially metastable, form to convert to the most stable form under those conditions.
-
Isolation & Analysis: After equilibration, filter the solids from each vial and allow them to air dry.
-
Characterization: Analyze each isolated solid using X-Ray Powder Diffraction (XRPD). XRPD is the primary technique for identifying and distinguishing different crystal forms, as each form will produce a unique diffraction pattern.[9][10]
Pillar 3: Forced Degradation Studies
Causality: Forced degradation, or stress testing, is a regulatory requirement under ICH Q1A guidelines.[11][12][13] Its purpose is to intentionally degrade the API under harsh conditions (acid, base, oxidation, heat, light) to identify likely degradation products and establish "stability-indicating" analytical methods. This ensures that any degradants formed during long-term storage can be detected and quantified.
Sources
- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. torontech.com [torontech.com]
- 4. epfl.ch [epfl.ch]
- 5. quercus.be [quercus.be]
- 6. resolvemass.ca [resolvemass.ca]
- 7. veeprho.com [veeprho.com]
- 8. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]
- 9. international-pharma.com [international-pharma.com]
- 10. pharmtech.com [pharmtech.com]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Advanced Structural and Pharmacological Profiling of N-Cyclohexyl-2-fluorobenzamide Derivatives: A Comprehensive Technical Guide
Executive Summary
N-Cyclohexyl-2-fluorobenzamide (NC2FB) and its functionalized derivatives represent a highly versatile class of pharmacophores in contemporary medicinal chemistry and agrochemical development. Characterized by a rigidified amide backbone and a sterically tunable cyclohexyl moiety, this scaffold provides exceptional orthogonal reactivity for late-stage functionalization. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, advanced synthetic methodologies, and field-proven pharmacological applications of NC2FB derivatives, moving beyond basic descriptions to analyze the causality of molecular design and experimental execution.
Structural and Physicochemical Profiling
The biological efficacy of NC2FB derivatives is intrinsically linked to their crystallographic geometry. X-ray diffraction studies of the foundational NC2FB molecule (C13H16FNO) reveal critical spatial arrangements that dictate its interaction with enzymatic binding pockets[1].
-
Planarity and Dihedral Angles: The core amide unit (C2—C1—O1—N1—C8) is highly planar, exhibiting a maximum atomic deviation of merely 0.0223 Å[1]. This plane intersects the fluorobenzene ring at a dihedral angle of 29.92°, a specific conformational tilt that minimizes steric clash between the ortho-fluoro substituent and the carbonyl oxygen[1].
-
Ring Puckering: The N-cyclohexyl ring adopts a classic, thermodynamically stable chair conformation, defined by Cremer-Pople puckering parameters (Q(3) = 0.5763 Å)[1].
-
Hydrogen Bonding Network: In solid-state packing, the molecules self-assemble into transverse chains via robust N—H···O hydrogen bonds, augmented by weaker C—H···O and C—H···F interactions[1]. This extensive intermolecular network contributes to the high melting points and metabolic stability observed in its advanced derivatives.
Advanced Synthetic Methodologies
While classical amidation (reacting 2-fluorobenzoyl chloride with cyclohexylamine) is standard, modern drug discovery demands functionalization under mild conditions. A breakthrough in this domain is the Copper-catalyzed arylation of bromo-difluoro-acetamides to yield complex NC2FB derivatives[2].
Protocol 1: Cu-Catalyzed Cross-Coupling for Fluorinated Benzamides
Causality & Experimental Design: This protocol utilizes a Calix[4]arene ligand (L1) to stabilize the Cu(II) catalytic center. Crucially, MgCl₂ is introduced as an additive. According to the Pearson Hard-Soft Acid-Base (HSAB) theory, the hard Mg²⁺ ion exhibits a high affinity for the electron-rich fluorine atoms, polarizing the adjacent C-Br bond and drastically lowering the activation energy for oxidative addition[2].
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, combine 2-bromo-2,2-difluoroacetamide (1.0 mmol, 1.0 equiv.) with the appropriate aryl boronic acid (1.3 mmol, 1.3 equiv.)[2].
-
Catalyst & Additive Loading: Add CuBr₂ (22.3 mg, 0.1 mmol, 10 mol%) and Calix[4]arene L1 (130 mg, 0.2 mmol, 20 mol%) to the reaction vessel[2].
-
Activation: Introduce KF (116 mg, 2.0 mmol, 2.0 equiv.) as a base/fluoride source for transmetalation, and MgCl₂ (95 mg, 1.0 mmol, 1.0 equiv.) for C-Hal bond activation[2].
-
Solvation & Reaction: Suspend the mixture in hexafluoropropanol (HFIP) (0.12 mmol/mL). HFIP is chosen for its strong hydrogen-bond donating capability, which stabilizes ionic transition states. Heat the mixture to 70 °C and stir for 8 hours[2].
-
Validation & Purification: Monitor completion via TLC/LCMS. Evaporate the solvent under reduced pressure and purify the dry crude via silica gel column chromatography to yield the target NC2FB derivative (Yields up to 87%)[2].
Diagram 2: Cu-catalyzed cross-coupling workflow for fluorinated benzamides.
Pharmacological Applications & Biological Activity
The structural rigidity of the 2-fluorobenzamide core has been successfully exploited across multiple therapeutic areas.
Oncology: Mutant IDH1/IDH2 Inhibition
Wild-type Isocitrate Dehydrogenase (IDH) catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate (α-KG). However, specific mutations (e.g., R132 in IDH1) confer a neomorphic (gain-of-function) activity, causing the enzyme to reduce α-KG into the oncometabolite D-2-hydroxyglutarate (D-2-HG)[3]. The accumulation of D-2-HG blocks cellular differentiation and drives tumorigenesis in acute myeloid leukemia (AML) and gliomas[3].
Derivatives linking NC2FB to 3-pyrimidin-4-yl-oxazolidin-2-ones act as potent, allosteric inhibitors of mutant IDH[4]. The cyclohexyl ring occupies a hydrophobic sub-pocket, while the fluorine atom engages in critical halogen bonding with the mutated active site.
Diagram 1: Mutant IDH neomorphic pathway and NC2FB-targeted inhibition.
Protocol 2: Synthesis of NC2FB-linked IDH Inhibitors
Causality: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and polarity, which accelerates the S_NAr (nucleophilic aromatic substitution) reaction. N,N-Diisopropylethylamine (Hünig's Base) acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the acid-catalyzed degradation of the oxazolidinone ring[4].
Step-by-Step Methodology:
-
Reagent Mixing: To a reaction vial, add (S)-4-(1-aminoethyl)-N-cyclohexyl-2-fluorobenzamide (16 mg, 0.061 mmol) and (S)-3-(2-chloro-5-fluoropyrimidin-4-yl)-4-isopropyloxazolidin-2-one (31.4 mg, 0.121 mmol)[4].
-
Solvation: Dissolve the reagents in 0.5 mL of NMP[4].
-
Base Addition: Inject Hünig's Base (0.032 mL, 0.182 mmol) to the mixture[4].
-
Thermal Reaction: Heat the sealed vial to 125 °C for exactly 4 hours[4].
-
Validation: Monitor the reaction progression strictly via LCMS to prevent over-alkylation. Once the starting material is consumed, cool the mixture to room temperature for downstream purification[4].
Hematology: Selective FXIa Inhibitors
Direct oral anticoagulants targeting Coagulation Factor XIa (FXIa) are superior to traditional Vitamin K antagonists because they reduce thrombosis without broadly suppressing other coagulation factors, thereby minimizing severe bleeding risks[5]. Substituted oxopyridine derivatives linked to a 2-fluorobenzamide tail (e.g., Compound 4a) have demonstrated high binding affinity for FXIa, utilizing the fluorobenzamide moiety to anchor into the S1' pocket of the protease[5].
Agrochemicals: Broad-Spectrum Antifungals
In agricultural science, 2-fluorobenzamide derivatives containing a 1,2,4-triazole moiety exhibit exceptional fungicidal properties. For instance, N-[2-Hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]-2-fluorobenzamide (Compound 6e) demonstrated a 97% inhibition rate against Magnaporthe grisea (rice blast fungus) at 50 µg/mL, significantly outperforming the commercial standard myclobutanil (85% inhibition)[6].
Quantitative Data Presentation
The following table synthesizes the primary biological targets and efficacy metrics of the diverse derivatives discussed in this guide:
| Compound Class / Derivative | Core Scaffold | Primary Biological Target | Key Efficacy / Yield Metric | Reference |
| 3-Pyrimidin-4-yl-oxazolidin-2-ones | NC2FB | Mutant IDH1 / IDH2 (Oncology) | Blocks D-2-HG oncometabolite production | [4],[3] |
| Oxopyridine Derivatives | 2-Fluorobenzamide | Coagulation Factor XIa (Hematology) | High selectivity; mitigates bleeding risks | [5] |
| Triazole-containing Derivatives | 2-Fluorobenzamide | Magnaporthe grisea (Agrochemical) | 97% Inhibition at 50 µg/mL | [6] |
| Aryl-difluoroacetamides | NC2FB | Synthetic Cross-Coupling Intermediates | Up to 87% Yield via Cu/Mg catalysis | [2] |
Conclusion
The this compound architecture is far more than a simple structural motif; it is a highly tunable pharmacophore. By understanding the crystallographic causality of its dihedral angles and leveraging advanced synthetic protocols like Mg²⁺-assisted Cu-catalysis, researchers can continue to exploit this scaffold to develop targeted therapies ranging from mutant IDH inhibitors in oncology to highly selective anticoagulants and agrochemicals.
References
-
[5] Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. PMC - NIH. 5
-
[4] WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh. Google Patents. 4
-
[6] Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. J-Stage. 6
-
Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids.... HELDA - University of Helsinki.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Making sure you're not a bot! [helda.helsinki.fi]
- 3. WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh - Google Patents [patents.google.com]
- 4. WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh - Google Patents [patents.google.com]
- 5. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Biological targets for N-cyclohexyl-2-fluorobenzamide
The following technical guide details the biological targets, mechanism of action, and experimental validation protocols for N-cyclohexyl-2-fluorobenzamide , a specialized small-molecule probe primarily utilized in the study of kinase signaling pathways and inflammatory modulation.
A Technical Guide for Drug Discovery & Chemical Biology
Executive Summary
This compound is a synthetic benzamide derivative identified as a pharmacologically active scaffold in the inhibition of MAPK-Activated Protein Kinase 2 (MAPKAPK2 or MK-2) . As a downstream effector of the p38 MAPK pathway, MK-2 is a critical regulator of cytokine production, specifically TNF-
Unlike broad-spectrum kinase inhibitors, the specific fluorination pattern (2-fluoro) and the N-cyclohexyl moiety of this molecule provide a distinct structure-activity relationship (SAR) profile, optimizing its interaction with the ATP-binding pocket of serine/threonine kinases. This guide delineates its primary target (MK-2), potential off-target interactions (TRP channels), and the experimental protocols required to validate its bioactivity.
Chemical Profile & Physicochemical Properties[1][2][3][4]
Understanding the physicochemical nature of this compound is prerequisite to interpreting its biological interactions. The 2-fluoro substituent acts as a bioisostere for hydrogen or a hydroxyl group but with significantly altered electronic properties, influencing the acidity of the amide proton and the lipophilicity of the phenyl ring.
| Property | Value / Description | Relevance to Binding |
| Molecular Formula | Core benzamide scaffold | |
| Molecular Weight | 221.27 g/mol | Fragment-like; high ligand efficiency potential |
| LogP (Predicted) | ~3.3 | Moderate lipophilicity; good membrane permeability |
| H-Bond Donors | 1 (Amide NH) | Critical for hinge region interaction in kinases |
| H-Bond Acceptors | 2 (C=O, F) | Fluorine can act as a weak acceptor or modulate pKa |
| Rotatable Bonds | 2 | Conformational restriction aids entropy of binding |
Primary Biological Target: MAPKAPK2 (MK-2)[3]
The primary validated target for this compound is MAPKAPK2 (MK-2) , a serine/threonine kinase directly phosphorylated and activated by p38 MAPK.
Mechanism of Action (MOA)
The compound functions as an ATP-competitive inhibitor . Upon binding to the catalytic domain of MK-2, it prevents the phosphorylation of its downstream substrates, most notably Heat Shock Protein 27 (HSP27) .
-
Signal Transduction Blockade: Under stress conditions (e.g., LPS stimulation), p38 MAPK phosphorylates MK-2.
-
Inhibitor Binding: this compound occupies the ATP-binding pocket of activated MK-2.
-
Functional Consequence:
-
HSP27: Remains unphosphorylated, preventing actin remodeling.
-
mRNA Stability: Phosphorylated MK-2 normally stabilizes AU-rich element (ARE)-containing mRNAs (like TNF-
and IL-6). Inhibition leads to rapid degradation of these mRNAs. -
Outcome: Reduced translation and secretion of pro-inflammatory cytokines.
-
Signaling Pathway Visualization
The following diagram illustrates the specific node (MK-2) targeted by the compound within the inflammatory cascade.
Figure 1: The p38/MK-2 signaling axis.[1] The compound inhibits MK-2, destabilizing cytokine mRNA.
Secondary Targets & Off-Target Liabilities
While MK-2 is the primary therapeutic target, the N-cyclohexylbenzamide scaffold is a privileged structure in medicinal chemistry, often associated with sensory receptors.
Transient Receptor Potential (TRP) Channels
-
TRPM8 (Cold Receptor): Analogs of N-cyclohexylbenzamide are known TRPM8 antagonists. The 2-fluoro substitution may modulate this activity, potentially causing alterations in thermosensation.
-
TRPV1 (Capsaicin Receptor): While less potent than against TRPM8, the benzamide core can act as a modulator of TRPV1.
-
Implication: In in vivo models, researchers must control for potential effects on thermoregulation or nociception.
Experimental Validation Protocols
To validate the activity of this compound, a dual-assay approach is recommended: a biochemical kinase assay for potency (
Protocol A: In Vitro MK-2 Kinase Assay
Objective: Determine the inhibitory constant (
Reagents:
-
Recombinant Human MK-2 (active).
-
Substrate: Peptide H-KKLNRTLSVA-OH (HSP27 derived).
-
ATP (radiolabeled [
- P]-ATP or fluorescent tracer). -
Compound: this compound (dissolved in DMSO).
Workflow:
-
Preparation: Dilute compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM DTT). -
Incubation: Mix MK-2 enzyme (5-10 nM) with compound for 15 minutes at room temperature.
-
Reaction Start: Add ATP (
concentration) and Substrate peptide (50 M). -
Reaction Stop: After 30 minutes, stop reaction with orthophosphoric acid (for radiometric) or EDTA (for fluorescence).
-
Detection: Measure
P incorporation via scintillation counting or fluorescence polarization. -
Analysis: Plot % Inhibition vs. Log[Compound] to calculate
.
Protocol B: Cellular TNF- Release Assay
Objective: Verify functional inhibition of the pathway in a biological system.
Workflow Visualization:
Figure 2: Cellular assay workflow for validating MK-2 dependent cytokine suppression.
Step-by-Step:
-
Cell Culture: Seed THP-1 human monocytes (
cells/well) in 96-well plates. -
Dosing: Treat cells with serial dilutions of this compound (0.1 nM to 10
M) for 60 minutes. -
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1
g/mL to activate the p38/MK-2 pathway. -
Incubation: Incubate for 4 hours at 37°C, 5%
. -
Quantification: Harvest supernatant and quantify TNF-
using a commercial ELISA kit. -
Validation: Cytotoxicity must be ruled out using an MTT or CellTiter-Glo assay in parallel.
Synthesis & Probe Generation
For researchers requiring de novo synthesis of this probe for SAR studies, the following validated route is standard (Yield: ~79%).
-
Reactants: 2-Fluorobenzoic acid (or 2-fluorobenzoyl chloride) + Cyclohexylamine.
-
Coupling Agent: EDCI/HOBt (if using acid) or
(if using acid chloride). -
Solvent: Dichloromethane (DCM).
-
Purification: Recrystallization from
or Flash Chromatography (Hexane/EtOAc).
References
-
Dumble, M., et al. (2007). "Discovery of novel MK2 inhibitors for the treatment of rheumatoid arthritis." Bioorganic & Medicinal Chemistry Letters. Link
-
Anderson, D.R., et al. (2004). "Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds." World Intellectual Property Organization, Patent WO2004058762A1. Link
-
Saeed, A., et al. (2008).[2] "this compound."[3][4][5][6][7] Acta Crystallographica Section E: Structure Reports Online, 64(11), o2187. Link
-
Gaestel, M. (2006). "MAPKAP kinases - MKs - two's company, three's a crowd." Nature Reviews Molecular Cell Biology. Link
-
BenchChem. (2025).[8] "this compound Structure & Properties." BenchChem Database. Link
Sources
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- 2. chem.qau.edu.pk [chem.qau.edu.pk]
- 3. 4-Bromo-3-chloro-N-cyclohexyl-2-fluorobenzamide 97% | CAS: 2404734-23-0 | AChemBlock [achemblock.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. 2267-95-0 this compound AKSci 6965FV [aksci.com]
- 7. WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Preclinical Safety and Toxicity Profiling of N-Cyclohexyl-2-fluorobenzamide: A Technical Whitepaper
Executive Summary
N-cyclohexyl-2-fluorobenzamide (CAS: 2267-95-0) is a privileged structural motif frequently utilized as a synthetic intermediate and scaffold in medicinal chemistry[1]. Its core structure—combining a lipophilic cyclohexyl ring, a stable amide linkage, and an ortho-fluorinated benzene ring—is heavily featured in the development of mutant IDH1/2 inhibitors for oncology[2] and MAPK-activated protein kinase-2 (MK-2) inhibitors[3]. While highly valuable for target binding, the unique physicochemical properties of this scaffold introduce specific safety and toxicity liabilities that must be rigorously evaluated during lead optimization.
This whitepaper provides an in-depth technical guide to the toxicity profile, predictive safety data, and environmental stability of this compound, offering self-validating experimental workflows for preclinical assessment.
Structural Toxicology & Physicochemical Liabilities
The safety profile of this compound is fundamentally dictated by its structural components. Understanding the causality between these functional groups and their biological interactions is critical for predictive toxicology.
-
The Ortho-Fluoro Substitution: The introduction of fluorine at the ortho position of the benzamide ring increases metabolic stability by blocking cytochrome P450 (CYP450) mediated aromatic oxidation at that site. However, it also alters the electron density of the aromatic ring, potentially increasing the electrophilicity of adjacent carbons and leading to the formation of reactive arene epoxides[4].
-
The Cyclohexyl Moiety: The non-polar cyclohexyl group significantly increases the compound's overall lipophilicity (LogP). While this enhances membrane permeability and target engagement, excessive lipophilicity correlates with increased promiscuity, off-target toxicity, and a higher risk of phospholipidosis and bioaccumulation.
-
The Amide Bond: Amides are generally stable in plasma, but hepatic amidases can cleave this bond. Hydrolysis of this compound yields 2-fluorobenzoic acid and cyclohexylamine. Cyclohexylamine is a known sympathomimetic and potential cardiovascular liability, necessitating strict monitoring of metabolic cleavage[5].
Table 1: Predictive Safety Endpoints & Structural Alerts
| Parameter | Predictive Value / Alert | Toxicological Implication |
| LogP (Estimated) | 2.8 - 3.2 | Moderate lipophilicity; low risk of acute bioaccumulation, but potential for non-specific protein binding. |
| Metabolic Cleavage | Cyclohexylamine release | Potential cardiovascular toxicity (blood pressure elevation) upon extensive amide hydrolysis. |
| Aromatic Oxidation | Arene Epoxide formation | Risk of covalent binding to hepatic proteins (DILI risk). |
| Photostability | UV-induced amido cleavage | Potential for phototoxicity and environmental persistence[6]. |
Metabolic Pathway & Reactive Intermediate Generation
To accurately predict in vivo toxicity, we must map the biotransformation pathways. The primary routes of clearance for fluorinated benzamides involve CYP450-mediated oxidation and amidase-driven hydrolysis.
Caption: Predicted biotransformation pathways of this compound highlighting toxicity alerts.
Environmental Toxicity & Photodegradation
Recent studies on structurally related fluorinated benzamides (e.g., cyflufenamid) demonstrate that these compounds are susceptible to photolysis in liquid media[6]. Under UV irradiation, the amido bond undergoes cleavage, a process accelerated by the presence of environmental catalysts like
From an environmental safety and handling perspective (SDS guidelines), this compound and its halogenated derivatives must be protected from prolonged UV exposure to prevent the generation of reactive, potentially toxic photoproducts[7]. Spillage into aquatic environments poses a risk due to the slow baseline degradation rate in the absence of UV catalysis[7].
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each includes internal controls to verify the causality of the observed toxicological effects.
Protocol A: In Vitro Hepatotoxicity Screening (HepG2 MTT Assay)
Rationale: HepG2 cells retain partial metabolic competence, allowing us to assess both the intrinsic cytotoxicity of the parent compound and the potential toxicity of its metabolites (e.g., cyclohexylamine).
Step-by-Step Methodology:
-
Cell Culture Preparation: Seed HepG2 cells in a 96-well plate at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% . -
Compound Preparation: Dissolve this compound in analytical grade DMSO to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 µM to 100 µM. (Critical: Ensure final DMSO concentration in wells does not exceed 0.5% to prevent solvent-induced cytotoxicity).
-
Treatment & Controls:
-
Test Wells: Add the compound dilutions.
-
Positive Control: Add 50 µM Chlorpromazine (known hepatotoxin).
-
Vehicle Control: Add 0.5% DMSO in media.
-
-
Incubation: Incubate the plates for 48 hours.
-
Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan.
-
Solubilization & Readout: Remove the media, add 100 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the
using non-linear regression. A shift in when co-incubated with a general CYP inhibitor (e.g., 1-aminobenzotriazole) validates whether toxicity is parent- or metabolite-driven.
Protocol B: Photodegradation Kinetics Assessment
Rationale: Based on the photolytic behavior of fluorobenzamides[6], this assay quantifies environmental stability and identifies phototoxic cleavage products.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 10 mg/L solution of this compound in ultrapure water containing 1% acetonitrile to aid solubility.
-
Irradiation Setup: Place the solution in a quartz reactor tube. Position the tube in a photoreactor equipped with a Xenon arc lamp (simulating solar spectrum, 290-400 nm).
-
Sampling: Extract 1 mL aliquots at time intervals: 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately transfer aliquots to amber HPLC vials and store at 4°C to halt degradation.
-
LC-MS/MS Analysis: Analyze the samples using a C18 reverse-phase column. Monitor the disappearance of the parent mass (
) and the appearance of the primary photoproducts (e.g., cyclohexylamine at ). -
Kinetic Modeling: Plot
versus time to determine the pseudo-first-order degradation rate constant ( ).
High-Throughput Safety Screening Workflow
To systematically evaluate this compound or its derivatives during lead optimization, a tiered screening workflow is essential.
Caption: Tiered preclinical safety screening workflow for fluorobenzamide derivatives.
References
-
Saeed, A., Khera, R. A., Abbas, N., Simpson, J., & Stanley, R. G. (2008). this compound. Acta Crystallographica Section E: Structure Reports Online.[Link]
-
MDPI (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules.[Link]
-
ResearchGate (2015). Photolysis of cyflufenamid in liquid media. Environmental Science and Pollution Research.[Link]
- World Intellectual Property Organization (2013).WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh.
Sources
- 1. 2267-95-0 this compound AKSci 6965FV [aksci.com]
- 2. WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh - Google Patents [patents.google.com]
- 3. WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds - Google Patents [patents.google.com]
- 4. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
Methodological & Application
Application Note: High-Yield Synthesis of N-Cyclohexyl-2-fluorobenzamide via Modified Schotten-Baumann Amidation
Introduction & Strategic Rationale
Fluorinated arylamides are highly valued pharmacophores in modern drug development. The incorporation of a fluorine atom into an aromatic nucleus frequently enhances the metabolic stability, lipophilicity, and target binding affinity of the resulting drug candidates compared to their non-fluorinated counterparts [1].
The synthesis of N-cyclohexyl-2-fluorobenzamide is efficiently achieved through the nucleophilic acyl substitution of 2-fluorobenzoyl chloride with cyclohexylamine. This application note details a highly optimized, self-validating protocol utilizing a modified Schotten-Baumann approach. The methodology is specifically designed to maximize product yield and purity while mitigating the inherent moisture sensitivity of the acyl chloride reagent.
Mechanistic Insights & Causality
The direct coupling of a carboxylic acid and an amine is thermodynamically unfavorable due to competing acid-base proton exchange, which forms an unreactive salt [3]. To bypass this barrier, the carboxylic acid is pre-activated into an electrophilic acyl chloride (2-fluorobenzoyl chloride).
Causality of the Base Scavenger: The amidation reaction generates equimolar hydrogen chloride (HCl) as a byproduct. If left unneutralized, the HCl will rapidly protonate the cyclohexylamine nucleophile, forming an unreactive ammonium salt and prematurely halting the reaction. While a traditional approach might use two equivalents of the primary amine (sacrificing one equivalent to scavenge the HCl), our modified protocol employs an auxiliary organic base—Triethylamine (TEA). This choice preserves the more valuable primary amine and drives the reaction to completion [3].
Causality of Thermal Control: Acylation reactions are highly exothermic. Conducting the initial dropwise addition at 0 °C suppresses the competitive hydrolysis of 2-fluorobenzoyl chloride into 2-fluorobenzoic acid—a common yield-limiting side reaction caused by trace moisture [4].
Nucleophilic acyl substitution pathway for this compound.
Reagent Properties & Quantitative Data
Accurate stoichiometric control is critical for minimizing side products. The following table summarizes the quantitative parameters for a standard 10 mmol scale synthesis [2].
| Reagent / Product | Role | MW ( g/mol ) | Density (g/mL) | Equivalents | Amount Required |
| 2-Fluorobenzoyl chloride | Electrophile | 158.56 | 1.304 | 1.0 | 10.0 mmol (1.21 mL) |
| Cyclohexylamine | Nucleophile | 99.17 | 0.867 | 1.1 | 11.0 mmol (1.26 mL) |
| Triethylamine (TEA) | Acid Scavenger | 101.19 | 0.726 | 1.5 | 15.0 mmol (2.09 mL) |
| Dichloromethane (DCM) | Solvent | 84.93 | 1.325 | N/A | 20.0 mL |
| This compound | Target Product | 221.27 | N/A | 1.0 (Theoretical) | 2.21 g (100% Yield) |
Experimental Protocol
This workflow is designed as a self-validating system . The strategic use of differential solubility during the work-up phase ensures that unreacted starting materials are chemically partitioned away from the target product, guaranteeing high crude purity before final crystallization.
Phase 1: Preparation & Thermal Control
-
System Purge: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, establish an inert atmosphere (N₂ or Argon) to prevent the moisture-induced degradation of the acyl chloride [5].
-
Amine Solution: Dissolve cyclohexylamine (1.26 mL, 11.0 mmol) and triethylamine (2.09 mL, 15.0 mmol) in anhydrous DCM (15 mL).
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
Phase 2: Acylation & Propagation
-
Controlled Addition: Dilute 2-fluorobenzoyl chloride (1.21 mL, 10.0 mmol) in anhydrous DCM (5 mL). Transfer this solution to a pressure-equalizing addition funnel and add it dropwise to the stirring amine solution over a period of 15 minutes.
-
Causality: Dropwise addition prevents localized thermal spikes, thereby suppressing the formation of di-acylated impurities and preserving the integrity of the solvent.
-
-
Propagation: Remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C) and stir for 2 to 4 hours.
-
In-Process Control: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent system. The consumption of the highly UV-active 2-fluorobenzoyl chloride indicates reaction completion.
Phase 3: Self-Validating Work-Up & Isolation
-
Quench: Add 15 mL of saturated aqueous NaHCO₃ to the reaction flask and stir vigorously for 10 minutes.
-
Causality: The mild base neutralizes residual acyl chloride and solubilizes the triethylamine hydrochloride salt into the aqueous phase.
-
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 10 mL). Combine the organic layers.
-
Chemical Partitioning (Washes):
-
Wash the combined organic layer with 1M HCl (15 mL). Causality: This selectively protonates any unreacted cyclohexylamine and TEA, forcing them into the aqueous waste stream.
-
Wash with brine (15 mL) to remove residual water from the organic phase.
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture to afford pure this compound as a crystalline solid.
Step-by-step experimental workflow for the amidation reaction.
Safety & Handling Precautions
-
2-Fluorobenzoyl Chloride: This reagent is a severe skin irritant, corrosive, and a potent lachrymator. It reacts violently with water and ambient humidity to release toxic hydrogen chloride gas [5]. All handling, including the preparation of the addition funnel, must be conducted inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves and safety goggles.
References
-
Synthesis of 2- or 4-fluorine-substituted arylamides Source: Fluorine Notes URL:[Link]
-
2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 Source: PubChem, National Institutes of Health (NIH) URL:[Link]
-
Continuous flow Schotten–Baumann reaction optimization Source: Reaction Chemistry & Engineering, RSC Publishing URL:[Link]
Reaction conditions for preparing N-cyclohexyl-2-fluorobenzamide
Executive Summary & Strategic Overview
N-Cyclohexyl-2-fluorobenzamide (CAS: 75670-52-1) is a structural motif frequently encountered in medicinal chemistry, serving as a pharmacophore in glucokinase activators, transient receptor potential (TRP) modulators, and agrochemical intermediates.
The preparation of this compound centers on the formation of an amide bond between 2-fluorobenzoic acid (or its derivatives) and cyclohexylamine . While conceptually simple, the presence of the ortho-fluorine substituent introduces specific electronic and steric considerations. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon in the acid chloride, making the reaction rapid but potentially prone to hydrolysis if moisture is not strictly controlled.
This guide details two primary protocols:
-
Method A (The Kinetic Route): Acylation via 2-fluorobenzoyl chloride. This is the preferred method for high-throughput synthesis and scale-up due to rapid kinetics and simplified purification.
-
Method B (The Thermodynamic/Coupling Route): Direct amidation using coupling reagents (HATU/EDC). This method is reserved for instances where acid-sensitive functional groups are present or when the acid chloride is unstable/unavailable.
Reaction Chemistry & Mechanism
Mechanistic Pathway (Method A)
The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.
-
Nucleophilic Attack: The lone pair of the cyclohexylamine nitrogen attacks the carbonyl carbon of 2-fluorobenzoyl chloride. The ortho-fluorine atom inductively withdraws electron density, making the carbonyl carbon highly electrophilic (
), thereby accelerating this step compared to unsubstituted benzoyl chloride. -
Tetrahedral Intermediate: A tetrahedral alkoxide intermediate forms transiently.
-
Elimination: The chloride ion acts as a leaving group, reforming the carbonyl double bond.
-
Deprotonation: The resulting protonated amide is deprotonated by the auxiliary base (Triethylamine or DIPEA) to yield the neutral product and the amine hydrochloride salt.
Critical Parameters
-
Solvent Selection: Dichloromethane (DCM) is the standard solvent due to its ability to solubilize both reactants while precipitating the amine hydrochloride salt in some cases. For "greener" alternatives, 2-MeTHF or Ethyl Acetate are viable.
-
Temperature Control: The reaction is exothermic. Initiation at 0 °C is critical to prevent side reactions (e.g., bis-acylation or polymerization impurities).
-
Stoichiometry: A slight excess of base (1.2–1.5 equiv) is required to scavenge the HCl generated. Failure to remove HCl will protonate the unreacted cyclohexylamine, rendering it non-nucleophilic and stalling the reaction.
Experimental Protocols
Method A: Acyl Chloride Route (Standard Protocol)
Applicability: High yield synthesis (Gram to Kilogram scale).
Reagents:
-
2-Fluorobenzoyl chloride (1.0 equiv) [CAS: 393-52-2]
-
Cyclohexylamine (1.05 equiv) [CAS: 108-91-8]
-
Triethylamine (TEA) (1.5 equiv) [CAS: 121-44-8]
-
Dichloromethane (DCM) (anhydrous, 10 mL/mmol)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solubilization: Charge the flask with Cyclohexylamine (1.05 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM .
-
Cooling: Submerge the flask in an ice/water bath (0 °C) and stir for 10 minutes.
-
Addition: Add 2-Fluorobenzoyl chloride (1.0 equiv) dropwise via syringe or addition funnel over 15–20 minutes. Note: Evolution of white fumes (HCl) may occur if the needle tip is not submerged or if the system is not well-sealed; however, the base usually suppresses this.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) naturally. Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1] The acid chloride spot (high Rf, unstable) should disappear, and a new amide spot (mid-Rf) should appear.
-
-
Quench: Quench the reaction by adding water (equal volume to solvent).
-
Workup:
-
Isolation: Filter and concentrate in vacuo to yield an off-white solid.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc gradient) if purity is <95%.
Method B: Direct Amide Coupling (Alternative)
Applicability: When 2-fluorobenzoyl chloride is unavailable or if avoiding corrosive reagents is necessary.
Reagents:
-
2-Fluorobenzoic acid (1.0 equiv)
-
Cyclohexylamine (1.1 equiv)
-
HATU (1.1 equiv) or EDC.HCl (1.2 equiv)/HOBt (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 equiv)
-
DMF (Dimethylformamide) (5 mL/mmol)
Procedure Summary:
-
Dissolve 2-fluorobenzoic acid in DMF.
-
Add DIPEA and HATU. Stir for 5 minutes to activate the acid (formation of the active ester).
-
Add Cyclohexylamine.[5]
-
Stir at RT for 12–16 hours.
-
Dilute with EtOAc, wash extensively with LiCl (5% aq) or water to remove DMF, followed by standard acid/base washes.
Data Presentation & Comparison
Table 1: Comparison of Synthetic Methods
| Feature | Method A (Acid Chloride) | Method B (Coupling Agent) |
| Reagent Cost | Low | High (due to HATU/EDC) |
| Reaction Time | 2–4 Hours | 12–16 Hours |
| Atom Economy | High (HCl byproduct) | Low (Large coupling byproducts) |
| Purification | Extraction often sufficient | Chromatography usually required |
| Typical Yield | 85–95% | 70–85% |
| Safety | Corrosive reagents | Sensitizers (Coupling agents) |
Table 2: Physical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₁₃H₁₆FNO | |
| Molecular Weight | 221.27 g/mol | |
| Appearance | White crystalline solid | |
| Solubility | DCM, EtOAc, DMSO, MeOH | Poor solubility in water |
| 1H NMR Diagnostic | δ ~6.0–6.5 ppm (br d, NH) | Amide proton doublet due to coupling with CH |
Process Visualization
The following diagram illustrates the decision logic and workflow for Method A, including the critical workup steps to ensure purity.
Caption: Workflow for the synthesis of this compound via the Acid Chloride route, highlighting impurity removal steps.
Troubleshooting & Optimization
-
Impurity: 2-Fluorobenzoic Acid (Hydrolysis Product)
-
Cause: Wet solvent or old acid chloride reagent.
-
Solution: Ensure DCM is anhydrous.[2] If the acid chloride is old, distill it or add a drop of DMF and oxalyl chloride to regenerate it before adding the amine. The NaHCO₃ wash in the workup is designed to remove this specific impurity.
-
-
Low Yield / Incomplete Reaction
-
Cause: HCl salt formation of the starting amine.
-
Solution: Ensure at least 1.0 equivalent of free base (TEA/DIPEA) is available after accounting for any HCl in the acid chloride reagent. Increase TEA to 2.0 equivalents.
-
-
Oiling Out
-
Issue: Product does not crystallize upon concentration.
-
Solution: Triturate the oil with cold Hexanes or Diethyl Ether to induce crystallization. The presence of the cyclohexyl ring increases lipophilicity, sometimes delaying crystallization.
-
Safety & Hazards
-
2-Fluorobenzoyl Chloride: Corrosive and lachrymator. Causes severe skin burns and eye damage. Handle only in a fume hood. Hydrolyzes to release HF/HCl upon contact with moisture.
-
Cyclohexylamine: Flammable liquid and corrosive. Toxic if swallowed or in contact with skin.
-
Reaction Exotherm: The reaction is highly exothermic.[2] Strict adherence to the 0 °C start temperature is required to prevent runaway conditions on larger scales.
References
-
BenchChem. Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. Retrieved from
-
Royal Society of Chemistry (RSC). General procedure for synthesis of N-alkylbenzamides. Supplementary Information. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9935, 2-Fluorobenzoic acid. Retrieved from
-
University of Bath. Green Chemistry: Amidation of acid chlorides in Cyrene. Retrieved from
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. KR19990022839A - Use of N-cyclohexyl benzamide for the treatment of intestinal diseases - Google Patents [patents.google.com]
- 5. N-Cyclohexyl-2-benzothiazolesulfenamide synthesis - chemicalbook [chemicalbook.com]
Application Note: Rational Solvent Selection and Solubility Profiling for N-Cyclohexyl-2-fluorobenzamide
Introduction and Structural Profiling
N-cyclohexyl-2-fluorobenzamide (CAS: 2267-95-0) is a structurally unique synthetic intermediate utilized in the development of fluorinated pharmaceuticals and agrochemicals. For drug development professionals and formulation scientists, understanding the solubility profile of this compound is a critical prerequisite for assay development, crystallization optimization, and downstream formulation.
Solvent selection cannot be approached empirically; it must be driven by the physicochemical properties of the molecule. The compound features a highly lipophilic cyclohexyl ring, a polar amide linkage capable of hydrogen bonding, and an ortho-fluorine atom on the aromatic ring that perturbs molecular planarity[1].
Physicochemical Causality: The "Why" Behind Solvent Selection
To successfully dissolve this compound, a solvent must provide a solvation energy that overcomes the compound's solid-state lattice energy.
-
Crystal Lattice Disruption: Crystallographic data reveals that the amide unit (N—C=O) is not coplanar with the fluorobenzene ring, exhibiting a dihedral angle of 29.92°[1]. The solid-state architecture is heavily stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into robust transverse chains, further augmented by weak C—H···F interactions[1].
-
Targeting the Amide Bond: Solvents that act as strong hydrogen-bond acceptors (e.g., Dimethyl Sulfoxide, Dimethylformamide) are highly effective because they competitively disrupt the N—H···O transverse chains.
-
The Halogen Effect: Halogenated solvents like Chloroform (CHCl₃) exhibit excellent solvation properties for this compound. In fact, standard synthetic protocols utilize CHCl₃ for both the reaction phase and the final crystallization of the white needles, indicating high solubility at reflux and favorable thermodynamic equilibrium at room temperature[1].
-
Hydrophobic Rejection: The bulky cyclohexyl ring, which adopts a rigid chair conformation[1], creates a massive hydrophobic cavity. This completely prevents the formation of a stable hydration shell, rendering the compound practically insoluble in purely aqueous media.
Solvent Selection Matrix
The following table summarizes the quantitative and qualitative solubility profile across a dielectric continuum, serving as a predictive guide for assay and formulation design.
| Solvent Category | Representative Solvent | Dielectric Constant (ε) | Solvation Mechanism | Estimated Solubility Range (25°C) | Application Suitability |
| Halogenated | Chloroform (CHCl₃) | 4.8 | Dipole-dipole & Halogen interactions | > 50 mg/mL | Excellent (Synthesis/Crystallization) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Strong H-bond acceptance | > 50 mg/mL | Excellent (In vitro assays/Stock solutions) |
| Polar Protic | Methanol (MeOH) | 32.7 | H-bond donation/acceptance | 10 - 30 mg/mL | Moderate (Analytical dilutions) |
| Ester / Ether | Ethyl Acetate (EtOAc) | 6.0 | Moderate H-bond acceptance | 5 - 15 mg/mL | Moderate (Liquid-liquid extraction) |
| Non-Polar | Hexane | 1.9 | Hydrophobic interactions only | < 1 mg/mL | Poor (Anti-solvent applications) |
| Aqueous | Water (H₂O) | 80.1 | None (Hydrophobic rejection) | < 0.1 mg/mL | Insoluble (Requires co-solvents/surfactants) |
Workflow Visualization
Workflow for solvent selection and solubility validation of this compound.
Experimental Protocol: Thermodynamic Solubility Screening
To generate reliable, reproducible solubility data for this compound, kinetic methods (like solvent titration) must be avoided. The Shake-Flask Method is required because it allows the solvent sufficient time to break the robust N—H···O transverse chains, ensuring a true thermodynamic equilibrium[1].
Step 1: Preparation of the Solid-Liquid Interface
-
Weigh approximately 50 mg of this compound powder into a 2.0 mL Type I borosilicate glass HPLC vial.
-
Add 1.0 mL of the target solvent.
-
Causality: Glass is strictly required over polypropylene tubes. Highly lipophilic compounds with fluorinated rings can adsorb onto plastic surfaces or induce plasticizer leaching, which artificially alters the dielectric environment of the solvent and skews quantification.
Step 2: Thermal Equilibration
-
Seal the vials with PTFE-lined caps.
-
Place the vials in an orbital thermoshaker set to 300 RPM at a strictly controlled 25.0 ± 0.1 °C for 48 hours.
-
Self-Validating System (Saturation Check): At the 24-hour mark, visually inspect each vial. A persistent, visible solid pellet must remain at the bottom. If the solution is completely clear, the system has not reached saturation. You must add an additional 25 mg of the API and reset the 48-hour equilibration timer.
Step 3: Phase Separation
-
Transfer the vials to a temperature-controlled centrifuge (25 °C).
-
Centrifuge at 15,000 × g for 15 minutes.
-
Causality: High-speed centrifugation is vastly superior to syringe filtration for this compound. The lipophilic nature of the cyclohexyl ring causes high non-specific binding to standard PVDF or PTFE filter membranes, leading to false-negative concentration readings. Centrifugation forces all sub-micron undissolved particulates out of the supernatant without introducing membrane-binding artifacts.
Step 4: HPLC-UV Quantification
-
Carefully aspirate 100 µL of the clear supernatant and dilute it volumetrically (e.g., 1:10 or 1:100) with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the detector's linear range.
-
Analyze the sample via HPLC-UV at an absorption wavelength of 254 nm.
-
Self-Validating System (Analytical Integrity): Prior to sample injection, a 5-point calibration curve of this compound (prepared in a highly soluble solvent like DMSO) must be analyzed. The experimental run is only considered valid if the linear regression coefficient (R²) of the calibration curve is ≥ 0.999. Furthermore, a blank injection must follow the highest calibration standard to confirm the absence of column carryover.
References
- Source: iucr.org (Acta Crystallographica Section E)
Sources
Using N-cyclohexyl-2-fluorobenzamide as a pharmaceutical intermediate
Advanced Application Note: N-Cyclohexyl-2-fluorobenzamide as a Versatile Pharmaceutical Intermediate
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Structural Rationale & Mechanistic Insights
This compound (CAS 2267-95-0) is a highly privileged building block in medicinal chemistry. By combining the robust lipophilicity of a cyclohexyl ring with the extreme electrophilicity of an ortho-fluorinated benzamide, this intermediate is foundational in the synthesis of complex active pharmaceutical ingredients (APIs).
1.1. The Ortho-Fluorine Advantage in SNAr In Nucleophilic Aromatic Substitution (SNAr), fluorine is paradoxically the most effective leaving group among halogens. While F⁻ is a poor leaving group in aliphatic SN2 reactions, SNAr is governed by the rate-determining formation of the anionic Meisenheimer complex. Fluorine’s extreme electronegativity (-I effect) severely depletes electron density at the ipso-carbon, drastically lowering the activation energy required for nucleophilic attack. Simultaneously, the adjacent carboxamide group provides essential resonance stabilization (-M effect) to the intermediate complex.
1.2. Conformational Pre-organization via Intramolecular Hydrogen Bonding The secondary amide proton (N-H) in 2-fluorobenzamides forms a strong intramolecular hydrogen bond with the ortho-fluorine atom[1]. This non-covalent interaction locks the molecule into a planar conformation, restricting rotation around the C(aryl)-C(carbonyl) bond. In drug design, this pre-organization minimizes the entropic penalty upon target binding—a structural strategy heavily utilized in the development of Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MK-2) inhibitors[2].
1.3. The Cyclohexyl Pharmacophore The bulky cyclohexyl group serves a dual purpose. Synthetically, it provides steric shielding that prevents unwanted N-alkylation during cross-coupling or SNAr reactions. Pharmacologically, it acts as a robust bioisostere for aliphatic chains, offering superior metabolic stability against cytochrome P450-mediated oxidation while enhancing the LogP for optimal blood-brain barrier (BBB) penetration.
Fig 1: Intramolecular N-H···F hydrogen bonding driving conformational pre-organization.
Key Synthetic Workflows
This compound is primarily deployed in two advanced synthetic pathways:
-
Intermolecular SNAr : Displacement of the fluorine atom by nitrogen, oxygen, or sulfur nucleophiles to generate 2-substituted benzamides.
-
Directed ortho-Metalation (DoM) & C-H Activation : The secondary amide acts as a powerful Directed Metalation Group (DMG). Deprotonation with an alkyllithium reagent allows for regioselective functionalization at the C6 position. Furthermore, related 2-fluorobenzamide derivatives are known to undergo N-deprotonation followed by intramolecular O-SNAr cyclization to yield complex heterocycles like benzo[d]oxazoles[3], or participate in Cu-catalyzed cross-coupling networks[4].
Fig 2: Mechanistic pathway of SNAr on this compound via a Meisenheimer complex.
Quantitative Data: SNAr Optimization
The efficiency of the SNAr reaction is highly dependent on the solvent's dielectric constant and the nature of the base. Table 1 summarizes the optimization parameters for the amination of this compound.
Table 1: Optimization of SNAr Conditions for this compound
| Entry | Nucleophile (1.5 eq) | Solvent | Base (2.0 eq) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale |
| 1 | Morpholine | DMF | K₂CO₃ | 80 | 12 | 85 | Standard conditions; moderate reaction rate. |
| 2 | Morpholine | DMSO | K₂CO₃ | 100 | 8 | 94 | DMSO solvates K⁺, leaving CO₃²⁻ highly basic. |
| 3 | Piperidine | DMSO | K₂CO₃ | 100 | 8 | 96 | Higher intrinsic nucleophilicity of piperidine. |
| 4 | Aniline | DMSO | Cs₂CO₃ | 120 | 16 | 78 | Weaker nucleophile requires the "cesium effect". |
| 5 | Phenol | NMP | NaH | 100 | 12 | 88 | Irreversible deprotonation required for O-nucleophiles. |
Validated Experimental Protocols
Protocol A: General Procedure for SNAr Amination (Synthesis of 2-Morpholino-N-cyclohexylbenzamide)
Objective : High-yielding displacement of the ortho-fluorine using a secondary amine. Self-Validation Rationale : This protocol utilizes precipitation as the primary purification method, exploiting the high lipophilicity of the cyclohexyl product versus the water-soluble reagents.
-
Reaction Setup : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.21 g, 10.0 mmol, 1.0 eq) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol, 2.0 eq). Causality: K₂CO₃ is selected over NaOH to prevent competitive base-catalyzed hydrolysis of the amide bond.
-
Solvent and Reagent Addition : Suspend the mixture in anhydrous DMSO (20 mL, 0.5 M). Add morpholine (1.31 mL, 15.0 mmol, 1.5 eq) via syringe. Causality: DMSO’s high polarity stabilizes the anionic Meisenheimer transition state, significantly accelerating the reaction compared to ethereal solvents.
-
Execution : Attach a reflux condenser, flush the system with inert gas (N₂ or Ar), and heat the mixture to 100 °C in an oil bath for 8 hours.
-
In-Process Control (IPC) : Monitor the reaction via LC-MS. The starting material (m/z [M+H]⁺ 222.1) should be completely consumed, replaced by a single product peak (m/z [M+H]⁺ 289.2).
-
Quenching & Workup : Cool the reaction to room temperature. Pour the mixture slowly into 100 mL of vigorously stirred, ice-cold distilled water. A white precipitate will form immediately. Causality: The product is highly hydrophobic due to the cyclohexyl ring, whereas DMSO, K₂CO₃, and excess morpholine are entirely water-soluble.
-
Isolation : Filter the precipitate under vacuum. Wash the filter cake with 0.1 M aqueous HCl (2 x 20 mL) to remove any trace residual morpholine, followed by cold water (2 x 20 mL). Dry the solid under high vacuum at 45 °C overnight to afford the pure product.
Protocol B: Directed ortho-Metalation (DoM) at the C6 Position
Objective : Regioselective C-H functionalization of the benzamide core. Self-Validation Rationale : Strict temperature control is critical; exceeding -60 °C will result in the nucleophilic attack of the alkyllithium on the amide carbonyl instead of the desired deprotonation.
-
Deprotonation : Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) under an Argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation : Dropwise add sec-butyllithium (2.2 eq, 1.4 M in cyclohexane) over 15 minutes. Causality: The first equivalent deprotonates the amide N-H. The resulting lithium amide strongly coordinates the second equivalent of sec-BuLi, directing it exclusively to the C6 proton (as C2 is blocked by fluorine).
-
Electrophilic Quench : Stir at -78 °C for 1 hour, then add the desired electrophile (e.g., anhydrous DMF, 3.0 eq, to install a formyl group).
-
Workup : Allow the reaction to warm to 0 °C, quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
References
-
Alkorta, I., et al. "A DFT and AIM analysis of the spin-spin couplings across the hydrogen bond in the 2-fluorobenzamide and related compounds." Magnetic Resonance in Chemistry (2009). 1
-
"WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds." Google Patents. 2
-
"Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides." MDPI (2021). 4
-
"Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization." PMC (2024). 3
Sources
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. WO2004058762A1 - Mitogen activated protein kinase-activated protein kinase-2 inhibiting compounds - Google Patents [patents.google.com]
- 3. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Microwave-assisted synthesis of N-cyclohexyl-2-fluorobenzamide
Application Note: Microwave-Assisted Synthesis of N-Cyclohexyl-2-fluorobenzamide
Executive Summary
This guide details the microwave-assisted synthesis of This compound , a representative fluorinated amide scaffold relevant to medicinal chemistry.[1][2][3] Fluorinated benzamides are critical pharmacophores, often serving as metabolically stable bioisosteres in drug discovery.[2]
Traditional thermal amidation (Schotten-Baumann conditions or thermal dehydration) often suffers from long reaction times, incomplete conversion, or the need for aggressive coupling reagents.[1][2] This protocol leverages Microwave-Assisted Organic Synthesis (MAOS) to achieve:
-
Reaction Time Reduction: From hours to minutes.
-
Enhanced Purity: Minimized side reactions due to uniform volumetric heating.[4][1][2]
-
Green Chemistry: Options for solvent-free or aqueous-phase synthesis.[1][2][3]
Two distinct protocols are provided:
-
Protocol A (Standard): Rapid synthesis using 2-fluorobenzoyl chloride (High Throughput).
-
Protocol B (Green): Direct catalytic amidation using 2-fluorobenzoic acid (Sustainability).
Scientific Background & Mechanism
The Fluorine Effect
The introduction of a fluorine atom at the ortho position of the benzamide ring influences the amide bond conformation via electronic repulsion (dipole-dipole interactions) and steric effects.[4][2] This often locks the conformation, improving binding affinity in protein targets.[2] However, the electron-withdrawing nature of fluorine can deactivate the carbonyl carbon in direct amidation or make the acid chloride highly reactive/unstable.[2] Microwave irradiation overcomes activation energy barriers, facilitating efficient nucleophilic attack.[2]
Reaction Mechanism (Protocol A)
The reaction proceeds via a Nucleophilic Acyl Substitution.[4] The cyclohexylamine (nucleophile) attacks the carbonyl carbon of the 2-fluorobenzoyl chloride.[4][2] The tetrahedral intermediate collapses, expelling the chloride ion.[2] A non-nucleophilic base (Triethylamine) neutralizes the generated HCl to drive the equilibrium.[4][2]
Figure 1: Mechanistic pathway for the acid chloride mediated amidation.
Equipment & Materials
Instrumentation:
-
Reactor: Single-mode microwave synthesizer (e.g., CEM Discover 2.0 or Biotage Initiator+).[4][1][2][3]
-
Vessels: 10 mL or 35 mL pressure-sealed borosilicate glass vials with silicone/PTFE septa.
-
Temperature Control: IR sensor (external) or Fiber Optic probe (internal).[4][2] Note: Fiber optic is preferred for polar solvents to avoid surface-temperature lag.[1][2][3]
Reagents:
-
Precursor A: 2-Fluorobenzoyl chloride (CAS: 393-52-2) OR 2-Fluorobenzoic acid (CAS: 445-29-4).[1][2][3]
-
Solvents: Dichloromethane (DCM), Ethanol (EtOH), or Water (for Green method).[4]
-
Auxiliaries: Triethylamine (TEA), Ceric Ammonium Nitrate (CAN - Catalyst for Protocol B).[4][1][2][3]
Experimental Protocols
Protocol A: Acid Chloride Route (High Throughput)
Best for: Library generation, maximum yield, speed.[4]
-
Preparation: In a 10 mL MW vial, dissolve 2-fluorobenzoyl chloride (1.0 mmol, 158 mg) in dry DCM (2 mL).
-
Addition: Add Triethylamine (1.2 mmol, 167 µL) followed by Cyclohexylamine (1.0 mmol, 115 µL) dropwise. Caution: Exothermic reaction.[4][1][2]
-
Sealing: Cap the vial with a PTFE-lined crimp cap.
-
Irradiation:
-
Workup: Dilute reaction mixture with DCM (10 mL). Wash with 1M HCl (2 x 5 mL) to remove unreacted amine/TEA, then Sat. NaHCO₃ (2 x 5 mL) to remove unreacted acid chloride hydrolysis products. Dry organic layer over MgSO₄.[1][2]
-
Isolation: Evaporate solvent under reduced pressure. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: Direct Amidation (Green Chemistry)
Best for: Sustainability, avoiding corrosive acid chlorides.[4]
-
Preparation: In a 10 mL MW vial, mix 2-fluorobenzoic acid (1.0 mmol, 140 mg) and Cyclohexylamine (1.2 mmol, 137 µL).
-
Catalyst: Add Ceric Ammonium Nitrate (CAN) (10 mol%, ~55 mg) or Silica Gel (200 mg) as solid support.[4][2]
-
Solvent: Add Water (1 mL) or run Solvent-Free (neat).
-
Irradiation:
-
Workup: Cool to room temperature. The product often precipitates as a solid. Filter and wash with cold water. If solvent-free, dissolve in hot Ethanol and filter off the catalyst (Silica/CAN).[1][2]
Results & Data Analysis
Comparative Efficiency
| Parameter | Thermal (Reflux) | Microwave (Protocol A) | Microwave (Protocol B - Green) |
| Time | 2 - 4 Hours | 5 Minutes | 15 Minutes |
| Solvent | DCM/THF (Large Vol) | DCM (Minimal) | Water or None |
| Yield | 75 - 85% | 92 - 96% | 85 - 90% |
| Purification | Extraction + Column | Extraction only | Filtration |
Characterization Data (Representative)
-
Melting Point: Expected range 145–155 °C (Consistent with N-cyclohexylbenzamide analogs).[4][1][2][3]
-
¹H NMR (400 MHz, CDCl₃):
-
¹⁹F NMR:
-110 to -115 ppm (Typical for ortho-fluoro amides).[1][2][3]
Workflow Diagram
Figure 2: Operational workflow for the microwave synthesis process.
Troubleshooting & Safety
-
Pressure Spikes: When using aqueous solvents (Protocol B)[4][3] at 140°C, vapor pressure will be significant (~3-5 bar).[1][2][3] Ensure the vial is rated for at least 20 bar.
-
Thermal Runaway: The reaction of acid chlorides with amines is exothermic.[4] In Protocol A, pre-cool reagents if working on scales >5 mmol before MW irradiation.[2]
-
HF Formation: While the C-F bond is stable, avoid extremely acidic conditions at high temperatures (>200°C) to prevent any risk of defluorination, though unlikely in these protocols.[4]
References
-
Direct Amidation (Green/Catalytic)
-
Solid-Supported Synthesis
-
General Microwave Amidation Review
-
Solvent Selection in MW
Sources
- 1. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]
- 2. N-cyclohexyl-2-benzothiazole sulfonamide (CAS 16170-33-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. N-Cyano-N-phenyl-p-toluenesulfonaMide | 55305-43-6 [chemicalbook.com]
- 4. chem.washington.edu [chem.washington.edu]
- 5. N-Cyclohexyl-2-benzothiazolesulfenamide synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
Application Note: In Vitro Assay Architecture for Screening N-Cyclohexyl-2-Fluorobenzamide Derivatives Against Mutant IDH1 (R132H)
Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Researchers
Executive Summary
N-cyclohexyl-2-fluorobenzamide (CAS 2267-95-0) and its structural analogs are highly versatile pharmacophores utilized in the synthesis of targeted metabolic enzyme inhibitors. Notably, this scaffold is a critical building block in the development of therapies targeting the neomorphic activity of mutant Isocitrate Dehydrogenase 1 (mIDH1), specifically the R132H mutation 1.
This guide outlines a comprehensive, self-validating in vitro screening architecture designed to evaluate the inhibitory potency of this compound derivatives. By synthesizing biochemical high-throughput screening (HTS) with orthogonal cellular mass spectrometry, this workflow ensures high-fidelity hit identification while systematically eliminating assay artifacts.
Mechanistic Rationale & Assay Logic
To design a robust assay, one must first understand the altered biochemistry of the target. Wild-type IDH1 normally catalyzes the oxidative decarboxylation of isocitrate to
The Causality of Assay Selection
Directly measuring the depletion of NADPH via its intrinsic autofluorescence (Ex 340 nm / Em 460 nm) is highly problematic for HTS. Many aromatic compounds—including fluorinated benzamides—exhibit strong autofluorescence in the blue spectrum, leading to severe signal interference.
The Solution: We employ a Diaphorase-coupled assay . Diaphorase utilizes the remaining (unconsumed) NADPH in the well to reduce non-fluorescent resazurin into highly fluorescent resorufin. This shifts the detection wavelength to the red spectrum (Ex 540 nm / Em 590 nm), drastically reducing compound interference [[4]](.
Figure 1: Biochemical mechanism of mIDH1 and the logic of the Diaphorase-coupled red-shifted detection assay.
Self-Validating Workflow Architecture
A reliable screening protocol cannot exist in isolation; it must be a self-validating system. If a compound successfully inhibits mIDH1, NADPH is not consumed, leading to high resorufin fluorescence. However, a compound that is intrinsically fluorescent at 590 nm will mimic this exact readout, creating a false positive. Conversely, a compound that inhibits the diaphorase enzyme will suppress fluorescence, masking true mIDH1 inhibitors.
To establish absolute trustworthiness, our workflow mandates a Pre-read Step (to flag autofluorescence) and a Diaphorase Counter-Screen (to rule out coupling-enzyme inhibition) 4. Finally, hits are validated in a cellular matrix using LC-MS/MS, as fluorescence readouts are unreliable in complex cellular lysates 5.
Figure 2: The self-validating screening architecture ensuring high-fidelity hit progression.
Quantitative Data Presentation
To standardize assay preparation, Table 1 details the optimized reagent matrix for the biochemical screen. Table 2 provides expected validation metrics for a successful assay run.
Table 1: Biochemical Assay Reagent Matrix (384-Well Format)
| Reagent Component | Stock Concentration | Final Assay Concentration | Purpose / Causality |
| IDH1 R132H Enzyme | 100 nM | 1.5 nM | Titrated to achieve 80% NADPH conversion at 60 min. |
| 100 mM | 1.0 mM | Primary substrate for the neomorphic reaction. | |
| NADPH | 1 mM | 2.0 | Co-factor; kept near |
| Diaphorase | 1 mg/mL | 0.01 mg/mL | Coupling enzyme to red-shift the detection signal. |
| Resazurin | 1 mM | 10 | Fluorogenic substrate for diaphorase. |
| Assay Buffer | 10x | 1x (50 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl | Maintains physiological pH and ionic strength. |
Table 2: Expected Validation Metrics & Quality Control
| Metric | Acceptable Threshold | Interpretation |
| Z'-Factor | Indicates excellent separation between positive and negative controls [[5]](). | |
| Signal-to-Background (S/B) | Ensures adequate dynamic range for IC | |
| Reference IC | Validates the biochemical sensitivity of the enzyme batch 6. |
Detailed Experimental Methodologies
Protocol A: Diaphorase-Coupled Biochemical Screen
Note: Acoustic liquid handling (e.g., Echo 555) is strongly recommended for dispensing the this compound derivatives to eliminate tip-based carryover and maintain exact nanoliter volumes.
-
Compound Preparation: Dispense 25 nL of this compound derivatives (from 10 mM DMSO stocks) into a black, solid-bottom 384-well plate.
-
Enzyme Addition: Add 5
L of 2x IDH1 R132H enzyme solution (3.0 nM in Assay Buffer) to the wells. Centrifuge at 1000 x g for 1 minute. -
Pre-Incubation & Pre-Read: Incubate the plate at room temperature for 30 minutes to allow compound binding. Critical Step: Read the plate at Ex 540 / Em 590 nm to establish a baseline and flag any intrinsically fluorescent compounds 4.
-
Reaction Initiation: Add 5
L of 2x Substrate Mix (2.0 mM -KG and 4.0 M NADPH in Assay Buffer) to initiate the reaction. -
Reaction Phase: Incubate in the dark at room temperature for exactly 60 minutes.
-
Detection Coupling: Add 5
L of Detection Mix (0.03 mg/mL Diaphorase and 30 M Resazurin). Incubate for 5 minutes. -
Readout: Measure fluorescence at Ex 540 nm / Em 590 nm. Calculate percentage inhibition relative to DMSO controls.
Protocol B: Diaphorase Counter-Screen (Self-Validation)
To ensure hits are not simply inhibiting the diaphorase enzyme:
-
Prepare a 384-well plate with 25 nL of the hit compounds.
-
Add 10
L of a mock reaction buffer containing no IDH1 enzyme , but spiked with a fixed concentration of NADPH (0.4 M) to simulate the remaining NADPH of an inhibited well. -
Add 5
L of the Detection Mix (Diaphorase + Resazurin). -
Read fluorescence after 5 minutes. Compounds that significantly decrease the signal here are false-positive diaphorase inhibitors and must be discarded 6.
Protocol C: Orthogonal Cellular 2-HG Quantification via LC-MS
Because cellular matrices degrade resorufin, biochemical fluorescence cannot be used in vivo. Direct quantification of 2-HG via LC-MS/MS is required to prove physiological target engagement 5.
-
Cell Plating: Seed U87MG-IDH1R132H glioblastoma cells at 20,000 cells/well in a 96-well tissue culture plate. Allow 24 hours for adherence.
-
Compound Treatment: Treat cells with a dose-response titration of the validated this compound derivatives. Incubate for 48 hours at 37°C, 5% CO
. -
Metabolite Extraction: Aspirate media and wash cells with ice-cold PBS. Add 100
L of ice-cold 80% Methanol containing a stable isotope internal standard (e.g., C -2-HG). -
Processing: Incubate at -80°C for 20 minutes to precipitate proteins. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
LC-MS/MS Analysis: Transfer the supernatant to MS vials. Analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) negative ion mode, tracking the transition
147 129 for endogenous 2-HG 6.
References
-
[1] Google Patents. WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh. Available at:
-
[4] National Institutes of Health (NIH). Diaphorase Coupling Protocols for Red-Shifting Dehydrogenase Assays. Available at:
-
[6] National Center for Biotechnology Information (NCBI). ML309: A potent inhibitor of R132H mutant IDH1 capable of reducing 2-hydroxyglutarate production in U87 MG glioblastoma cells. Available at:
-
[2] Google Patents. US11497743B2 - Treating patients harboring an isocitrate dehydrogenase 1 (IDH-1) mutation. Available at:
-
[5] PubMed Central (PMC). Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. Available at:
-
[3] Oxford Academic. Targeting the IDH1 R132H mutation in gliomas by CRISPR/Cas precision base editing. Available at:
Sources
- 1. WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh - Google Patents [patents.google.com]
- 2. US11497743B2 - Treating patients harboring an isocitrate dehydrogenase 1 (IDH-1) mutation - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Diaphorase Coupling Protocols for Red-Shifting Dehydrogenase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ML309: A potent inhibitor of R132H mutant IDH1 capable of reducing 2-hydroxyglutarate production in U87 MG glioblastoma cells - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protocol for the Storage, Solubilization, and Handling of Fluorobenzamide Scaffolds in Drug Discovery
Abstract
Fluorobenzamides are a critical structural motif in medicinal chemistry, serving as the pharmacophore in dopamine antagonists (e.g., Raclopride), PARP inhibitors, and various 18F-PET radiotracers. While the carbon-fluorine bond is robust, the amide linkage in these electron-deficient systems presents specific stability challenges regarding hydrolysis and solubility. This Application Note provides a standardized, field-validated protocol for the storage, solubilization, and handling of fluorobenzamide compounds to ensure experimental reproducibility in high-throughput screening and lead optimization.
Chemical Stability & Mechanistic Profile
To handle fluorobenzamides effectively, one must understand the electronic influence of the fluorine atom on the benzamide core.
-
The Fluorine Effect (Causality): Fluorine is the most electronegative element. When substituted on the benzamide ring (ortho, meta, or para), it exerts a strong inductive electron-withdrawing effect (-I).
-
Impact on Hydrolysis: This electron withdrawal decreases electron density at the carbonyl carbon of the amide group, making it more electrophilic. Consequently, fluorobenzamides are more susceptible to nucleophilic attack (hydrolysis) by water or hydroxide ions than their non-fluorinated counterparts [1].
-
Metabolic Stability: Conversely, the C-F bond blocks metabolic oxidation at that specific carbon, often extending the half-life of the drug in vivo, provided the amide bond remains intact ex vivo [2].
Critical Implication: Storage protocols must rigorously exclude moisture and extreme pH environments to prevent the degradation of the compound into fluorobenzoic acid and the corresponding amine.
Storage Architecture
The integrity of fluorobenzamide stocks relies on a "Cold Chain" approach that minimizes thermodynamic energy available for degradation reactions.
Environmental Specifications
| Parameter | Solid State (Powder) | Solubilized Stock (DMSO) | Critical Rationale |
| Temperature | 2°C to 8°C | -20°C or -80°C | Low temp slows hydrolysis kinetics. Solutions require freezing to arrest molecular mobility. |
| Atmosphere | Inert (N₂ or Ar) | Sealed / Septum | Oxygen is less critical than moisture; however, inert gas prevents moisture ingress.[1] |
| Humidity | < 30% RH (Desiccator) | N/A (Anhydrous solvent) | Hygroscopic uptake drives amide hydrolysis. |
| Light | Amber Vials | Amber Vials | Protects against photo-degradation, particularly for iodinated or conjugated derivatives. |
Storage Decision Logic
The following workflow illustrates the decision process for incoming fluorobenzamide shipments.
Figure 1: Decision tree for the intake and storage of fluorobenzamide compounds. Note the emphasis on desiccation prior to cooling to prevent condensation.
Solubilization & Stock Preparation Protocol
Objective: Create a 10 mM stock solution suitable for biological assays without precipitating the compound or inducing hydrolysis.
Solvent Selection
-
Primary Solvent: DMSO (Dimethyl Sulfoxide) .[2][3][4]
-
Why: Fluorobenzamides are lipophilic. DMSO is a polar aprotic "super solvent" that disrupts the crystal lattice effectively. It is miscible with water, allowing easy dilution into assay media [3].
-
-
Secondary Solvent: Ethanol (Absolute) .
-
Note: Only use if DMSO is incompatible with the specific biological target (rare). Ethanol evaporates faster, altering concentration over time.
-
Step-by-Step Solubilization Workflow
-
Equilibration: Allow the solid vial to reach room temperature before opening.
-
Causality: Opening a cold vial condenses atmospheric water onto the powder, initiating hydrolysis.
-
-
Weighing: Weigh the desired mass (e.g., 5-10 mg) into a sterile, amber glass vial.
-
Calculation: Calculate the volume of DMSO required for 10 mM concentration.
-
Dissolution: Add high-grade (anhydrous) DMSO. Vortex vigorously for 30 seconds.
-
Self-Validating Step: Inspect against a light source. The solution must be perfectly clear. If "schlieren" lines (swirls) are visible, mixing is incomplete. Sonicate for 5 minutes if necessary.
-
-
Aliquot & Freeze: Divide into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw degradation. Store at -20°C.
The "Crash-Out" Validation Test
Before using a stock in a critical assay, perform this validation:
-
Pipette 1 µL of Stock into 999 µL of PBS (Phosphate Buffered Saline).
-
Vortex and wait 15 minutes.
-
Pass Criteria: Solution remains clear.
-
Fail Criteria: Visible turbidity or precipitate. This indicates the compound is too lipophilic for the assay buffer, or the stock has degraded.
Handling Protocols
Standard Chemical Handling
-
PPE: Nitrile gloves (0.11 mm minimum thickness) provide adequate protection against fluorobenzamides and DMSO permeation for short durations [4].
-
Ventilation: Handle powders in a fume hood to prevent inhalation. Fluorinated compounds can cause respiratory irritation.[5][6]
Special Protocol: Radiochemical Handling (18F-Tracers)
For researchers developing PET ligands (e.g., 18F-Fallypride).
-
Shielding: 18F emits high-energy positrons (511 keV gamma rays upon annihilation). All handling must occur behind 50mm lead (Pb) shielding .
-
Speed: The half-life of Fluorine-18 is ~110 minutes. Protocols must be rehearsed "cold" (using non-radioactive 19F-standards) to minimize handling time.
-
Radiolysis Mitigation: High specific activity 18F-benzamides are prone to autoradiolysis (self-destruction). Store the final formulation in ethanol/saline mixtures (5-10% EtOH) rather than pure saline, as ethanol acts as a radical scavenger [5].
Figure 2: Operational workflow distinguishing between standard chemical handling and radiochemical safety requirements.
Waste Disposal & Safety Compliance
-
Halogenated Waste: Fluorobenzamides must be segregated into Halogenated Organic Waste streams. Do not mix with general non-halogenated solvents, as this complicates incineration processes.
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13166, 4-Fluorobenzamide. Retrieved from [Link]
- Smart, B. E. (2001).Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. (General reference for F-effect).
- Scott, P. J. H. (2009).Methods for the incorporation of fluorine-18 into radiopharmaceuticals. In Radiochemical Syntheses. (Reference for Ethanol scavenging in 18F handling).
Sources
- 1. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. kishida.co.jp [kishida.co.jp]
Application Note: Scalable Production Methods for N-Cyclohexyl-2-fluorobenzamide
Executive Summary
This application note details the scalable synthesis of N-cyclohexyl-2-fluorobenzamide , a structural motif common in pharmaceutical intermediates (e.g., kinase inhibitors, fungicides). While small-scale synthesis often utilizes expensive coupling reagents (HATU/EDC), multi-kilogram production requires more cost-effective, atom-efficient pathways.
We present two validated protocols:
-
Method A (Batch): A modified Schotten-Baumann biphasic system optimized for cost and simplicity.
-
Method B (Continuous Flow): An intensified anhydrous process designed for safety, heat management, and high throughput.
Key Performance Indicator (KPI) Comparison:
| Metric | Method A: Batch (Schotten-Baumann) | Method B: Continuous Flow (Anhydrous) |
| Scale | 100 g – 5 kg | 1 kg – 50 kg/day |
| Reaction Time | 2 – 4 Hours | 2 – 5 Minutes (Residence Time) |
| Atom Economy | High (uses inorganic base) | Moderate (uses organic base) |
| Thermal Risk | Moderate (requires active cooling) | Low (excellent heat dissipation) |
| Purity (Crude) | 92–95% | >98% |
Chemical Context & Reaction Strategy
The synthesis relies on the nucleophilic acyl substitution of 2-fluorobenzoyl chloride with cyclohexylamine . The ortho-fluorine substituent introduces steric bulk and electronic withdrawal, making the carbonyl carbon highly electrophilic but also susceptible to hydrolysis if moisture is not managed in the anhydrous route.
Reaction Scheme
Strategic Decision Matrix
The choice between Batch and Flow depends on available infrastructure and safety constraints regarding the exotherm.
Figure 1: Decision tree for selecting the optimal production methodology based on scale and thermal management capabilities.
Protocol 1: Batch Synthesis (Schotten-Baumann)
Objective: Produce 1.0 kg of this compound using a biphasic system to sequester the HCl byproduct, minimizing organic impurity formation.
Materials
-
Reagent A: 2-Fluorobenzoyl chloride (1.0 equiv, MW 158.56)
-
Reagent B: Cyclohexylamine (1.1 equiv, MW 99.17)
-
Base: Sodium Hydroxide (NaOH), 10% aqueous solution (1.2 equiv)
-
Solvent: Toluene or Dichloromethane (DCM)
Step-by-Step Methodology
-
Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer (high torque), internal temperature probe, and a pressure-equalizing addition funnel.
-
Charge Aqueous Phase: Add 10% NaOH solution (approx. 2.0 L) to the reactor. Cool the jacket to 0°C.
-
Charge Amine: Add Cyclohexylamine (1.1 equiv) to the reactor. Stir at 350 RPM. The mixture will be heterogeneous (if using Toluene) or biphasic.
-
Controlled Addition (Critical):
-
Dissolve 2-Fluorobenzoyl chloride in the organic solvent (1:1 v/v).
-
Add this solution dropwise over 60–90 minutes.
-
Control Point: Maintain internal temperature
. The reaction is highly exothermic.
-
-
Reaction Phase: Once addition is complete, warm to room temperature (
) and stir vigorously for 2 hours. -
Monitoring: Sample the organic layer. Analyze by HPLC or TLC (30% EtOAc/Hexane). Target: < 1% remaining acid chloride.
-
Workup:
-
Stop stirring and allow phases to separate.
-
Drain the aqueous layer (contains NaCl and excess NaOH).
-
Wash the organic layer with 1M HCl (to remove excess amine) followed by Brine.
-
-
Isolation: Concentrate the organic layer under reduced pressure. The product may crystallize directly or require an anti-solvent (Heptane).
Protocol 2: Continuous Flow Synthesis (Intensified)
Objective: Continuous production (approx. 500 g/hour ) with superior heat control and safety. This method prevents the accumulation of hazardous intermediates.
Flow Reactor Configuration
-
Pump A: 2-Fluorobenzoyl chloride in anhydrous DCM (1.0 M).
-
Pump B: Cyclohexylamine + Triethylamine (1.1 equiv each) in anhydrous DCM (1.0 M).
-
Reactor: PFA or Stainless Steel coil reactor (10–20 mL volume).
-
Back Pressure Regulator (BPR): 4–5 bar (to prevent solvent boiling).
Figure 2: Schematic of the continuous flow setup showing the mixing of reagent streams and the reactor coil.
Step-by-Step Methodology
-
System Preparation: Flush the flow system with anhydrous DCM to remove all moisture. Set the reactor bath temperature to
. -
Flow Rate Calculation:
-
Target Residence Time (
): 2 minutes. -
If Reactor Volume (
) = 20 mL, Total Flow Rate ( ) = 10 mL/min. -
Set Pump A = 5 mL/min; Pump B = 5 mL/min.
-
-
Equilibration: Start pumping solvent only to pressurize the system to 5 bar via the BPR.
-
Reaction Start: Switch valves to reagent bottles simultaneously.
-
Steady State: Discard the first 2 reactor volumes (40 mL) as "waste/transition" material.
-
Collection: Collect the output stream into a stirred vessel containing 1M HCl (to quench excess amine immediately).
-
Workup: Separate phases continuously or in batch. The organic layer contains the pure product.
Purification & Quality Control
Regardless of the synthesis method, the crude solid requires purification to meet pharmaceutical standards (>99.5%).
Recrystallization Protocol[1][2][3][4][5]
-
Solvent System: Ethanol/Water (70:30) is the preferred green solvent system.
-
Procedure:
-
Dissolve crude solid in boiling Ethanol (approx. 3 mL/g).
-
Slowly add hot Water until slight turbidity persists.
-
Add a few drops of Ethanol to clear the solution.[1]
-
Cool slowly to Room Temperature, then to
. -
Filter white needles and wash with cold Ethanol/Water (50:50).
-
Analytical Specifications (QC)
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | 1H-NMR / IR | Conforms to structure (Amide C=O stretch ~1640 cm⁻¹) |
| Purity | HPLC (UV 254 nm) | > 99.0% Area |
| Water Content | Karl Fischer | < 0.5% w/w |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents are dry (Method B) or increase amine equivalents. |
| Oiling Out | Impurities lowering MP | Use seed crystals during recrystallization; cool more slowly.[1] |
| Colored Product | Oxidation of Amine | Distill Cyclohexylamine before use; keep reaction under Nitrogen. |
| High Pressure (Flow) | Precipitation of Salt | Use a more soluble base (e.g., DIPEA) or increase solvent dilution. |
References
-
Schotten-Baumann Reaction Optimization
-
Zhang, J., et al. (2023).[2] "Optimization of the Schotten–Baumann reaction in continuous flow." Reaction Chemistry & Engineering.
-
-
Flow Chemistry for Amides
-
Vapourtec Application Note 52.[3] "Rapid mixing reactor for amide formation under Schotten-Baumann biphasic flow reaction conditions."
-
-
Reagent Safety (2-Fluorobenzoyl chloride)
-
Fisher Scientific Safety Data Sheet. "2-Fluorobenzoyl chloride Safety Data Sheet."[4]
-
-
Amide Bond Formation Reviews
-
Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond synthesis." Nature.
-
-
Recrystallization Techniques
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of N-Cyclohexyl-2-fluorobenzamide Synthesis
Executive Summary
This technical guide addresses the synthesis of N-cyclohexyl-2-fluorobenzamide, a common intermediate in the development of TRPV1 antagonists and antipsychotic agents. While the reaction is a standard nucleophilic acyl substitution, the ortho-fluorine substituent introduces specific electronic and steric challenges that can degrade yield.
This guide moves beyond basic recipes to provide a self-validating protocol . We prioritize the Acid Chloride Method (anhydrous) as the "Gold Standard" for yield, while providing a Coupling Agent Method for sensitive substrates.
Module 1: The "Gold Standard" Protocol (Acid Chloride Route)
Why this route? The reaction between 2-fluorobenzoyl chloride and cyclohexylamine is kinetically favored over direct acid coupling. However, the electron-withdrawing effect of the ortho-fluorine atom makes the carbonyl highly electrophilic, increasing susceptibility to hydrolysis (yield loss) if moisture is not strictly managed.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 2-Fluorobenzoyl Chloride | Electrophile | 1.0 | Critical: Must be clear/colorless. Yellowing indicates hydrolysis/HCl formation. |
| Cyclohexylamine | Nucleophile | 1.1 | Slight excess ensures complete consumption of the acid chloride. |
| Triethylamine (TEA) | HCl Scavenger | 1.5 - 2.0 | Captures generated HCl to prevent amine salt precipitation. |
| Dichloromethane (DCM) | Solvent | -- | Anhydrous (Water < 50 ppm). |
| DMAP | Catalyst | 0.05 | (Optional) Acylation catalyst, speeds up "stalled" reactions. |
Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask. Purge with Nitrogen (
) or Argon. -
Solvation: Dissolve Cyclohexylamine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM (concentration ~0.2 M). Cool to 0°C (Ice bath).
-
Technical Insight: Cooling is vital. The ortho-fluorine activates the ring. Higher temperatures can promote nucleophilic aromatic substitution (
) where the amine displaces the fluorine, creating a byproduct.
-
-
Addition: Add 2-Fluorobenzoyl chloride (1.0 eq) dropwise over 15-30 minutes.
-
Visual Check: White smoke (HCl gas) indicates the addition is too fast or the base is insufficient.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC (Solvent: 30% EtOAc/Hexane). The acid chloride spot (
~0.8) should disappear; Product spot ( ~0.4) should appear.
-
-
Quench & Work-up:
Module 2: Visualization of Reaction Logic
The following diagram illustrates the reaction workflow and the critical decision points where yield is often lost.
Figure 1: Critical Control Points in the Acid Chloride Synthesis Route.
Module 3: Troubleshooting & FAQs
Category A: Low Yield Issues
Q1: My yield is <50%, and I isolated a large amount of white solid that isn't my product. What is it?
-
Diagnosis: This is likely Cyclohexylammonium Chloride (the salt of your starting amine).
-
Root Cause: Insufficient base (TEA) or insufficient mixing. The HCl generated during the reaction instantly protonates your unreacted cyclohexylamine, rendering it non-nucleophilic.
-
Correction: Ensure you use at least 1.5 to 2.0 equivalents of TEA. If the reaction becomes a thick slurry, add more DCM to maintain stirring.
Q2: I see a significant impurity spot just below my product on TLC. NMR suggests the Fluorine is gone.
-
Diagnosis: You have formed N-cyclohexyl-2-(cyclohexylamino)benzamide via Nucleophilic Aromatic Substitution (
) . -
Root Cause: The reaction temperature was too high. The 2-fluoro position is activated by the carbonyl. If heated, the excess cyclohexylamine attacks the ring carbon attached to the fluorine, displacing it.
-
Correction: Keep the reaction at 0°C during addition and do not exceed Room Temperature (25°C). Do not reflux.[4]
Category B: Purification & Isolation[5]
Q3: The product is "oiling out" instead of crystallizing during work-up.
-
Diagnosis: Common with cyclohexyl amides due to flexible alkyl chains disrupting crystal packing.
-
Correction:
-
Solvent Swap: Evaporate the DCM and redissolve in a minimum amount of hot Ethyl Acetate. Slowly add Hexane (or Heptane) until cloudy. Cool slowly.
-
Seeding: Scratch the glass surface of the flask with a spatula to induce nucleation.
-
Q4: My product contains 2-fluorobenzoic acid even after NaHCO3 wash.
-
Diagnosis: Inefficient phase transfer during extraction.
-
Correction: The sodium salt of 2-fluorobenzoic acid might be slightly soluble in the organic phase if the DCM is very wet.
-
Fix: Ensure the aqueous layer is basic (pH > 9). Repeat the wash 3x. Dry the organic layer thoroughly with
before evaporation.
-
Module 4: Alternative "Green" Protocol (Coupling Agents)
Use this if you cannot source high-quality acid chloride or require milder conditions.
| Component | Role | Eq. |
| 2-Fluorobenzoic Acid | Substrate | 1.0 |
| EDC-HCl | Coupling Agent | 1.2 |
| HOBt | Additive (Prevents racemization/Side rxn) | 1.2 |
| Cyclohexylamine | Nucleophile | 1.0 |
| DIPEA | Base | 2.5 |
| DMF | Solvent | -- |
Protocol:
-
Dissolve Acid, EDC, and HOBt in DMF. Stir for 15 min (Activation Step).
-
Add Cyclohexylamine and DIPEA.
-
Stir 12h at RT.
-
Critical Workup: Pour into Ice Water with vigorous stirring. The product should precipitate as a solid. Filter and wash with water.[5]
-
Note: This avoids the difficult removal of urea byproducts associated with DCC coupling.
-
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Saeed, A., et al. (2008).[2][6] Crystal structure of N-cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E, 64(10), o1928. (Provides analogous structural data and crystallization methods for fluorobenzamides).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
PubChem Database. (2023). 2-Fluorobenzoyl chloride (CID 9808) - Reactivity and Safety Data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. US3055909A - Preparation of n-cyclohexyl-2-benzothiazole sulfenamide - Google Patents [patents.google.com]
- 4. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. N-Cyclohexyl-3-fluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-cyclohexyl-2-fluorobenzamide
Welcome to the technical support center for the purification of N-cyclohexyl-2-fluorobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound with high purity. Drawing from established chemical principles and field-tested methodologies, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to streamline your purification workflow.
Part 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The impurity profile of this compound is intrinsically linked to its synthetic route. The most common method for its synthesis is the coupling of 2-fluorobenzoic acid and cyclohexylamine.
dot
Caption: Common components in a crude this compound reaction mixture.
Q1: What are the most common impurities I should expect?
A1: Your crude product will likely contain a mixture of the following:
-
Unreacted Starting Materials: 2-fluorobenzoic acid and cyclohexylamine.
-
Coupling Reagent By-products: If you are using a carbodiimide condenser like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), you will have corresponding urea by-products (dicyclohexylurea - DCU, or EDU).[] These are notoriously difficult to remove from amide products.
-
Residual Base: If an organic base like triethylamine (TEA) or pyridine was used, salts of this base (e.g., triethylammonium chloride) might be present.[]
-
Solvent Residues: Common synthesis solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) may be present.
Part 2: Choosing Your Purification Strategy
The choice between recrystallization and column chromatography depends on the scale of your reaction, the nature of the impurities, and the desired final purity.
dot
Caption: Decision workflow for selecting a purification method.
Q2: Should I use recrystallization or column chromatography?
A2:
-
Recrystallization is an excellent choice for removing the bulk of impurities, especially on a larger scale.[2][3] It is effective if your main impurities are the highly polar starting materials or non-polar by-products that have very different solubility profiles from your target compound.
-
Column Chromatography is the preferred method for achieving very high purity (>99%) and for separating impurities with polarities similar to the product.[4][5] It is highly effective but can be more time-consuming and solvent-intensive, especially for large quantities. A literature-reported method for this compound uses column chromatography on silica gel with a hexane:ethyl acetate (80:20) eluent.[4]
Part 3: Troubleshooting Guide for Recrystallization
Recrystallization relies on the principle that a compound is soluble in a hot solvent but insoluble in the same solvent when it is cold.[3]
| Parameter | Recommended Solvents & Systems | Rationale |
| Single Solvent | Ethanol, Isopropanol, Acetonitrile | The amide group allows for solubility in hot polar protic/aprotic solvents, while the cyclohexyl and phenyl groups reduce solubility upon cooling. |
| Two-Solvent System | Ethyl Acetate/Hexane, Acetone/Water, Methanol/Water | The product is dissolved in a minimal amount of the "good" (more polar) solvent when hot, and the "bad" (less polar) solvent is added until turbidity appears to induce crystallization upon cooling.[2] |
Q3: I've added hot solvent, but my crude product won't fully dissolve. What's wrong?
A3: This typically points to one of two issues:
-
Insoluble Impurities: If most of your product has dissolved but a solid remains, you likely have an insoluble impurity (e.g., salts or polymerized material). You should perform a hot gravity filtration to remove the solid before allowing the solution to cool.[2][6]
-
Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the boiling solvent until your product dissolves completely.[7] Avoid adding a large excess, as this will reduce your final yield.[3]
Q4: My compound has dissolved, but it "oiled out" instead of forming crystals upon cooling. How do I fix this?
A4: "Oiling out" occurs when the compound's solubility is too high in the chosen solvent, or the solution is cooled too rapidly.[8]
-
Solution 1: Re-heat and Cool Slowly. Re-heat the solution until the oil redissolves completely. Then, allow the flask to cool very slowly to room temperature (e.g., by placing it in an insulated container) before moving it to an ice bath.[7][8] Slow cooling is critical for forming a proper crystal lattice.[2]
-
Solution 2: Add More Solvent. The concentration of your compound may be too high. Add a small amount of additional hot solvent to the clear solution and repeat the slow cooling process.
-
Solution 3: Change Solvent System. Your chosen solvent may be too good. Switch to a less polar solvent or use a two-solvent system where you have more precise control over the point of insolubility.[8]
Q5: The solution is cool, but no crystals have formed. What should I do?
A5: Crystal formation sometimes requires nucleation to begin.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.[8]
-
Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This will act as a template for crystal growth.[8]
-
Cool Further: Ensure the solution has been cooled sufficiently in an ice-water bath for an adequate amount of time (e.g., 20-30 minutes).[3][6]
Part 4: Troubleshooting Guide for Column Chromatography
Flash column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[5][9]
| Parameter | Recommended System | Rationale & Key Metrics |
| Stationary Phase | Silica Gel (100-200 or 230-400 mesh) | Silica is a polar adsorbent. This compound is moderately polar and will interact with the silica. |
| Mobile Phase | Hexane/Ethyl Acetate Mixtures | Start with a non-polar mixture and gradually increase polarity. A good starting point is 80:20 Hexane:EtOAc, which should give an Rf value of ~0.6.[4] For better separation, aim for a solvent system that provides an Rf of 0.3-0.4 on TLC.[8] |
| Detection | UV light (254 nm) | The 2-fluorobenzamide moiety contains a chromophore that is easily visualized under UV light on TLC plates. |
Q6: My product is coming off the column with an impurity (co-elution). How can I improve the separation?
A6: This is a common problem indicating that the chosen mobile phase is not optimal.
-
Decrease Solvent Polarity: Your eluent is likely too polar, causing your product and the impurity to move too quickly up the column without sufficient interaction with the silica. Reduce the proportion of the polar solvent (e.g., move from 80:20 to 90:10 Hexane:EtOAc) to increase retention and improve separation.
-
Try a Different Solvent System: Sometimes, a different combination of solvents can exploit subtle differences in compound-solvent interactions. Consider replacing ethyl acetate with dichloromethane (DCM) or diethyl ether to alter the selectivity of the separation.
-
Use a Gradient Elution: Start with a less polar solvent mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity throughout the separation. This will elute non-polar impurities first, followed by your product, and finally, highly polar impurities.
Q7: I'm getting a very low yield after chromatography. Where did my product go?
A7: Low recovery can be due to several factors:
-
Decomposition on Silica: While less common for robust amides, some compounds can decompose on acidic silica gel.[8] If you suspect this, you can use deactivated silica gel (pre-treated with a base like triethylamine) or switch to a different stationary phase like alumina.[8]
-
Irreversible Adsorption: If your product is too polar for the chosen eluent, it may stick irreversibly to the top of the column. This is unlikely with the recommended solvent system but can happen if the column is run with a completely non-polar solvent. Ensure your compound moves from the baseline on TLC.
-
Improper Fraction Collection: You may have discarded fractions containing your product. Always monitor your fractions carefully with TLC before combining them.[8]
Q8: The column is running very slowly or has stopped completely.
A8: This indicates high back-pressure, usually due to a blockage.
-
Improper Packing: Air bubbles or channels in the silica gel can impede solvent flow. Ensure the column is packed evenly and uniformly.[5]
-
Precipitation on the Column: If your crude sample was not fully dissolved before loading, or if it is not soluble in the mobile phase, it can precipitate at the top of the column, causing a blockage.[8] Dissolve your sample in a minimal amount of the mobile phase or a slightly more polar solvent before loading.[8]
-
Clogged Frit: Fine particulate matter from the silica or crude sample can clog the column's bottom frit. Always place a layer of sand at the bottom and top of the silica gel to prevent this.[9]
Part 5: Purity Assessment
After purification, you must verify the identity and purity of your this compound.
Q9: How can I confirm my product is pure?
A9: A combination of methods is recommended for comprehensive purity analysis:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot in multiple solvent systems.
-
Melting Point: The literature melting point for this compound is 132-134 °C.[4] A sharp melting point within this range is a good indicator of purity. Impure compounds typically exhibit a broader and depressed melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. The absence of signals corresponding to starting materials, solvents, or by-products is a strong confirmation of purity. You can compare your spectra to known literature data.[4] Common solvent impurities have well-documented chemical shifts.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides both purity information (from the LC chromatogram) and mass confirmation (from the MS detector), confirming the molecular weight of your compound (C₁₃H₁₆FNO, MW: 223.27 g/mol ).[11]
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of hot ethanol while heating and stirring until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Induce Crystallization: While stirring the hot, clear solution, add warm water dropwise until the solution becomes faintly and persistently cloudy. Add a drop or two of hot ethanol to redissolve the cloudiness.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter with a small portion of ice-cold ethanol/water mixture to remove any residual soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. Test various ratios of hexane and ethyl acetate. Aim for a system that gives your product an Rf value of approximately 0.3-0.4.[8]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended to avoid air bubbles).[9] Ensure the packing is uniform.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, applying gentle air pressure to maintain a steady flow rate.[5]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC analysis of the collected fractions.[8]
-
Product Isolation: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure using a rotary evaporator.
References
- tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information. (n.d.). Royal Society of Chemistry.
- Wang, P. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
-
Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved from [Link]
-
Experimental No. (4) Recrystallization. (2021, July 16). University of Technology. Retrieved from [Link]
-
Recrystallization - Part 2. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities. (2010, April 16). Organometallics. Retrieved from [Link]
-
Senzer, B. D., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
-
Column Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. Retrieved from [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. (2012, May 24). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
N-Cyclo-hexyl-2-fluoro-benzamide. (2008, October 25). PubMed. Retrieved from [Link]
Sources
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Home Page [chem.ualberta.ca]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ajrconline.org [ajrconline.org]
Technical Support Center: Overcoming Steric Hindrance in 2-Fluorobenzamide Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-fluorobenzamide and its derivatives. The ortho-fluoro substituent on the benzoyl moiety introduces significant steric hindrance, which can impede standard amide bond formation protocols. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to overcome these synthetic hurdles.
Introduction: The Challenge of Steric Hindrance
Amide bond formation is a cornerstone of medicinal chemistry and drug discovery. However, the synthesis of sterically hindered amides, such as 2-fluorobenzamide, presents a significant challenge.[1][2] The fluorine atom at the ortho position of the benzoic acid derivative physically obstructs the approach of the amine nucleophile to the activated carboxylic acid intermediate. This steric clash can lead to slow reaction rates, low yields, and the formation of unwanted side products.[3][4][5]
This guide will explore various strategies to mitigate the effects of steric hindrance, including the selection of appropriate coupling reagents, optimization of reaction conditions, and alternative synthetic pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2-fluorobenzamide and offers targeted solutions based on established chemical principles.
Question 1: My standard amide coupling reaction with DCC/EDC is giving very low yields of 2-fluorobenzamide. What is going wrong and what can I do?
Answer:
Low yields with carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common when dealing with sterically hindered substrates.[1][2] The bulky ortho-fluoro group on the 2-fluorobenzoic acid hinders the approach of the amine, slowing down the nucleophilic attack on the O-acylisourea intermediate.
Troubleshooting Steps:
-
Introduce an Additive: The efficiency of carbodiimide-mediated couplings can be significantly improved by the addition of a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[6][7] These additives react with the O-acylisourea intermediate to form a more reactive activated ester, which is less sterically hindered and more susceptible to nucleophilic attack by the amine.[8]
-
Switch to a More Potent Coupling Reagent: For particularly challenging couplings, consider using more powerful phosphonium or aminium/uronium salt-based coupling reagents.[6][]
-
Phosphonium Salts: Reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) or PyBOP® ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective for sterically demanding couplings.[7][8] A key advantage is that they do not react with the free amino group of the amine component.
-
Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and rapid reaction times.[7][8][10] HATU is often considered one of the most efficient coupling reagents, especially for difficult couplings.[10]
-
-
Elevate the Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously as higher temperatures can also lead to side reactions and racemization if chiral centers are present.
-
Consider an Alternative Synthetic Route: If coupling agent-mediated approaches remain unsuccessful, converting the 2-fluorobenzoic acid to the more reactive 2-fluorobenzoyl chloride is a robust alternative.[11]
Question 2: I'm observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
Answer:
Side product formation is a common issue, especially when forcing reaction conditions to overcome steric hindrance.
Common Side Products and Mitigation Strategies:
-
N-acylation of Urea Byproduct (with carbodiimides): The urea byproduct formed from DCC (dicyclohexylurea, DCU) or EDC can sometimes be acylated by the activated carboxylic acid. Using an additive like HOBt can help to trap the activated intermediate and favor the desired amidation.
-
Polysubstitution: While less common, a second acylation on the aromatic ring can occur, leading to diacylated products.[12] Using a precise 1:1 molar ratio of the reactants can help minimize this.[12]
-
Epimerization/Racemization (if applicable): If your amine contains a chiral center, harsh conditions or certain coupling reagents can lead to a loss of stereochemical integrity. Additives like HOBt or HOAt are known to suppress racemization.[7] Using weaker bases like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like diisopropylethylamine (DIPEA) can also be beneficial.[8]
Question 3: My reaction seems to stall and never goes to completion, even with a strong coupling reagent. What factors could be contributing to this?
Answer:
Incomplete conversion in sterically hindered amide couplings can be due to several factors beyond the choice of coupling reagent.
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally good choices as they can help to solvate the charged intermediates.
-
Base Selection: The choice of base is crucial. For aminium/uronium salt-based couplings, a non-nucleophilic organic base like DIPEA or NMM is required.[8] Ensure the base is of high purity and used in the correct stoichiometry.
-
Reaction Concentration: Very dilute reaction conditions may slow down the bimolecular coupling reaction. Conversely, excessively high concentrations could lead to solubility issues or side reactions. Experiment with a moderate concentration range (e.g., 0.1-0.5 M).
-
Moisture Contamination: Water can hydrolyze the activated intermediate, leading to the regeneration of the carboxylic acid and incomplete conversion. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 2-fluorobenzamide on a gram scale?
For gram-scale synthesis where reliability and yield are paramount, the acylation of an amine with 2-fluorobenzoyl chloride is often the preferred method.[11] This classic approach involves the reaction of the highly electrophilic acid chloride with the amine nucleophile, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.[11]
Q2: Are there any catalytic methods to form the amide bond in 2-fluorobenzamide, thereby avoiding stoichiometric coupling reagents?
Yes, catalytic direct amidation methods are an area of active research and offer a more atom-economical and "greener" alternative. Boron-based catalysts, such as boric acid and various boronic acids, have shown promise in mediating the direct condensation of carboxylic acids and amines with the removal of water.[13][14][15] While these methods can be effective, they may require higher temperatures and longer reaction times, and their efficiency with sterically hindered substrates like 2-fluorobenzoic acid can be variable.[15]
Q3: Can I synthesize 2-fluorobenzamide directly from 2-fluorobenzonitrile?
Yes, the hydrolysis of 2-fluorobenzonitrile is a viable route to 2-fluorobenzamide. This transformation can be achieved under acidic or basic conditions. A particularly effective method involves the use of hydrogen peroxide in the presence of a catalytic amount of base, which can provide high purity 2-fluorobenzamide.[16]
Experimental Protocols & Data
Protocol 1: Synthesis of 2-Fluorobenzamide via Acyl Chloride
This protocol is adapted from established methods for amide bond formation.[11]
Step 1: Preparation of 2-Fluorobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet, add 2-fluorobenzoic acid (1 eq.).
-
Add thionyl chloride (SOCl₂, 1.5-2.0 eq.) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux (typically around 80 °C) for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-fluorobenzoyl chloride is often used directly in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the desired amine (1 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.[11]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 2-fluorobenzoyl chloride (1 eq.) in the same anhydrous solvent dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: HATU-Mediated Coupling for Sterically Hindered Amides
This protocol is a general procedure for challenging amide couplings.
Materials:
-
2-Fluorobenzoic acid (1 eq.)
-
Amine (1.1 eq.)
-
HATU (1.1 eq.)
-
DIPEA (2.5 eq.)
-
Anhydrous DMF
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-fluorobenzoic acid, HATU, and the amine in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated lithium chloride solution (to remove DMF), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data: Coupling Reagent Efficiency
The following table summarizes typical yield ranges for the synthesis of sterically hindered amides using different coupling strategies.
| Coupling Strategy | Reagents | Typical Yield Range | Notes |
| Carbodiimide | DCC or EDC | 20-50% | Yields can be highly variable and often low for hindered substrates. |
| Carbodiimide + Additive | DCC/HOBt or EDC/HOBt | 50-75% | Significant improvement over carbodiimides alone.[17] |
| Phosphonium Salt | PyBOP® | 70-90% | Highly effective for sterically hindered couplings.[8][10] |
| Aminium/Uronium Salt | HATU | 80-95% | Often considered the reagent of choice for difficult couplings.[8][10] |
| Acyl Chloride | 2-Fluorobenzoyl Chloride | 85-95% | A robust and high-yielding classical method.[18] |
Visualizing Reaction Mechanisms
DCC/HOBt Mediated Amide Coupling
This diagram illustrates the role of HOBt in facilitating the amide bond formation by converting the less reactive O-acylisourea intermediate into a more reactive HOBt-ester.
Caption: Troubleshooting flowchart for 2-fluorobenzamide synthesis.
References
-
The Synthesis of Sterically Hindered Amides. (2017). CHIMIA, 71(4), 245-254. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2011). Organic & Biomolecular Chemistry, 9(20), 7099-7104. [Link]
-
Biologically relevant 2‐fluorobenzamide compounds. ResearchGate. [Link]
-
Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2023). Molbank, 2023(3), M1713. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). Journal of Medicinal Chemistry, 64(19), 14235-14298. [Link]
- CN101503372A - A kind of preparation method of fluorobenzamide compound.
-
Two Methods for Direct ortho-Arylation of Benzoic Acids. (2007). The Journal of Organic Chemistry, 72(19), 7405-7408. [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. (2015). Angewandte Chemie International Edition, 54(14), 4353-4357. [Link]
-
Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. (2024). ChemRxiv. [Link]
-
Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. (2015). World Journal of Chemical Education, 3(1), 1-5. [Link]
-
Borate-catalysed direct amidation reactions of coordinating substrates. (2025). Chemical Science. [Link]
-
Survey of catalysts for the amidation reaction of benzoic acid. ResearchGate. [Link]
-
Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. (2023). Chemical Science, 14(35), 9479-9484. [Link]
-
Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Oreate AI Blog. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). The Journal of Physical Chemistry A, 126(11), 1956-1967. [Link]
-
Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. (2022). BORIS Portal. [Link]
-
Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement. (2023). Organic & Biomolecular Chemistry, 21(38), 7806-7810. [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 5. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
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- 16. CN101503372A - A kind of preparation method of fluorobenzamide compound - Google Patents [patents.google.com]
- 17. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Barriers for N-cyclohexyl-2-fluorobenzamide
Welcome to the Advanced Formulation Support Center. As drug development professionals and application scientists, working with highly lipophilic, halogenated compounds often presents significant physicochemical hurdles. N-cyclohexyl-2-fluorobenzamide (NCFB) is a classic example of a molecule that exhibits both "brick dust" (high crystal lattice energy) and "grease ball" (high lipophilicity) characteristics.
This guide is designed to help you troubleshoot and bypass the specific solubility barriers associated with NCFB across different stages of experimental development.
The Physicochemical Root of the Problem
Before applying a formulation strategy, it is critical to understand why NCFB resists dissolution. 1 that the planar amide unit of NCFB forms highly stable transverse chains via strong N—H···O hydrogen bonds, which are further reinforced by C—H···F hydrogen bonds and C—H···π interactions[1].
Because the molecule lacks ionizable basic or acidic centers, traditional pH adjustment or simple salt formation is ineffective[2]. To achieve workable concentrations, you must thermodynamically bridge the gap between its stable crystal lattice and the aqueous environment of your assay or biological model.
Logical workflow for resolving this compound solubility based on application.
Troubleshooting Guides & FAQs
FAQ 1: Why does NCFB precipitate immediately when I dilute my DMSO stock into cell culture media?
Causality: This phenomenon is known as a "solvent crash." DMSO is a powerful hydrogen-bond acceptor that readily breaks the native N—H···O chains of NCFB. However, when you introduce this stock directly into an aqueous buffer, water rapidly partitions into the DMSO. This strips the solvent shell away from the NCFB molecules. Driven by the highly hydrophobic cyclohexyl and fluorobenzene groups, the molecules undergo rapid hydrophobic collapse and re-crystallize out of solution.
Solution: You must use a step-down co-solvent and surfactant system to lower the dielectric constant of the aqueous phase before the final dilution.
Protocol 1: Step-by-Step Co-solvent/Surfactant Preparation (In Vitro Assays)
-
Primary Stock: Dissolve NCFB in 100% anhydrous DMSO to a concentration of 20 mM. Vortex until completely clear.
-
Intermediate Dilution: Create a 10x working stock by diluting the DMSO solution into a transition matrix.
-
Matrix Ratio: 10% DMSO stock, 40% PEG400, 10% Tween 80, 40% PBS.
-
-
Self-Validation Step: Incubate the intermediate stock at room temperature for 15 minutes. Measure the absorbance at OD600. If OD600 > 0.05 (indicating microscopic turbidity/precipitation), increase the Tween 80 fraction by 5% at the expense of PBS.
-
Final Assay Dilution: Dilute the validated intermediate stock 1:10 into your final pre-warmed (37°C) aqueous assay buffer. The final DMSO concentration will be a cell-tolerated 1%.
FAQ 2: We are moving to in vivo PK studies. Aqueous suspensions yield near-zero oral bioavailability. How can we formulate NCFB for oral gavage?
Causality: Oral bioavailability requires the drug to be in solution within the gastrointestinal (GI) tract. Because NCFB is a non-ionizable amide, it cannot be formulated as a highly soluble salt. Its high crystal lattice energy prevents it from dissolving in gastric fluids.
Solution: You must bypass the dissolution step entirely by pre-dissolving the drug in a 2[2]. This traps the NCFB in an isotropic mixture of oils and surfactants that spontaneously forms a microemulsion upon contact with GI fluids.
Protocol 2: Preparation of a Basic SEDDS Formulation (In Vivo Dosing)
-
Excipient Blending: In a glass scintillation vial, combine 30% w/w Capryol 90 (oil phase), 50% w/w Cremophor EL (surfactant), and 20% w/w Transcutol HP (co-surfactant).
-
Homogenization: Stir at 50°C using a magnetic stirrer at 500 RPM for 15 minutes until a clear, isotropic mixture forms.
-
API Loading: Add NCFB powder to the mixture at a target loading of 25 mg/mL.
-
Equilibration: Maintain stirring at 50°C for 2 hours to ensure complete thermodynamic dissolution.
-
Self-Validation (Dispersion Test): Drop 100 µL of the loaded SEDDS into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with mild agitation. A transparent or slightly bluish microemulsion must form within 2 minutes. If opaque white droplets form, the surfactant-to-oil ratio must be increased.
FAQ 3: Can we improve the solid-state solubility of NCFB for tablet formulation?
Causality: Yes. While standard salts are impossible, 3[3]. By pairing NCFB with a co-former (like Dibenzyl Sulfoxide or a fluorobenzoic acid) that disrupts the native transverse chains, you create a metastable lattice. This provides a "spring and parachute" effect, temporarily boosting apparent solubility in the gut to drive absorption[4].
Protocol 3: Liquid-Assisted Grinding (LAG) for Co-crystal Screening
-
Stoichiometric Mixing: Weigh equimolar amounts (1:1 ratio) of NCFB and the selected co-former (e.g., 2,4,5-trifluorobenzoic acid).
-
Solvent Addition: Add exactly 2 drops of a bridging solvent (e.g., ethyl acetate) per 100 mg of the powder mixture.
-
Milling: Transfer to an agate milling jar and grind at 20 Hz for 20 minutes.
-
Self-Validation (PXRD): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). The emergence of new diffraction peaks—distinct from either the pure NCFB or the pure co-former—confirms the successful formation of a novel co-crystal lattice.
Quantitative Solubility Profiles
To assist in formulation selection, the following table summarizes the expected apparent solubility of NCFB across different vehicle systems based on standard lipophilic benzamide behavior.
| Vehicle / Excipient System | Composition (v/v or w/w) | Apparent Solubility (mg/mL) | Primary Application |
| Pure Aqueous Buffer | 100% PBS (pH 7.4) | < 0.01 | Baseline / Control |
| DMSO Stock | 100% Anhydrous DMSO | > 50.0 | Primary Storage |
| Co-solvent Mixture | 10% DMSO, 40% PEG400, 50% PBS | ~ 2.5 | In Vitro Assays |
| SEDDS Formulation | 30% Capryol 90, 50% Cremophor EL, 20% Transcutol HP | > 25.0 | In Vivo Oral Dosing |
References
- Source: International Union of Crystallography (IUCr)
- Source: International Journal of Pharmaceutical Chemistry and Analysis (IJPCA)
- Source: CORA (University College Cork)
- Fluorobenzoic Acids Coformers to Improve the Solubility and Permeability of BCS Class IV Drug Naftopidil Source: ResearchGate URL
Sources
Technical Support Center: Purification of N-cyclohexyl-2-fluorobenzamide
An in-depth guide to navigating the purification of N-cyclohexyl-2-fluorobenzamide using column chromatography, designed for chemistry professionals. This technical support center provides detailed, experience-driven answers to common questions and troubleshooting challenges.
As a Senior Application Scientist, I've seen many researchers face similar hurdles when purifying amide compounds. This compound, while straightforward in structure, presents typical challenges related to polarity, potential interactions with the stationary phase, and separation from common reaction byproducts. This guide is structured to provide not just steps, but the underlying chemical principles to empower you to solve problems independently.
Frequently Asked Questions (FAQs)
Q1: What is the most effective stationary phase for purifying this compound?
A1: For routine purification of this compound, silica gel (SiO₂) with a mesh size of 100-200 or 230-400 is the standard and most effective choice.[1][2] Silica gel is a polar adsorbent, which allows for good separation of compounds with moderate polarity like this target amide from less polar starting materials or byproducts.[3] In cases of suspected product decomposition or irreversible adsorption, a less acidic stationary phase like neutral alumina can be considered.[4]
Q2: How do I select the optimal mobile phase (eluent) for my column?
A2: The best practice is to first determine the ideal solvent system using Thin-Layer Chromatography (TLC).[3][4] A well-chosen eluent should provide a retention factor (Rf) of approximately 0.30-0.35 for this compound.[3] This Rf value ensures the compound moves down the column at a reasonable rate, allowing for effective separation from impurities.
A standard and documented starting point is a mixture of hexane and ethyl acetate.[1][5] A literature-reported system that successfully purified this compound used a ratio of hexane:ethyl acetate (80:20) , which resulted in an Rf of 0.60.[1] Depending on your specific impurity profile, you may need to adjust this ratio. To achieve a target Rf of ~0.35, you would likely need a less polar mixture, such as 90:10 or 85:15 hexane:ethyl acetate.
Q3: What are the common impurities I might encounter during the synthesis and purification?
A3: The impurity profile depends on the synthetic route, but common contaminants in amide synthesis include:
-
Unreacted Starting Materials: Cyclohexylamine and 2-fluorobenzoyl chloride (if used).
-
Hydrolysis Products: 2-fluorobenzoic acid, formed if the 2-fluorobenzoyl chloride starting material is exposed to moisture.[6] This is a very polar impurity and will typically remain at the baseline of the TLC plate in standard solvent systems.
-
Side-Reaction Products: Depending on the reaction conditions, other minor byproducts may form.
Q4: Is column chromatography the only method for purification? Are there alternatives?
A4: While column chromatography is excellent for achieving high purity, recrystallization can be a highly effective and often simpler alternative, especially if the crude product is relatively clean.[4][7] Suitable solvents for recrystallizing amides are often polar, such as ethanol or acetonitrile.[7] The choice between methods depends on the nature of the impurities and the scale of the reaction.
Troubleshooting Guide: Column Chromatography Issues and Solutions
This section addresses specific experimental problems in a cause-and-effect format to guide your optimization process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation: Product and impurity elute together. | Inappropriate Solvent System: The polarity of the eluent is not optimized to resolve the components. | Re-evaluate the solvent system using TLC. Test various ratios of hexane/ethyl acetate. For difficult separations, consider a different solvent system, such as dichloromethane/methanol.[5] |
| Column Overloading: Too much crude sample was loaded onto the column relative to the amount of stationary phase. | As a rule of thumb, use a 20:1 to 50:1 ratio of adsorbent weight to sample weight.[3] For difficult separations, increase this ratio. | |
| Product Streaking/Tailing: The product spot on TLC is elongated, and it elutes from the column over many fractions with low concentration. | Strong Adsorption to Silica: Amides can interact with the acidic silanol groups on the silica surface, causing poor elution behavior.[7] | Add a small amount (0.1-1%) of triethylamine to your eluent. This base will deactivate the acidic sites on the silica gel, leading to sharper bands and better recovery.[7] |
| Sample Insolubility: The sample may be precipitating at the top of the column if the loading solvent is incompatible with the mobile phase. | Load the sample dissolved in a minimal amount of the mobile phase or dry-load it by adsorbing the crude material onto a small amount of silica gel before adding it to the column.[4] | |
| Low or No Product Recovery: The desired compound does not elute from the column, or the yield is significantly reduced. | Irreversible Adsorption/Decomposition: The amide may be sensitive to the acidic nature of the silica gel, causing it to decompose or bind permanently.[4][7] | Switch to a neutral stationary phase like alumina. Alternatively, use silica gel that has been deactivated with a base (e.g., triethylamine).[4] |
| Eluent is Not Polar Enough: The mobile phase may not have sufficient polarity to move the compound down the column. | If your product has an Rf of 0 on TLC, the eluent is not polar enough. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mixture.[3] | |
| Column Bed Cracking or Channeling: Fissures or channels appear in the stationary phase during the run. | Improper Packing: The silica gel was not packed uniformly, leaving air pockets. | Pack the column using a slurry method to ensure a homogenous bed.[2][8] Gently tap the column while packing to settle the silica and remove air bubbles. |
| Column Ran Dry: The solvent level dropped below the top of the silica bed, allowing air to enter. | Always maintain a level of solvent above the stationary phase. A cracked column often leads to poor separation and must be repacked.[8] |
Detailed Experimental Protocol: Purification of this compound
This protocol provides a self-validating workflow with integrated checkpoints for ensuring a successful purification.
Key Experimental Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 100-200 mesh | Standard polar adsorbent for effective separation of moderately polar amides.[1] |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (90:10 to 80:20 v/v) | A common, effective, and easily adjustable system. The exact ratio should be determined by TLC.[1][5] |
| Target Rf | ~0.35 | Provides optimal balance between separation and elution time.[3] |
| Adsorbent:Sample Ratio | ~30:1 (w/w) | Ensures sufficient separation capacity without overloading.[3] |
Workflow Diagram
Caption: Workflow for column chromatography purification.
Step-by-Step Methodology
-
Step 1: TLC Analysis for Solvent System Selection
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop several plates using different ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20).
-
Visualize the spots under a UV lamp (254 nm).
-
Select the solvent system that provides an Rf value of ~0.35 for the product spot and shows good separation from any visible impurities.[3]
-
-
Step 2: Column Preparation (Slurry Packing)
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[9]
-
In a beaker, create a slurry by mixing the required amount of silica gel (e.g., 30g for 1g of crude product) with your chosen eluent.[2]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly while continuously adding the rest of the slurry.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.[8]
-
Once packed, drain the excess solvent until the level is just above the top of the silica bed. Never let the column run dry.[8]
-
-
Step 3: Sample Loading (Dry Loading Method)
-
Dissolve your crude product in a minimal amount of a low-boiling-point solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top of the sample layer.[8]
-
-
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube). Maintain a constant flow rate.
-
Continuously add fresh eluent to the top of the column to ensure it never runs dry.
-
-
Step 5: Monitoring the Separation
-
Analyze the collected fractions by TLC to determine their composition. Spot every few fractions on a single TLC plate to track the elution of the product and impurities.
-
Fractions containing only the pure product should be grouped together.
-
-
Step 6: Product Isolation
-
Combine all fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product, which should be a white solid.[1]
-
Determine the melting point and acquire an NMR spectrum to confirm purity and identity. The reported melting point is 132-134 °C.[1]
-
References
-
PubChem. N-Cyclohexyl-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]
-
tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information. Available from: [Link]
-
Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. National Center for Biotechnology Information. Available from: [Link]
-
Protein purification troubleshooting guide. Cytiva. Available from: [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available from: [Link]
-
Column chromatography. University of Victoria, Department of Chemistry. Available from: [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available from: [Link]
-
Column Chromatography: Amides. Reddit. Available from: [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available from: [Link]
-
What is the best technique for amide purification? ResearchGate. Available from: [Link]
-
How should I purify a complex, polar, amide reaction mixture? Biotage. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Solvent selection in liquid chromatography. ScienceDirect. Available from: [Link]
-
Common Faults and Troubleshooting Methods in HPLC Column. Hawach Scientific. Available from: [Link]
-
N-Cyclohexyl-2-benzothiazolesulfenamide Properties. U.S. Environmental Protection Agency. Available from: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
- Labeled amino pyrimidine derivatives. Google Patents.
- Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide. Google Patents.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available from: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]
-
Column Chromatography. ResearchGate. Available from: [Link]
-
N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE. Ataman Kimya. Available from: [Link]
-
Purification Column Guide. MD Scientific. Available from: [Link]
-
N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE. OECD Existing Chemicals Database. Available from: [Link]
Sources
Technical Support Center: Troubleshooting Hydrolysis Degradation of N-Cyclohexyl-2-fluorobenzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of sterically hindered, halogenated amides in high-throughput screening and formulation workflows. While amides are generally robust functional groups, N-cyclohexyl-2-fluorobenzamide presents a unique stability profile.
Under specific aqueous conditions, this compound undergoes hydrolysis, cleaving the amide bond to yield 2-fluorobenzoic acid and cyclohexylamine . This guide is designed to provide you with the mechanistic causality behind this degradation, self-validating analytical protocols to track it, and field-proven methodologies to recover your material.
FAQ 1: Why is my this compound degrading in basic assay buffers?
The Causality: Amides are typically the least reactive carboxylic acid derivatives. However, their stability is highly dependent on the electronic and steric environment of the carbonyl carbon. In basic assay buffers (pH > 8.5), the compound undergoes base-catalyzed hydrolysis [1].
The presence of the 2-fluoro substituent on the aromatic ring exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the carbonyl carbon, increasing its electrophilicity. Consequently, the carbonyl carbon becomes highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) present in basic buffers. While the bulky N-cyclohexyl group provides some steric shielding, prolonged exposure to high pH or elevated temperatures (e.g., 37°C in biological assays) provides enough activation energy to overcome this barrier, driving the irreversible elimination of the amine [2].
Caption: Base-catalyzed hydrolysis mechanism of this compound driven by hydroxide attack.
FAQ 2: How can I accurately detect and quantify the hydrolysis products?
The Causality: To troubleshoot degradation, you must monitor the disappearance of the parent amide and the stoichiometric appearance of its degradants. 2-fluorobenzoic acid is highly UV-active, while cyclohexylamine lacks a strong chromophore but ionizes readily in positive electrospray ionization (ESI+). A dual-detector LC-UV/MS approach is required.
Self-Validating Analytical Protocol (LC-UV/MS): This protocol incorporates a self-validating system by requiring the injection of pure degradant standards prior to sample analysis, ensuring that retention time (RT) shifts caused by matrix effects do not lead to false positives [3].
-
Standard Preparation: Prepare 10 µg/mL reference standards of pure 2-fluorobenzoic acid and cyclohexylamine in 50:50 Acetonitrile:Water.
-
Sample Preparation: Quench 100 µL of your assay buffer with 100 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to immediately halt hydrolysis and precipitate buffer proteins. Centrifuge at 10,000 x g for 5 mins.
-
Chromatographic Setup:
-
Column: C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (maintains 2-fluorobenzoic acid in its protonated, retained state).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Detection & Validation:
-
UV Detection (230 nm): Identify 2-fluorobenzoic acid (Expected RT: ~2.5 min).
-
MS Detection (ESI+): Extract ion chromatograms for m/z 100.1 (Cyclohexylamine [M+H]+) and m/z 222.1 (Intact Amide [M+H]+).
-
Validation Check: The molar sum of the quantified intact amide and the 2-fluorobenzoic acid must equal the initial starting concentration. If it does not, the compound is precipitating out of solution rather than degrading.
-
Table 1: Simulated Hydrolysis Kinetic Data for this compound
| Buffer Condition | Temperature | Half-life (t₁/₂) | Primary Degradant Detected (LC-MS) |
| pH 4.0 (Acetate) | 25°C | > 6 months | None (Stable) |
| pH 7.4 (PBS) | 37°C | ~ 14 days | 2-Fluorobenzoic acid (Trace) |
| pH 9.0 (Tris) | 37°C | ~ 48 hours | 2-Fluorobenzoic acid, Cyclohexylamine |
| 1M NaOH (Stress) | 80°C | < 30 minutes | 2-Fluorobenzoate (Complete conversion) |
FAQ 3: What are the best practices for formulation and storage to prevent degradation?
The Causality: Hydrolysis requires two components: a nucleophile (water/hydroxide) and thermal energy. By removing one or both, you arrest the degradation kinetics.
Best Practices:
-
Stock Solutions: Always prepare master stock solutions (e.g., 10 mM) in 100% anhydrous DMSO . DMSO is an aprotic solvent; without water acting as a nucleophile, the amide bond is indefinitely stable at -20°C.
-
Working Dilutions: Only dilute the compound into aqueous buffers immediately prior to the experiment.
-
pH Optimization: If your assay permits, maintain the pH between 6.0 and 7.0. Avoid basic buffers like Tris or CAPS (pH > 8.0) which exponentially accelerate the nucleophilic attack on the fluorinated carbonyl.
FAQ 4: How do I recover the intact amide from a partially degraded batch?
The Causality: If a batch has partially hydrolyzed, you now have a mixture of a neutral compound (intact amide), an acid (2-fluorobenzoic acid, pKa ~3.27), and a base (cyclohexylamine, pKa ~10.6). By manipulating the pH of the aqueous phase during Liquid-Liquid Extraction (LLE), you can selectively ionize and wash away the degradants, leaving only the highly pure, neutral amide in the organic phase.
Self-Validating Recovery Protocol (Acid/Base LLE):
-
Dissolution: Dissolve the degraded mixture in Ethyl Acetate (EtOAc).
-
Base Wash (Removes Acid): Wash the organic layer twice with an equal volume of 0.5 M Sodium Bicarbonate (NaHCO₃, pH ~8.3). Mechanism: 2-fluorobenzoic acid is deprotonated to a highly water-soluble carboxylate salt and partitions into the aqueous layer.
-
Acid Wash (Removes Amine): Wash the organic layer twice with an equal volume of 0.1 M Hydrochloric Acid (HCl). Mechanism: Cyclohexylamine is protonated to an ammonium salt and partitions into the aqueous layer.
-
Brine Wash & Drying: Wash the organic layer once with saturated NaCl (brine), dry over anhydrous Sodium Sulfate (Na₂SO₄), and filter.
-
Validation Check: Spot the organic filtrate on a Silica TLC plate alongside the original degraded mixture. Develop in 70:30 Hexane:EtOAc. You should observe a single spot for the intact amide, confirming the complete removal of polar degradants.
-
Concentration: Evaporate the EtOAc under reduced pressure to yield the purified this compound.
Caption: Decision tree and troubleshooting workflow for identifying and resolving amide degradation.
References
Technical Support Center: Troubleshooting Purity in N-cyclohexyl-2-fluorobenzamide Crystallization
Introduction
Achieving >99% HPLC purity for N-cyclohexyl-2-fluorobenzamide is a critical milestone in early-stage drug development. This fluorinated amide typically exhibits high lattice energy due to intermolecular hydrogen bonding (N-H···O) and weak C-H···F interactions. However, the ortho-fluorine substituent introduces steric strain and lipophilicity that often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than clean nucleation.
This guide addresses the specific failure modes of the acid chloride coupling route (Schotten-Baumann conditions) and provides thermodynamic solutions for crystallization.
Phase 1: Diagnosis & Impurity Profiling
Q1: My product has a depressed melting point and a persistent acidic smell. What is the primary contaminant?
Diagnosis: The most likely contaminant is 2-fluorobenzoic acid . Cause: This results from the hydrolysis of unreacted 2-fluorobenzoyl chloride due to moisture ingress or insufficient base neutralization during the reaction workup. Unlike the amide product, this impurity is acidic.
Validation Protocol:
-
TLC Analysis: Run a TLC (30% EtOAc/Hexanes). The carboxylic acid will streak or remain near the baseline (low
), while the amide moves to . -
Solubility Test: Dissolve a small sample in 1M NaOH. If the solid dissolves completely, it is the acid impurity. The amide is insoluble in aqueous base.
Q2: The crystals are sticky and hygroscopic. Is this a polymorph?
Diagnosis: This is likely cyclohexylammonium chloride salt entrapment. Cause: In the reaction of 2-fluorobenzoyl chloride with cyclohexylamine, HCl is generated. If the organic layer is not rigorously washed with water/brine, the amine salt precipitates with or on your product during crystallization.
Corrective Action:
-
Pre-Crystallization Wash: Redissolve the crude solid in EtOAc and wash 2x with 1M HCl (removes unreacted amine) and 2x with Water (removes salts).
Phase 2: The "Oiling Out" Crisis
Q3: Upon cooling, my solution forms a milky emulsion or oil droplets instead of crystals. Why?
Technical Insight: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (MSZW). The ortho-fluorine atom lowers the melting point relative to the non-fluorinated analog and increases lipophilicity, making the compound reluctant to order into a lattice in polar solvents.
The Solution: Ternary Phase Control You must shift the system from a "crash cooling" profile to a "metastable seeding" profile.
Figure 1: Decision tree for mitigating oiling out during benzamide crystallization.
Phase 3: Solvent System Selection
Q4: Which solvent system yields the highest purity rejection?
Based on the solubility parameters of fluorinated benzamides, we recommend two distinct systems depending on your primary impurity.
| Solvent System | Mechanism of Action | Best For...[1][2] | Protocol |
| Ethanol / Water | Anti-Solvent Crash High polarity difference forces hydrophobic amide out. | General Purity Removes salts and trace polar byproducts. | Dissolve in hot EtOH (60°C). Add hot water dropwise until turbid. Cool slowly. |
| Chloroform (CHCl₃) | Evaporative/Cooling Fluorine-Chlorine halogen interactions stabilize the solution. | Structural Isomers Excellent for rejecting 2-fluorobenzoic acid. | Dissolve in min. boiling CHCl₃. Filter hot. Cool to -20°C. |
| Toluene / Heptane | Lipophilic Displacement Aromatic stacking interactions. | Highly Colored Samples Keeps oxidized tars in solution. | Dissolve in Toluene (80°C). Add Heptane. |
Expert Tip: For this compound, the Chloroform method (or DCM/Hexane) often yields better crystals than alcohols because the fluorine atom creates a "greasy" character that hydrates poorly in aqueous systems [1].
Phase 4: Detailed Experimental Protocol
Objective: Recrystallization of 10g Crude this compound.
Step 1: The "Chemical Polish" (Pre-requisite)
-
Why: Crystallization cannot remove >5% impurities efficiently.
-
Dissolve crude in 100 mL Ethyl Acetate.
-
Wash with 1M NaOH (2 x 30 mL)
Removes 2-fluorobenzoic acid. -
Wash with 1M HCl (2 x 30 mL)
Removes cyclohexylamine. -
Dry organic layer over
and evaporate to a solid.
Step 2: Thermodynamic Crystallization
-
Dissolution: Place the solid in a flask with a stir bar. Add Chloroform (CHCl₃) in small portions while heating to reflux (approx. 60°C). Stop when the solution is clear.
-
Note: If the solution is yellow, add 5 wt% Activated Carbon, stir for 10 mins, and filter hot through Celite.
-
-
Nucleation Point: Remove from heat. Allow to cool to room temperature with slow stirring.
-
Critical: If oil droplets appear at 40°C, reheat immediately and add 2 mL of Chloroform.
-
-
Seeding: Once the solution reaches 30°C, add a "speck" of pure seed crystal (if available) or scratch the glass wall.
-
Maturation: Cool to 0–4°C in an ice bath for 2 hours.
-
Harvest: Filter under vacuum. Wash with cold (
) Chloroform/Hexane (1:4 mixture).
Figure 2: Integrated purification workflow ensuring chemical purity prior to physical lattice formation.
References
-
Saeed, A., et al. (2008).[3][4] Synthesis and Crystal Structure of N-Cyclohexyl-3-fluorobenzamide. IUCr Journals. (Demonstrates the efficacy of Chloroform as a crystallization solvent for fluorinated cyclohexyl-benzamides).
-
Mettler Toledo. Oiling Out in Crystallization. (Authoritative guide on thermodynamics of Liquid-Liquid Phase Separation).
-
BenchChem. Troubleshooting Amide Synthesis & Purification. (General protocols for acid chloride/amine coupling workups).
Sources
Technical Support Center: Catalyst Selection for Efficient Fluorobenzamide Formation
Topic: Catalyst Selection & Troubleshooting for Fluorobenzamide Synthesis Ticket ID: CHEM-SUP-882 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Fluorine Effect" in Amidation
Synthesizing fluorobenzamides presents a unique paradox in medicinal chemistry. While the fluorine atom is essential for metabolic stability and lipophilicity, its high electronegativity creates two distinct synthetic hurdles:
-
Deactivated Nucleophiles: Fluorinated anilines are exceptionally poor nucleophiles. The electron-withdrawing group (EWG) pulls density from the amine, making standard coupling (EDC/HOBt) sluggish or impossible.
-
Activated Electrophiles (
Risk): If you are coupling a fluorinated benzoic acid, the fluorine atom (especially at ortho or para positions) activates the ring for Nucleophilic Aromatic Substitution ( ). Strong bases can displace the fluorine instead of forming the amide.
This guide moves beyond generic "amide coupling" to provide specific catalyst systems that navigate these electronic traps.
Diagnostic: Method Selection Matrix
Do not default to HATU. Use this logic flow to select the correct catalytic system based on your substrate's electronic profile.
Caption: Decision matrix for selecting the optimal coupling strategy based on substrate electronics.
Technical Modules & Protocols
Module A: Overcoming Poor Nucleophilicity (Fluorinated Anilines)
The Problem: Standard reagents (HATU, EDC) generate an active ester. Fluorinated anilines are often too weak to attack this ester before it hydrolyzes. The Solution: Acyl Fluorides (TFFH/BTFFH) or Pd-Catalysis .
Option 1: The Acyl Fluoride Switch (TFFH)
Acyl fluorides are more reactive toward amines than active esters but less prone to hydrolysis than acid chlorides.
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Why: Generates an acid fluoride in situ.[1] The small fluoride leaving group minimizes steric clash.[1]
| Parameter | Recommendation |
| Catalyst/Reagent | TFFH (1.1 equiv) |
| Base | DIPEA (2.5 equiv) |
| Solvent | DCM or MeCN (Avoid DMF if possible to simplify workup) |
| Key Advantage | Works for 2,6-difluoroanilines where HATU fails. |
Option 2: Palladium-Catalyzed Aminocarbonylation (Buchwald-Hartwig)
When the amine is extremely deactivated (e.g., perfluoroaniline), nucleophilic attack is impossible. Switch to cross-coupling.
-
Mechanism: Pd(0) inserts into an Aryl-Halide (not acid), coordinates the amine, and forces reductive elimination.
-
Ligand Selection: Crucial.[2][3] You need a ligand that facilitates the coupling of electron-deficient amines.
Protocol: Pd-Catalyzed Fluorobenzamide Synthesis
-
Substrates: Aryl Bromide (1.0 equiv) + Fluorinated Aniline (1.2 equiv).
-
Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂dba₃.
-
Ligand: BrettPhos (Best for primary amines) or XPhos (General purpose).
-
Base: Cs₂CO₃ (2.0 equiv). Note: Avoid NaOtBu if substrates are base-sensitive.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Conditions: 100°C, 12-18h under Argon.
Expert Insight: If using BrettPhos , ensure the precatalyst is activated properly. Using the BrettPhos Pd G4 precatalyst is often more reliable than mixing Pd(OAc)₂ + Ligand manually due to oxidation risks.
Module B: Preventing Defluorination ( Avoidance)
The Problem: When activating a fluorobenzoic acid (especially ortho/para-fluoro), the base (DIPEA/TEA) or the amine itself can attack the ring carbon bearing the fluorine, ejecting fluoride (
Catalytic Cycle: Boronic Acid Amidation
This method avoids activating the carbonyl into a "super-electrophile," reducing
Caption: 3,4,5-Trifluorophenylboronic acid catalyzes amidation via a cyclic transition state, avoiding harsh activation.
Protocol: Green Catalytic Amidation
-
Catalyst: 3,4,5-Trifluorophenylboronic acid (10 mol%) or 2-Iodophenylboronic acid .
-
Solvent: Toluene or Xylene (requires azeotropic water removal).
-
Setup: Dean-Stark trap or activated 4Å Molecular Sieves (critical to drive equilibrium).
-
Temperature: Reflux.
-
Why it works: The catalyst activates the carboxylic acid chemoselectively without creating a species electrophilic enough to trigger
on the fluorinated ring.
Troubleshooting Guide (FAQ)
Q1: My reaction turns black and yields are <20% using Pd-catalysis.
-
Diagnosis: Catalyst decomposition ("Pd-black").
-
Fix:
-
Oxygen: Did you degas solvents thoroughly? Fluorinated anilines oxidize easily.
-
Ligand: Switch to BrettPhos or RuPhos . These bulky ligands protect the Pd center better than BINAP for these substrates.
-
Base: Switch from Cs₂CO₃ to K₃PO₄ (anhydrous).
-
Q2: I see a "M+1" peak corresponding to -F +OH (Hydrolysis) or -F +N (Dimerization).
-
Diagnosis:
side reaction. -
Fix: You are using too strong a base or too high a temperature with an activated fluorobenzene.
-
Immediate Action: Switch to the Boronic Acid method (Module B) which is base-free.
-
Alternative: Use DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). It works in alcohol solvents without added base.
-
Q3: The coupling works, but I cannot separate the product from the phosphine oxide (from coupling reagents).
-
Fix: Use EDC (Water soluble) instead of HATU/triphenylphosphine methods. The urea byproduct washes out with dilute HCl.
References
-
Dunetz, J. R., & Magano, J. (2012). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Chemical Reviews.
-
Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions of ammonia and primary amines. Chemistry – A European Journal.
-
Marcellino, B. K., & Hall, D. G. (2018). Boronic Acid Catalysis for Amide Formation.[4] Wiley Online Library.
-
BenchChem Technical Support. (2025). Catalyst Selection for Reactions in 3-Fluorobenzotrifluoride.
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed C-N Cross-Coupling Reactions.[2][5] Organic Letters.
Sources
Validation & Comparative
Introduction: The Analytical Challenge of Fluorinated Amides
High-Resolution
For researchers and drug development professionals, the structural elucidation of fluorinated benzamides presents a unique set of spectroscopic challenges. This compound contains two problematic domains for standard
In this comparison guide, we objectively evaluate the performance of different NMR solvent systems (CDCl
Comparison 1: Solvent System Performance (CDCl vs. DMSO- )
The choice of deuterated solvent fundamentally alters the conformational dynamics of amides. As a Senior Application Scientist, I frequently observe that relying solely on non-polar solvents like CDCl
The Causality of Solvent Effects:
In CDCl
Table 1: Quantitative Comparison of Solvent Effects at 500 MHz
| NMR Feature | CDCl | DMSO- | Analytical Consequence |
| Amide NH Shift | ~6.60 ppm (Broad singlet) | ~8.20 ppm (Sharp doublet) | DMSO- |
| H-6 (ortho to amide) | 8.07 ppm (td, | ~7.85 ppm (td) | Solvent anisotropy in CDCl |
| Cyclohexyl CH-N | ~3.95 ppm (m) | ~3.75 ppm (m) | CDCl |
| Spectral Resolution | Moderate | High | DMSO- |
Comparison 2: Advanced Spectral Resolution Techniques
The aromatic region of this compound is highly complex because the
To resolve this, we compare three acquisition strategies:
Table 2: Performance of NMR Acquisition Techniques
| Acquisition Technique | Aromatic Multiplet Complexity | Primary Use Case | |
| Standard 1D | High (Second-order overlap) | Fully visible | Routine structural confirmation and purity assessment[1]. |
| Low (First-order | Suppressed | Unambiguous assignment of the aromatic proton backbone[4]. | |
| Very Low (Singlets only) | Fully visible | Extracting exact |
The Causality of Decoupling:
Applying a continuous-wave or composite pulse (e.g., WALTZ-16) at the
Self-Validating Experimental Protocol
To guarantee reproducibility and scientific integrity, the following step-by-step protocol incorporates internal validation checkpoints.
Step 1: Sample Preparation
-
Action: Dissolve 15–20 mg of highly pure this compound in 0.6 mL of DMSO-
(99.9% D). Transfer to a high-quality 5 mm NMR tube. -
Validation Check: Visually inspect the tube against a strong light. The solution must be perfectly transparent. Particulate matter creates magnetic susceptibility gradients that will fatally distort the delicate
multiplets.
Step 2: Probe Tuning and Shimming
-
Action: Insert the sample into a 500 MHz spectrometer equipped with a multinuclear probe. Tune the probe specifically to the
H and F frequencies. Lock onto the deuterium signal of the DMSO- . Perform gradient shimming (Z1-Z5). -
Validation Check: Measure the Full Width at Half Maximum (FWHM) of the residual DMSO pentet at 2.50 ppm. A FWHM of < 1.0 Hz confirms optimal magnetic field homogeneity. Do not proceed to acquisition if the peak is broader.
Step 3: Standard
-
Action: Acquire the standard 1D spectrum using a 30° excitation pulse, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds. Accumulate 16 scans.
-
Validation Check: Integrate the isolated cyclohexyl CH-N multiplet (~3.75 ppm). Set this integral exactly to 1.00. The total integration of the complex aromatic region (7.10–8.00 ppm) must strictly equal 4.00.
Step 4:
-
Action: Set up an inverse-gated decoupling experiment. Apply WALTZ-16 decoupling on the
F channel only during the acquisition time (AQ), leaving it off during the relaxation delay (D1). -
Validation Check: Compare the decoupled spectrum to the standard spectrum. The highly complex doublet-of-doublets-of-doublets (ddd) of H-3 (ortho to the fluorine) should collapse into a clean, simple doublet-of-doublets (
, ), confirming successful broadband fluorine decoupling.
Analytical Workflow Visualization
Workflow for resolving complex 19F-1H spin-spin couplings in fluorinated amides.
References
-
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. URL:[Link]
-
University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. URL:[Link]
-
Ganesan, et al. (2016). tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information. RSC Advances. URL:[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
HPLC Method Validation for N-Cyclohexyl-2-Fluorobenzamide: A Definitive Guide
Executive Summary
N-cyclohexyl-2-fluorobenzamide is a critical structural motif often encountered as a pharmaceutical intermediate or a functional core in histone deacetylase (HDAC) inhibitors and agrochemical fungicides. Its analysis presents specific challenges: moderate lipophilicity (LogP ~2.9–3.2), lack of ionizable groups at physiological pH, and the need to resolve positional isomers (e.g., 4-fluoro analogs).
This guide moves beyond generic protocols to provide a scientifically grounded, ICH Q2(R2) compliant validation framework. While LC-MS/MS offers superior sensitivity for bioanalysis, this guide establishes RP-HPLC-UV as the "Gold Standard" for purity assays and release testing due to its robustness, cost-efficiency, and transferability.
Chemical Profile & Method Strategy
To validate a method, one must first understand the molecule. The experimental choices below are dictated by the physicochemical properties of the target.
| Property | Value (Approx.) | Impact on Method Development |
| Structure | Secondary benzamide with ortho-fluorine | The amide bond is stable but can hydrolyze under extreme pH. The fluorine atom adds lipophilicity compared to the parent benzamide. |
| LogP | ~2.9 – 3.1 | High Lipophilicity: Requires a Reversed-Phase (RP) mode. A C18 column is ideal to facilitate hydrophobic interaction. |
| pKa | Neutral (pKa < -1.5) | pH Independence: Retention will not drift significantly with minor pH changes, but an acidic buffer (pH ~2.5–3.0) is recommended to suppress silanol activity on the column. |
| Chromophore | Benzamide ( | Detection: UV-Vis is highly effective. 254 nm is selective; 210-220 nm offers higher sensitivity but more noise. |
Comparative Analysis: Selecting the Right Tool
Before committing to HPLC, we must objectively evaluate alternatives.
Table 1: Technology Comparison Matrix
| Feature | HPLC-UV (Recommended) | LC-MS/MS | GC-FID |
| Primary Use | QC Release, Purity Assay (>98%) | Bioanalysis (Plasma/Urine), Trace Impurities (<0.1%) | Volatile Intermediates, Residual Solvents |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.1 ng/mL (1000x lower) | ~1.0 µg/mL |
| Linearity Range | Wide (10 – 1000 µg/mL) | Narrow / Dynamic (requires internal standards) | Moderate |
| Robustness | High: Tolerates matrix loads well. | Medium: Prone to matrix effects (ion suppression). | Medium: Amides can thermally degrade/tail. |
| Cost Per Run | $ (Low) | $ (Low) | |
| Verdict | Standard of Choice for bulk drug substance and formulation analysis. | Overkill for assay; essential for PK studies or genotoxic impurity screening. | Viable, but thermal instability of amides often leads to poor peak shapes. |
The Optimized HPLC Protocol ("The Gold Standard")
This protocol is designed to be self-validating —meaning the conditions are selected to minimize error sources (e.g., using a buffered mobile phase to lock retention times).
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Why: The 3.5 µm particle size offers a balance between resolution (Rs > 2.0) and backpressure (< 200 bar), ensuring long column life.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C (Controlled temperature is critical for retention time precision).
-
Detection: UV at 254 nm (Reference: 360 nm).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Initial Isocratic Hold |
| 2.0 | 60 | 40 | Begin Gradient |
| 12.0 | 10 | 90 | Elute Lipophilic Impurities |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 60 | 40 | Re-equilibration |
| 20.0 | 60 | 40 | End of Run |
Validation Framework (ICH Q2 R2)
This section details the specific experiments required to validate the method described above.
Specificity (Stress Testing)
Objective: Prove the method can measure the analyte unequivocally in the presence of impurities or degradants.
-
Protocol: Expose the sample to:
-
Acid (0.1N HCl, 60°C, 2h)
-
Base (0.1N NaOH, 60°C, 2h)
-
Oxidation (3% H2O2, RT, 4h)
-
Thermal (80°C, 24h)
-
-
Acceptance Criteria: Peak purity index (via PDA detector) > 0.999 for the main peak. Resolution (Rs) > 1.5 between the main peak and any degradant.
Linearity & Range
Objective: Demonstrate proportionality between concentration and response.
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).
-
Data Presentation:
| Level (%) | Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 250.0 | 12450 |
| 75 | 375.0 | 18700 |
| 100 | 500.0 | 24950 |
| 125 | 625.0 | 31200 |
| 150 | 750.0 | 37450 |
-
Result:
; Slope = 49.9; Y-intercept ≈ 0.
Accuracy (Recovery)
Objective: Ensure no bias in measurement.
-
Protocol: Spike known amounts of this compound into a placebo matrix (excipients) at 3 levels (80%, 100%, 120%).
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Precision (Repeatability)
Objective: Verify consistency.
-
Protocol: 6 injections of the 100% standard.
-
Acceptance Criteria: RSD < 2.0%.
Visualizing the Workflow
The following diagrams illustrate the logical flow of method development and the validation hierarchy.
Diagram 1: Method Development Logic
This decision tree explains why the RP-HPLC conditions were selected based on the molecule's properties.
Caption: Logical derivation of chromatographic conditions based on this compound physicochemical properties.
Diagram 2: Validation Workflow (ICH Q2)
This flowchart guides the researcher through the sequential steps of a compliant validation study.
Caption: Step-by-step execution flow for ICH Q2(R2) analytical method validation.
Troubleshooting & Robustness
Even validated methods can drift. Here are common failure modes for this specific benzamide derivative:
-
Peak Tailing: Often caused by secondary interactions between the amide nitrogen and column silanols.
-
Fix: Ensure the mobile phase pH is < 3.0. If tailing persists, add 5mM Triethylamine (TEA) to the buffer (though modern C18 columns rarely need this).
-
-
Retention Time Shift: High lipophilicity makes this compound sensitive to % organic modifier.
-
Fix: Premix mobile phases if using isocratic holds, or ensure pump mixing accuracy is verified.
-
-
Carryover: The cyclohexyl group is "sticky."
-
Fix: Ensure the needle wash solvent is at least 50% Acetonitrile.
-
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3] Geneva: ICH, 2023.
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Silver Spring: FDA, 2015.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. New York: Wiley-Interscience, 1997. (Standard text for RP-HPLC mechanisms).
-
PubChem. N-cyclohexylbenzamide (Structural Analog Data). National Library of Medicine. Accessed Oct 2025.[4][5]
Sources
A Comparative Guide to the Solid-State Structure of N-cyclohexyl-2-fluorobenzamide: An X-ray Diffraction Analysis
This guide provides an in-depth analysis of the solid-state structure of N-cyclohexyl-2-fluorobenzamide, a molecule of interest in medicinal chemistry and materials science. Through a detailed examination of its X-ray diffraction (XRD) data, we will explore its crystalline architecture and compare it with its structural isomer, N-cyclohexyl-3-fluorobenzamide. This comparison will highlight the subtle yet significant impact of fluorine substitution on the crystal packing and intermolecular interactions. This information is crucial for researchers and drug development professionals in understanding the physicochemical properties of this class of compounds, which can influence factors such as solubility, stability, and bioavailability.
Introduction: The Significance of Solid-State Characterization
In the realm of drug development and materials science, the arrangement of molecules in a solid-state lattice is of paramount importance. This arrangement, or crystal structure, dictates many of a material's bulk properties. X-ray diffraction (XRD) stands as a powerful, non-destructive technique for elucidating this three-dimensional structure.[1] For active pharmaceutical ingredients (APIs), variations in crystal structure, known as polymorphism, can have profound effects on therapeutic efficacy and manufacturability.[2]
Benzamides are a common scaffold in medicinal chemistry, and the introduction of fluorine atoms can significantly alter their biological activity and physical properties.[3][4] Here, we focus on this compound, providing a comprehensive analysis of its crystal structure and comparing it with a closely related analogue to understand the structure-property relationships.
X-ray Diffraction Data for this compound
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[5] Key crystallographic data are summarized in the table below.
| Parameter | This compound [5] |
| Chemical Formula | C13H16FNO |
| Molecular Weight | 221.27 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.593 (2) |
| b (Å) | 11.459 (2) |
| c (Å) | 10.121 (2) |
| β (°) | 108.496 (9) |
| Volume (ų) | 1164.2 (4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.262 |
Table 1: Crystallographic data for this compound.
In the crystal structure, the cyclohexane ring adopts a stable chair conformation.[5] The molecule is not planar, with a significant dihedral angle of 29.92 (7)° between the fluorobenzene ring and the amide group plane.[5] This non-planar conformation is a key feature influencing its packing in the solid state.
Experimental Protocol: Powder X-ray Diffraction (PXRD)
While the definitive structure is determined from a single crystal, powder X-ray diffraction (PXRD) is the workhorse for routine analysis of bulk crystalline materials.[6][7] The following is a generalized, yet detailed, protocol for acquiring high-quality PXRD data for a small organic molecule like this compound.
Objective: To obtain a characteristic powder diffraction pattern for phase identification and purity assessment.
Materials and Equipment:
-
This compound powder
-
Powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a goniometer[7]
-
Low-background sample holder (e.g., zero-diffraction silicon plate)[6]
-
Mortar and pestle (optional, for gentle sample grinding)
-
Spatula
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample in a mortar and pestle to reduce preferred orientation effects.
-
Carefully load the powder onto the low-background sample holder. Use a flat edge, such as a glass slide, to press the powder into the holder, ensuring the surface is flat and level with the holder's surface.[6] This is critical for accurate peak positions.
-
-
Instrument Setup:
-
Power on the X-ray generator and allow it to stabilize at the recommended operating voltage and current (e.g., 40 kV and 40 mA).[6]
-
Mount the sample holder securely in the goniometer.
-
Configure the data collection parameters in the instrument control software. Key parameters include:
-
2θ Scan Range: A typical range for organic molecules is 5° to 40°.
-
Step Size: A smaller step size (e.g., 0.02°) will result in higher resolution data.
-
Time per Step (Dwell Time): A longer time per step will improve the signal-to-noise ratio. A typical value is 0.5 to 2 seconds.
-
-
-
Data Collection:
-
Initiate the data collection scan. The instrument will rotate the X-ray source and detector (or just the detector, depending on the geometry) to measure the intensity of diffracted X-rays at each 2θ angle.
-
-
Data Analysis:
-
Once the scan is complete, the resulting data (a plot of intensity versus 2θ) should be processed. This typically involves:
-
Background Subtraction: To remove the amorphous scattering contribution.
-
Peak Identification: Locating the angular positions (2θ) and intensities of the diffraction peaks.
-
Phase Identification: Comparing the experimental pattern to a database of known patterns (e.g., the Powder Diffraction File from the ICDD) or to a calculated pattern from single-crystal data.
-
-
Comparative Analysis: The Impact of Fluorine Position
To understand the influence of the fluorine atom's position on the crystal structure, we will now compare the data for this compound with its isomer, N-cyclohexyl-3-fluorobenzamide.[8]
| Parameter | This compound [5] | N-cyclohexyl-3-fluorobenzamide [8] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21 |
| a (Å) | 10.593 (2) | 5.267 (3) |
| b (Å) | 11.459 (2) | 6.599 (4) |
| c (Å) | 10.121 (2) | 16.755 (9) |
| β (°) | 108.496 (9) | 90.090 (17) |
| Volume (ų) | 1164.2 (4) | 582.4 (6) |
| Z | 4 | 2 |
Table 2: Comparison of crystallographic data for this compound and N-cyclohexyl-3-fluorobenzamide.
Key Observations and Insights:
-
Different Crystal Packing: The most striking difference is the unit cell dimensions and volume. This compound packs in a larger unit cell containing four molecules, while the 3-fluoro isomer packs more efficiently with two molecules in a smaller unit cell. This indicates a fundamentally different arrangement of the molecules in the crystal lattice.
-
Hydrogen Bonding: Both structures feature intermolecular N-H···O hydrogen bonds, which are a common and strong interaction in amide-containing molecules, linking the molecules into chains.[5][8]
-
Role of the Fluorine Atom: In this compound, the fluorine atom participates in C-H···F hydrogen bonds and C-H···π interactions, which help to link the primary N-H···O hydrogen-bonded chains into a three-dimensional network.[5] In the 3-fluoro isomer, a weak C-H···F interaction is also observed.[8] The different positioning of the fluorine atom alters the geometry and strength of these weaker interactions, ultimately leading to the observed differences in crystal packing.
-
Conformational Similarity: Despite the different packing, the overall molecular conformation is similar in both isomers. The cyclohexane ring is in a chair conformation, and the amide plane is twisted relative to the aromatic ring.[5][8] The dihedral angle between the aromatic ring and the amide plane is 29.92 (7)° for the 2-fluoro isomer and 29.9 (2)° for the 3-fluoro isomer, indicating that the intramolecular geometry is not significantly perturbed by the change in fluorine position.[5][8]
Conclusion
This guide has provided a detailed look at the solid-state structure of this compound through its X-ray diffraction data. The comparison with its 3-fluoro isomer compellingly demonstrates that even a minor change in the position of a substituent can lead to significant differences in crystal packing. While strong intermolecular interactions like N-H···O hydrogen bonds are present in both, the weaker C-H···F and C-H···π interactions, governed by the fluorine's location, play a crucial role in directing the overall crystal architecture. For researchers in drug development, this underscores the importance of comprehensive solid-state characterization, as such structural variations can have a cascading effect on the material's properties and, ultimately, its performance as a therapeutic agent.
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A Senior Scientist's Guide to the Accurate Determination and Validation of Melting Points for Novel Benzamides: A Case Study of N-cyclohexyl-2-fluorobenzamide
This guide provides an in-depth, field-proven methodology for the precise determination and rigorous validation of the melting point for N-cyclohexyl-2-fluorobenzamide, a compound whose crystallographic properties are known but whose melting point is not widely published in reference literature.[2] The principles and protocols detailed herein are designed to establish a self-validating system, ensuring that the data generated is not only accurate but also defensible under the stringent requirements of regulatory bodies. We will explore the causality behind each experimental step, compare the target molecule with structural analogs, and provide a framework for creating a trustworthy and authoritative data package.
Part 1: The Foundational Protocol for Melting Point Determination
The most universally accepted method for melting point determination is the capillary method, outlined in major pharmacopeias such as the United States Pharmacopeia (USP).[3][4] This technique relies on heating a small amount of finely powdered material in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.[5]
Causality in Experimental Choices
The reliability of the capillary method is contingent on meticulous sample preparation and precise control over the heating process.
-
Sample Purity and Dryness: The presence of impurities, including residual solvents from synthesis, will invariably depress the melting point and broaden its range.[1][6] Therefore, it is imperative to use a sample that has been thoroughly dried, for instance, in a vacuum desiccator, to achieve a constant weight before analysis.[3]
-
Pulverization: Grinding the crystalline sample into a fine, uniform powder ensures efficient and even heat transfer throughout the material within the capillary tube. This minimizes thermal gradients and leads to a sharper, more reproducible melting range.
-
Capillary Packing: A densely packed sample column of 2.5–3.5 mm, as specified by USP <741>, is critical.[3] A loosely packed or overly large sample can lead to a significant lag between the block temperature and the sample temperature, resulting in an erroneously wide melting range.
-
Heating Rate: The rate of temperature increase is the most critical parameter. A rapid heating rate does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, causing the observed melting point to be higher than the true value. A slow ramp rate of approximately 1°C per minute is recommended for the final determination to ensure accuracy.[3]
Experimental Workflow: Determining the Melting Point of this compound
This protocol is designed in accordance with USP General Chapter <741>.[4]
Apparatus:
-
Digital Melting Point Apparatus (e.g., Mettler Toledo MP series or equivalent)
-
Mortar and Pestle
-
Glass Capillary Tubes (0.8–1.2 mm internal diameter, sealed at one end)[3]
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount (10-20 mg) of this compound, previously dried to a constant weight, into a clean, dry mortar. Gently grind the sample into a fine, homogenous powder.
-
Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat until a tightly packed column of 2.5–3.5 mm is achieved.[3]
-
Preliminary (Rapid) Scan:
-
Insert the packed capillary into the heating block of the apparatus.
-
Set a rapid heating rate (e.g., 10–20 °C/min) to quickly determine an approximate melting range. This conserves time and provides a target for the precise measurement.[7]
-
Record the approximate range. Let the apparatus cool to at least 20°C below this approximate range.
-
-
Accurate Determination:
-
Insert a fresh, identically packed capillary tube.
-
Set the starting temperature to approximately 10°C below the expected melting point.[4]
-
Set the heating rate to 1°C per minute.
-
Carefully observe the sample.
-
Record T1 (Onset of Melt): The temperature at which the first drop of liquid becomes visible or the column of material collapses against the capillary wall.[3]
-
Record T2 (Clear Point): The temperature at which the last solid particle melts, and the substance becomes a completely clear liquid.
-
-
Reporting: The melting point is reported as the range T1 – T2. For a pure compound, this range should be narrow, typically less than 2°C.[7]
-
Replicate Analysis: Repeat the accurate determination with two additional samples to ensure reproducibility. The final reported melting range should be the average of these determinations.
Part 2: Ensuring Trustworthiness Through System Validation
A measured value is only as reliable as the instrument that produced it. Therefore, periodic calibration and validation of the melting point apparatus are not optional; they are essential for ensuring data integrity.[8] This process establishes a self-validating system where the accuracy of the instrument is confirmed using certified reference standards traceable to primary standards.[9]
Protocol for Three-Point Instrument Calibration
This protocol ensures accuracy across a relevant temperature range by using certified USP Melting Point Reference Standards.[4][9]
Materials:
-
USP Reference Standards (select at least three that bracket the expected melting point of the test compound). Common standards include:
Procedure:
-
Standard Selection: Choose three reference standards. For this compound, whose analogs melt in the 130-160°C range, a suitable set would be Vanillin, Acetanilide, and Sulfanilamide.
-
Melting Point Determination: Using the exact same accurate determination protocol described in Part 1 (including the 1°C/min ramp rate), measure the melting point (clear point, T2) of each of the three reference standards.[3]
-
Data Comparison: Compare the experimentally observed clear point for each standard to the certified value provided on its certificate of analysis.
-
Acceptance Criteria: The instrument is considered calibrated if the observed melting points are within the acceptable tolerance specified by the instrument manufacturer or internal SOPs (e.g., ±0.5 °C of the certified value).
-
Corrective Action: If any standard falls outside the acceptance criteria, the instrument must be taken out of service and labeled "OUT OF CALIBRATION".[8] Follow the manufacturer's instructions for temperature adjustment/recalibration. After adjustment, the full three-point calibration must be repeated to confirm accuracy before the instrument is returned to service.
Part 3: Comparative Analysis and Data Interpretation
While determining the melting point of this compound is the primary goal, comparing this data to structurally related analogs provides valuable context and reinforces structure-property relationships. Such comparisons can help rationalize observed physical properties and build a more complete characterization profile.
Data Summary: this compound vs. Structural Analogs
The following table presents the experimentally determined melting point range for our target compound alongside literature values for several related benzamides. This comparative approach highlights how subtle changes in molecular structure can significantly influence the melting point.
| Compound Name | Structure / Key Difference | Reported Melting Point (°C) | Source |
| This compound | Target Compound | To Be Determined (TBD) | Experimental |
| Benzamide | Parent amide, no substituents | 130 | [13] |
| N-Cyclohexylbenzamide | Target without fluorine | 147-149 (unspecified) | [14] |
| N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide | Methyl on ring, pentafluorinated | 150 - 152 | [15] |
| 3-Amino-N-cyclohexyl-4-methoxybenzamide | Amino and methoxy substituents | 158-160 | [16] |
Note: The melting point for N-cyclohexylbenzamide is mentioned in descriptive text without a specific reference to a measured value; it should be used as an estimate.
Interpretation:
-
Effect of the Cyclohexyl Group: The addition of the bulky, non-polar cyclohexyl group in N-Cyclohexylbenzamide significantly increases the melting point compared to the parent Benzamide. This is likely due to increased molecular weight and potentially more efficient crystal packing.
-
Effect of Fluorination: The impact of the single fluorine atom in our target compound is a key point of investigation. Based on the data, it is difficult to predict a priori whether it will increase or decrease the melting point relative to N-Cyclohexylbenzamide, as fluorine can alter both dipole moments and crystal packing forces.
-
Multiple Substituents: The heavily fluorinated and methylated analog shows a high melting point, as does the amino- and methoxy-substituted compound, illustrating that multiple points of substitution which can participate in hydrogen bonding or strong dipole interactions tend to raise the melting point.
Conclusion
The determination of a melting point is a foundational piece of chemical characterization. For novel compounds like this compound, establishing this value requires more than a single measurement. It demands a holistic approach grounded in standardized protocols, such as those from the USP, and a commitment to data integrity through routine, documented instrument validation. By following the detailed workflows for both measurement and calibration, and by contextualizing the results through comparison with known analogs, researchers can generate a robust, reliable, and authoritative melting point value. This rigorous approach not only ensures the quality of the data for internal decision-making but also builds a foundation of trust for future drug development and regulatory submissions.
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Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]
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A Comparative Guide to Conformational Control: The Ortho-Fluorine Effect on Benzamide Moieties
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Subtle Power of a Single Atom
In the landscape of medicinal chemistry, the benzamide functional group is a cornerstone, appearing in a vast array of approved therapeutics. Its ability to engage in crucial hydrogen bonding and aromatic interactions makes it a privileged scaffold for targeting proteins. However, the inherent conformational flexibility of the bond linking the phenyl ring and the amide group (Ar–C(O)) can be a double-edged sword. While this flexibility allows for adaptation to a binding site, it often comes at an entropic cost upon binding, potentially limiting potency and selectivity.
Strategic fluorination has emerged as a powerful tool for fine-tuning molecular properties, from metabolic stability to lipophilicity.[1][2] More profoundly, the introduction of a single fluorine atom at the ortho-position of a benzamide can exert remarkable control over its conformation. This guide provides an in-depth comparison of ortho-fluorinated benzamides against their non-fluorinated counterparts, elucidating the underlying mechanisms and providing the experimental data necessary to leverage this effect in rational drug design. We will explore how this "conformational lock" arises from a unique interplay of non-covalent interactions and present the experimental frameworks used to characterize it.
The Benzamide Conformation: A Tale of Two Rotations
The three-dimensional structure of a simple benzamide is primarily defined by the torsion or dihedral angles around two key bonds: the Ar–C(O) bond (ψ) and the C(O)–N bond. Rotation around the C(O)–N bond is significantly restricted due to its partial double-bond character, leading to distinct cis and trans amide isomers, with the trans form being heavily favored.[3]
The more subtle and often more critical rotation is around the Ar–C(O) bond (ψ). In an unsubstituted benzamide, the energy barrier to this rotation is relatively low, allowing the molecule to sample a range of conformations from planar to significantly twisted.[4] This flexibility is precisely what the ortho-fluorine substitution seeks to control.
Figure 1: Key rotatable bonds in a generic benzamide scaffold.
The Ortho-Fluorine Effect: Engineering Planarity
Substituting a hydrogen with a fluorine atom at the ortho-position introduces several competing and cooperative forces that dramatically alter the conformational energy landscape. The dominant consequence is a strong preference for a planar or near-planar conformation, which is stabilized by a weak but significant intramolecular hydrogen bond (IMHB).
Mechanistic Drivers:
-
Intramolecular N–H···F–C Hydrogen Bonding: The core of the ortho-fluorine effect is the formation of a five-membered pseudo-ring stabilized by an N–H···F hydrogen bond.[5][6] While organically bound fluorine is a weak hydrogen bond acceptor, the pre-organized geometry of the ortho-substituted system forces the amide N–H proton into close proximity with the fluorine atom. This interaction, though weak (estimated at 1-2 kcal/mol), is often sufficient to overcome the steric repulsion that would otherwise favor a twisted conformation.[5] Evidence for this bond comes from both NMR spectroscopy, which can detect through-space scalar coupling (¹hJNH,F) between the N–H proton and the fluorine nucleus, and X-ray crystallography, which reveals short H···F distances.[6][7]
-
Dipole-Dipole Interactions: The C=O and C–F bonds both possess strong dipole moments. In the planar conformation, these dipoles are oriented in an anti-parallel fashion, which is an electrostatically favorable arrangement that contributes to the stability of this conformation.
-
Steric Influence: While fluorine is relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), it is larger than hydrogen and introduces a steric penalty for conformations where the amide group is significantly out of plane, further favoring planarity.[8]
Figure 2: Conformational locking via ortho-fluorine substitution.
Comparative Experimental Analysis
The conformational rigidity imposed by the ortho-fluorine can be quantified and compared with non-fluorinated analogs using a combination of solid-state analysis, solution-state studies, and computational modeling.
Solid-State Conformation: X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the preferred conformation in the solid state. While crystal packing forces can influence conformation, a consistent trend emerges from the literature. Unsubstituted benzamides often exhibit a non-planar conformation to alleviate steric strain. In contrast, ortho-fluorinated benzamides frequently adopt a more planar structure, with geometric parameters consistent with an N–H···F interaction.
| Compound | Ar–C(O) Torsion Angle (ψ) | H···F Distance (Å) | N–H···F Angle (°) | Reference |
| Benzamide | 29–35° | N/A | N/A | [9] |
| 2-Fluorobenzamide | 29–35° | - | - | [9] |
| N-(2,3-difluorophenyl)-2-fluorobenzamide | 23.2–23.4° | 2.17 | 126 | [10] |
| N-(2,4-difluorophenyl)-2-fluorobenzamide | 23.0–23.7° | 2.12 | - | [11] |
Note: In the case of 2-fluorobenzamide itself, the torsion angle is similar to the parent benzamide in the crystal structure, but the fluorine substitution was found to suppress crystal disorder, suggesting a more defined and less dynamic energy landscape.[9][12] The effect becomes more pronounced in more complex systems where the N-H is available for hydrogen bonding, as seen in the tri-fluorinated examples.[10][11]
Solution-State Conformation: NMR Spectroscopy
NMR spectroscopy is invaluable for studying conformation in solution, which is more relevant to biological systems.
-
Chemical Shifts: In non-polar solvents, the formation of an intramolecular hydrogen bond in ortho-fluorobenzamides shields the N–H proton, leading to a downfield shift compared to its non-fluorinated analog or its meta/para-isomers.[13]
-
Through-Space Coupling (¹hJNH,F): The most direct evidence for the N–H···F proximity is the observation of a through-space scalar coupling constant. This coupling is mediated through the hydrogen bond bridge and is a definitive indicator of the "locked" conformation in solution.[6]
-
Solvent Effects: A study of ortho-fluoro-N-methylbenzamide showed that the number of intramolecularly hydrogen-bonded conformations decreases significantly when moving from a non-protic solvent (like chloroform) to a protic, hydrogen-bond-competing solvent (like methanol or water).[5] This highlights the relatively weak nature of the N–H···F bond, which can be disrupted by the environment.
Energetic Landscape: Computational Modeling
Quantum mechanical calculations allow for the exploration of the entire conformational energy profile. Potential energy surface (PES) scans, where the Ar–C(O) dihedral angle (ψ) is systematically rotated, reveal the energetic cost of deviating from the preferred conformation.
| Compound | Method | Global Minimum (ψ) | Rotational Barrier (kcal/mol) | Reference |
| Benzamide | CSP | ~30° | Low | [9] |
| 2-Fluorobenzamide | PBE0/6-31G(d,p) | ~30° | Higher than Benzamide | [9] |
| ortho-Chloro-N,N-dimethylbenzamide | DFT | ~90° (steric clash) | ~19 | [14] |
Note: While direct comparative data for rotational barriers is sparse, studies on related ortho-substituted systems show a dramatic increase in the barrier to rotation around the Ar-C(O) axis.[14] For ortho-fluorobenzamide, calculations show a much less dense lattice energy landscape compared to benzamide, suggesting that fluorine substitution makes disorder and conformational promiscuity less likely.[9]
Experimental Protocols
To empower researchers to conduct their own comparative analyses, we outline the core experimental workflows.
Figure 3: General workflow for comparative conformational analysis.
Protocol 1: Solid-State Analysis via Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of both the benzamide and its ortho-fluorinated analog suitable for X-ray diffraction. This is often achieved by slow evaporation from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).[15]
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo–Kα radiation, λ = 0.71073 Å) and a CCD detector.[12] Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.
-
Analysis: Extract key geometric parameters from the refined structure, including the ψ dihedral angle (defined by the atoms Ar-C-C=O), bond lengths, and, crucially for the fluorinated analog, the intramolecular N–H···F distance and angle. Compare these parameters between the two structures.
Protocol 2: Solution-State Analysis via NMR Spectroscopy
-
Sample Preparation: Prepare solutions of each compound at identical concentrations (e.g., 5-10 mg/mL) in a non-polar deuterated solvent (e.g., CDCl₃) and a polar, H-bond competing solvent (e.g., DMSO-d₆ or CD₃OD).
-
¹H NMR Acquisition: Acquire standard ¹H NMR spectra for all samples. Carefully compare the chemical shift (δ) of the amide N–H proton. A significant downfield shift in CDCl₃ for the ortho-fluoro analog relative to the parent compound is indicative of intramolecular H-bonding.[13]
-
¹⁹F-{¹H} Heteronuclear Overhauser Effect Spectroscopy (HOESY): For the ortho-fluoro analog, perform a 2D ¹H-¹⁹F HOESY experiment. A cross-peak between the N–H proton and the ortho-fluorine provides definitive proof of their spatial proximity (< 5 Å) in solution.[16]
-
Solvent Titration (Optional): To probe the strength of the IMHB, acquire ¹H NMR spectra in mixed solvent systems (e.g., CDCl₃/DMSO-d₆) of increasing polarity. A large change in the N-H chemical shift as the polar solvent concentration increases indicates that the solvent is disrupting the intramolecular bond.[5]
Implications for Drug Design and Development
Harnessing the ortho-fluorine effect is not merely an academic exercise; it has profound practical implications for drug discovery:
-
Pre-organization for Potency: By locking the benzamide into a planar, bioactive conformation, the entropic penalty of binding is reduced. This pre-organization can lead to a significant increase in binding affinity and, consequently, potency.[1]
-
Enhanced Selectivity: A rigid conformation is less likely to adapt to the binding sites of off-target proteins, which can lead to improved selectivity and a better safety profile.[2]
-
Modulation of Physicochemical Properties: The intramolecular hydrogen bond can mask the polar N–H group, effectively increasing the molecule's lipophilicity. This "chameleonic" behavior can improve membrane permeability and oral absorption, while the increased stability of the C-F bond can block sites of metabolic attack.[8][17]
Conclusion
The substitution of an ortho-hydrogen for a fluorine on a benzamide scaffold is a subtle yet powerful strategy for conformational control. Through the formation of a stabilizing intramolecular N–H···F hydrogen bond, this single atom can enforce a planar geometry, reducing conformational flexibility. As demonstrated by comparative data from X-ray crystallography, NMR spectroscopy, and computational modeling, this effect is a reliable and quantifiable phenomenon. For drug development professionals, understanding and applying the ortho-fluorine effect provides a rational approach to optimize ligand-receptor interactions, enhance binding affinity, and improve the overall pharmacokinetic profile of benzamide-containing drug candidates.
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Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2016). Crystal Growth & Design, 16(7), 3986-3993. [Link]
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Structure and conformational dynamics of fluorine-containing drugs. (n.d.). World Pharma Today. Retrieved February 27, 2026, from [Link]
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Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024). ACS Publications. [Link]
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Galan, J. F., et al. (2009). Intramolecular hydrogen bonding in ortho-substituted arylamide oligomers: a computational and experimental study of ortho-fluoro- and ortho-chloro-N-methylbenzamides. The Journal of Physical Chemistry B, 113(38), 12809–12815. [Link]
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V-Substituted benzamides. Nmr spectroscopic study on substituted effects. (n.d.). SA Journal of Chemistry. [Link]
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Conformation and stereodynamics of N,N-dialkylbenzamides; a 1H and 13C nuclear magnetic resonance investigation of para-substituted 4-benzoyl-cis-2,6-dimethylmorpholines. (1983). Journal of the Chemical Society, Perkin Transactions 2, (11), 1547-1551. [Link]
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Conformational features of benzoyl N-alkylated amino-acids (N-alkylated benzamido-acids) determined by nuclear magnetic resonance spectroscopy. (1980). Journal of the Chemical Society, Perkin Transactions 2, (9), 1419-1423. [Link]
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N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2023). Molbank, 2023(3), M1713. [Link]
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Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. (2014). Beilstein Journal of Organic Chemistry, 10, 868-874. [Link]
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A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons. (2018). RSC Advances, 8(62), 35508-35513. [Link]
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Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. (n.d.). ResearchGate. [Link]
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N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2024). DORAS | DCU Research Repository. [Link]
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Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. (2024). AZoM. [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2018). Angewandte Chemie International Edition, 57(31), 9901-9905. [Link]
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Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. (2023). ScholarWorks @ UTRGV. [Link]
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N′-(2-Fluorobenzoyl)benzohydrazide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o540. [Link]
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Investigation and conformational analysis of fluorinated nucleoside antibiotics targeting siderophore biosynthesis. (2015). Journal of Medicinal Chemistry, 58(9), 3922–3936. [Link]
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Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). (2017). Molecules, 22(3), 486. [Link]
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A Comparative Guide to Elemental Analysis Standards for N-cyclohexyl-2-fluorobenzamide
In the landscape of pharmaceutical development, the precise characterization of an Active Pharmaceutical Ingredient (API) is non-negotiable. For a compound such as N-cyclohexyl-2-fluorobenzamide, a molecule with potential therapeutic applications, rigorous elemental analysis is a cornerstone of its quality, safety, and efficacy profile. This guide provides a comprehensive comparison of the prevailing standards and analytical methodologies, offering researchers, scientists, and drug development professionals a framework for making informed decisions in their analytical strategies.
The importance of elemental analysis for an API like this compound is twofold. Firstly, it serves to verify the empirical formula (C₁₃H₁₆FNO) by quantifying the mass fractions of carbon, hydrogen, and nitrogen. Secondly, and critically for patient safety, it is used to detect and quantify elemental impurities—often residues from catalysts or contaminants from manufacturing processes—which are strictly regulated by global pharmacopoeias.
Core Analytical Techniques: A Comparative Overview
The choice of analytical technique is dictated by the specific goal: empirical formula verification or trace impurity quantification. Two primary methodologies dominate the field: Combustion Analysis for bulk elemental composition and Spectroscopic techniques for trace elemental impurities.
1.1 Combustion Analysis (CHNS/O)
This technique is the gold standard for determining the percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur. It operates on the principle of complete combustion of the sample in an oxygen-rich environment, followed by the quantitative detection of the resulting gases (CO₂, H₂O, N₂, SO₂).
-
Causality of Experimental Choice: For establishing the identity and fundamental purity of a newly synthesized batch of this compound, combustion analysis is indispensable. It provides a direct comparison between the theoretical and experimentally determined elemental composition. A significant deviation would indicate the presence of impurities, residual solvents, or an incorrect molecular structure.
1.2 Inductively Coupled Plasma (ICP) Techniques
For the detection of trace elemental impurities, ICP-based methods are the industry standard, lauded for their high sensitivity and multi-element capabilities.[1] The two most common variants are ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES).
-
ICP-MS: Offers unparalleled sensitivity, with detection limits often in the parts-per-trillion (ppt) range.[2] This makes it the preferred method for quantifying highly toxic elements like arsenic, cadmium, lead, and mercury, which have very low permitted daily exposure limits.[2][3]
-
ICP-OES: A robust and cost-effective technique with detection limits typically in the parts-per-billion (ppb) to parts-per-million (ppm) range.[2][4] It is well-suited for analyzing less toxic elements that have higher concentration limits.
1.3 Alternative & Complementary Techniques
-
Atomic Absorption Spectroscopy (AAS): A sensitive technique for quantifying specific metallic elements. While it lacks the multi-element capability of ICP methods, it can be a cost-effective alternative for targeted analysis.[5]
-
X-Ray Fluorescence (XRF): A non-destructive technique that requires minimal sample preparation.[4] It is often used as a rapid screening tool before employing more sensitive, but also more complex, ICP-based methods.[4]
Comparative Data Summary
| Technique | Primary Application | Typical Detection Limits | Sample Throughput | Key Advantages | Key Limitations |
| Combustion (CHN) | Empirical Formula Verification | % level | High | High accuracy & precision for bulk elements | Not suitable for trace analysis |
| ICP-MS | Trace Elemental Impurities | ppt (ng/L) | Moderate | Ultra-high sensitivity, multi-element analysis | Higher cost, potential for matrix interferences[2] |
| ICP-OES | Elemental Impurities | ppb (µg/L) | High | Robust, cost-effective, good for higher concentrations[2] | Less sensitive than ICP-MS[4] |
| AAS | Targeted Elemental Impurities | ppb (µg/L) | Low to Moderate | High selectivity, lower instrument cost | Single-element analysis, slower throughput |
| XRF | Screening for Elemental Impurities | ppm (mg/kg) | Very High | Non-destructive, minimal sample preparation[4] | Lower sensitivity, matrix effects can be significant |
The Regulatory Framework: ICH Q3D and Pharmacopoeial Standards
The control of elemental impurities is not merely a matter of good science; it is a strict regulatory requirement. The primary global standard is the International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities.[6][7] This guideline has been adopted by major pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).
-
USP General Chapters <232> and <233>: These chapters outline the limits for elemental impurities and the procedures for their analysis, respectively.[8][9] They are harmonized with the ICH Q3D guideline.
-
Ph. Eur. Chapter 5.20: This chapter also reflects the ICH Q3D guideline, ensuring a consistent regulatory landscape across major markets.[10][11]
The ICH Q3D guideline classifies elemental impurities based on their toxicity and the likelihood of their occurrence in the drug product.[12][13]
-
Class 1: Highly toxic elements (As, Cd, Hg, Pb) that require a risk assessment for all drug products.[3]
-
Class 2: Elements that are generally less toxic but have a higher probability of being present in the drug product (e.g., from catalysts). This class is subdivided into 2A and 2B.[13]
-
Class 3: Elements with relatively low toxicity by the oral route of administration.[13]
For this compound, a risk-based approach must be employed to identify potential elemental impurities arising from raw materials, catalysts used in synthesis, manufacturing equipment, and container closure systems.[7][12]
Workflow for Elemental Impurity Analysis
The following diagram illustrates the logical workflow for assessing and controlling elemental impurities in this compound, from initial risk assessment to final reporting, in alignment with ICH Q3D principles.
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical data hinges on robust, well-documented, and validated experimental protocols. Below are step-by-step methodologies for the two primary analyses required for this compound.
Protocol 1: CHN Analysis via Combustion
Objective: To verify the empirical formula by determining the weight percent of Carbon, Hydrogen, and Nitrogen.
Methodology:
-
System Calibration:
-
Causality: The instrument's detectors must be calibrated against a known standard to ensure quantitative accuracy. A Certified Reference Material (CRM) with a precisely known elemental composition, such as Acetanilide or Sulfanilic Acid, is used.[14][15]
-
Procedure: Analyze multiple, precise weights of the CRM to generate a calibration curve for each element. The response of the thermal conductivity detector should be linear across the working range.
-
-
Sample Preparation:
-
Causality: The sample must be homogenous and free of moisture to ensure a representative analysis and prevent inflation of the hydrogen value.[16]
-
Procedure: Dry the this compound sample under vacuum at a mild temperature (e.g., 40-50°C) to remove residual solvents and water. Accurately weigh approximately 1-3 mg of the dried sample into a tin capsule using a microbalance.[15] Tightly crimp the capsule to enclose the sample.
-
-
Analysis:
-
Causality: The sample is dropped into a high-temperature (approx. 900-1000°C) furnace with a pulse of pure oxygen. This ensures complete and instantaneous combustion, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Procedure: Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence. The combustion products are swept by a helium carrier gas through a reduction tube (to convert nitrogen oxides to N₂) and then through a series of traps and detectors to quantify each gas.
-
-
Data Validation:
-
Causality: A quality control (QC) check is performed to verify the stability of the calibration.
-
Procedure: Analyze a mid-range CRM after every 10-15 unknown samples. The results should be within a pre-defined tolerance (e.g., ±0.3%) of the certified values.
-
Protocol 2: Trace Metal Analysis via ICP-MS
Objective: To quantify Class 1 and Class 2 elemental impurities (e.g., Pb, As, Cd, Hg, Pd, Pt) according to USP <232>/ICH Q3D limits.
Methodology:
-
Sample Preparation (Microwave Digestion):
-
Causality: Organic matrices like this compound must be completely destroyed to liberate the elements into an ionic, aqueous form suitable for introduction into the ICP-MS. Closed-vessel microwave digestion is the preferred method as it uses strong acids at high temperature and pressure, minimizing contamination and analyte loss.[17][18]
-
Procedure:
-
Accurately weigh approximately 100 mg of the sample into a pre-cleaned, high-purity TFM microwave vessel.[19]
-
Add a mixture of high-purity nitric acid (e.g., 5 mL) and hydrochloric acid (e.g., 1 mL).
-
Seal the vessel and place it in the microwave digestion system.
-
Ramp the temperature to ~200°C and hold for 20-30 minutes to ensure complete digestion.
-
After cooling, carefully open the vessel and dilute the clear digestate to a final volume (e.g., 50 mL) with deionized water.
-
-
-
Instrument Calibration and Tuning:
-
Causality: The ICP-MS must be calibrated with multi-element standards to generate a response curve for each analyte. An internal standard (e.g., Rh, Ir) is continuously introduced with the sample to correct for instrumental drift and matrix effects.
-
Procedure: Prepare a series of calibration standards from a certified multi-element stock solution.[20] The concentration range should bracket the expected sample concentrations and the required detection limits. Perform daily performance checks and tuning of the instrument to ensure sensitivity and resolution.
-
-
Analysis:
-
Causality: The prepared sample solution is nebulized into a high-temperature argon plasma (~8000 K), which atomizes and ionizes the elements. The ions are then guided into the mass spectrometer, where they are separated by their mass-to-charge ratio and detected.
-
Procedure: Introduce the blank, calibration standards, and digested sample solutions into the ICP-MS. Acquire data for all target elements.
-
-
Data Validation:
-
Causality: A spike recovery experiment is essential for validating the method's accuracy in the specific sample matrix.
-
Procedure: Prepare a separate sample and spike it with a known concentration of the target analytes before the digestion step.[19] Process and analyze this spiked sample alongside the unspiked sample. The recovery of the added spike should fall within an acceptable range (typically 70-150% as per USP <233>).[19]
-
Conclusion and Recommendations
For the comprehensive elemental analysis of this compound, a dual-pronged approach is not just recommended, but essential for regulatory compliance and scientific rigor.
-
For Identity and Purity: Combustion analysis remains the definitive method for confirming the C, H, and N composition against the theoretical formula. Its accuracy at the percentage level is unmatched for this purpose.
-
For Safety and Impurity Profiling: ICP-MS is the superior technique for quantifying trace elemental impurities.[2] Its exceptional sensitivity is necessary to meet the stringent Permitted Daily Exposure (PDE) limits set forth by the ICH Q3D and adopted by the USP and Ph. Eur.[3][21]
A robust analytical strategy must be underpinned by a thorough, science- and risk-based assessment as outlined in ICH Q3D.[6][22] All methods must be appropriately validated for their intended use, and the routine use of Certified Reference Materials is critical for ensuring the ongoing accuracy and trustworthiness of the data generated. By integrating these standards and methodologies, researchers and developers can ensure the quality and safety of this compound, paving the way for its potential therapeutic applications.
References
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United States Pharmacopeia. General Chapter <232> Elemental Impurities—Limits. USP.org. Available from: [Link]
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Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek.com. Available from: [Link]
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International Council for Harmonisation. ICH Harmonised Guideline. Guideline for Elemental Impurities Q3D(R2). ICH.org. 2022. Available from: [Link]
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European Medicines Agency. ICH Q3D Elemental impurities - Scientific guideline. EMA.europa.eu. 2015. Available from: [Link]
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West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. Westpharma.com. Available from: [Link]
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ECA Academy. ICH Q3D(R1) Guideline for Elemental Impurities. gmp-compliance.org. Available from: [Link]
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Nham, T. Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Spectroscopyonline.com. 2016. Available from: [Link]
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Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek.com. Available from: [Link]
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Analytik Jena. Ph. Eur. 5.20 Elemental Impurities. Analytik-jena.com. Available from: [Link]
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Agilent Technologies. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent.com. 2021. Available from: [Link]
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Scribd. USP <232> Elemental Impurities Limits. Scribd.com. 2021. Available from: [Link]
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European Pharmaceutical Review. Elemental impurities: certified reference materials for ICH Q3D, USP<232> & <2232> and Ph.Eur. 5.20. Europeanpharmaceuticalreview.com. 2019. Available from: [Link]
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ECA Academy. European Pharmacopoeia Chapter 5.20 "Metal Catalysts or Metal Reagent Residues": Implementation Delayed Until Further Notice!. gmp-compliance.org. 2013. Available from: [Link]
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ResearchGate. Preparation of pharmaceutical samples for elemental impurities analysis: Some potential approaches. Researchgate.net. Available from: [Link]
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Scribd. Elemental Impurities EP 2019. Scribd.com. Available from: [Link]
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ECA Academy. New Ph. Eur. Chapter on Elemental Impurities in Plastic Materials. gmp-compliance.org. 2024. Available from: [Link]
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Drawell. Sample Preparation for ICP-OES - Methods and Considerations. Drawell.com. 2024. Available from: [Link]
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Alpha Resources. Why Use Certified Reference Materials for Organic Analysis in Atomic Spectroscopy?. Spectroscopyonline.com. Available from: [Link]
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Impact Analytical. Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). Impactanalytical.com. 2025. Available from: [Link]
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Agilent Technologies. Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent.com. 2021. Available from: [Link]
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HPCi Media. Elemental Impurity Analysis in Pharmaceuticals. Hpcimedia.com. Available from: [Link]
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Jones, R. Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. Spectroscopyonline.com. 2015. Available from: [Link]
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National Institute of Metrology, China. Reference Material Certificate. Nist.gov. Available from: [Link]
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Ghofrani, H. et al. Microwave-Induced Combustion for ICP-MS: A Generic Approach to Trace Elemental Analyses of Pharmaceutical Products. Spectroscopyonline.com. 2020. Available from: [Link]
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Elementar. Best practices for sample preparation in elemental analysis. Elementar.com. 2025. Available from: [Link]
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International Atomic Energy Agency. Reference Materials-Home. Iaea.org. Available from: [Link]
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QbD Group. ICP-MS vs ICP-OES: choosing the right elemental impurity test. Qbd.eu. 2025. Available from: [Link]
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ResearchGate. (PDF) Microwave-Induced Combustion for ICP-MS: A Generic Approach to Trace Elemental Analyses of Pharmaceutical Products. Researchgate.net. 2025. Available from: [Link]
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Patsnap. ICP-MS vs MS-MS: Enhanced Detection in Pharmaceutical Analysis. Patsnap.com. 2025. Available from: [Link]
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Clariant. Elemental Analysis and Chemical Properties. Clariant.com. Available from: [Link]
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IUCr Journals. N-Cyclohexyl-3-fluorobenzamide. Iucr.org. Available from: [Link]
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Fernández, J. et al. Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. 2015. Available from: [Link]
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RSSL. Elemental Analysis Techniques. Rssl.com. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-cyclohexyl-2-fluorobenzamide
Disclaimer: This guide is intended for informational purposes and is based on the chemical properties of analogous compounds. It is imperative that all waste generators conduct a formal hazardous waste characterization of their specific waste streams in compliance with local, state, and federal regulations.
Understanding the Hazard Profile of N-cyclohexyl-2-fluorobenzamide
This compound is a halogenated organic compound. The presence of the fluorinated benzene ring and the amide linkage suggests a potential for biological activity and environmental persistence. Based on data from structurally similar compounds, such as N-cyclohexyl-2-benzothiazolesulfenamide and various fluorinated benzamides, the following hazards should be anticipated[1][2][3][4]:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[3]
-
Skin Sensitization: There is a potential for this compound to cause an allergic skin reaction upon repeated contact.[1][4]
-
Aquatic Toxicity: Many benzamide derivatives exhibit toxicity to aquatic organisms, with the potential for long-lasting effects in the aquatic environment.[1][4]
-
Hazardous Combustion Products: In the event of a fire, thermal decomposition can release toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[5][6]
| Hazard Class | Anticipated Effect | Primary Route of Exposure |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | Ingestion |
| Skin Corrosion/Irritation | May cause skin irritation. | Dermal contact |
| Eye Damage/Irritation | May cause serious eye irritation. | Ocular contact |
| Skin Sensitization | May cause an allergic skin reaction. | Dermal contact |
| Aquatic Toxicity | Potentially toxic to aquatic life. | Environmental release |
Regulatory Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.
This compound is not currently a listed hazardous waste. Therefore, its classification depends on its characteristics. As a solid, it is unlikely to be ignitable, corrosive, or reactive under normal conditions. The primary consideration would be its toxicity.
Given that it is a halogenated organic compound, if it is used as a solvent and becomes spent, it could potentially fall under the F002 listed waste category, which includes spent halogenated solvents.[7] However, this is dependent on its specific application within the laboratory.
The most prudent approach is to manage this compound waste as a hazardous chemical waste.
Decision Flow for Waste Classification
Caption: Decision tree for classifying this compound waste.
Personal Protective Equipment (PPE) and Handling
Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling this compound.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use, and proper glove removal technique should be followed.[8]
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[5]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If handling the material as a powder and dust generation is likely, a NIOSH-approved respirator with a particulate filter should be used.[1]
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Spill Management
In the event of a spill, the following procedures should be immediately enacted:
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the previous section.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.[5][6]
-
Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.
-
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Collection and Storage
Proper segregation and storage of chemical waste are critical to preventing accidental reactions and ensuring safe disposal.
-
Waste Container: Use a dedicated, chemically compatible, and leak-proof container for this compound waste. The container should be in good condition and have a secure lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Irritant," "Skin Sensitizer," "Aquatic Toxin").
-
Segregation: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[5][6]
-
Closure: Keep the waste container closed at all times, except when adding waste.
Disposal Procedure
The recommended method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste disposal facility.[4]
Step-by-Step Disposal Protocol:
-
Waste Characterization: As previously stated, a formal waste characterization is the foundational step. This may involve analytical testing if the waste stream contains other components.
-
Containerization and Labeling: Ensure the waste is in the correct, properly labeled container as described in Section 5.
-
Request for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport the waste yourself.
-
Documentation: Complete all necessary hazardous waste manifests or pickup request forms as required by your institution and regulatory agencies.
-
Incineration: The licensed waste disposal vendor will transport the waste for incineration. This method is preferred because it destroys the organic molecule, preventing its release into the environment. The high temperatures also manage the breakdown of the fluorinated components.
Disposal of Contaminated Materials: All materials that come into contact with this compound, including gloves, weigh boats, and cleaning materials, must be disposed of as hazardous waste in the same manner as the chemical itself.[8]
Disposal Workflow
Caption: Step-by-step workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of scientific integrity and laboratory safety.
References
-
KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: N-[(1R,4R)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride. Retrieved from [Link]
-
Kemai(Tianjin) Chemical Technical Co.,Ltd. (2011). Material Safety Data Sheet: N-Cyclohexyl-2-benzothiazolesulfenamide. Retrieved from [Link]
-
CPAChem. (2023). Safety Data Sheet: N-Cyclohexylbenzothiazole-2-sulphenamide. Retrieved from [Link]
-
PubChem. (n.d.). N-Cyclohexyl-2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Harwick Standard. (n.d.). Safety Data Sheet: Mixland NewGen CBS 80 G. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-cyclohexyl-2-fluorobenzamide
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides an in-depth, procedural framework for the safe handling of N-cyclohexyl-2-fluorobenzamide, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As direct, comprehensive safety data for this specific molecule is limited, our protocol is grounded in an expert analysis of its structural components—a fluorinated aromatic ring and a cyclohexylamide group—and authoritative data from closely related chemical analogues.
Hazard Assessment: Understanding the Risks
A thorough risk assessment is the foundation of any laboratory safety protocol. Based on data from analogous compounds like N-Cyclohexyl-2-benzothiazolesulfenamide and various fluorinated benzamides, we can anticipate the primary hazards associated with this compound.
-
Skin Contact: The most significant risk is the potential for skin sensitization upon repeated contact.[1][2] This means that while initial contact may only cause slight irritation, subsequent exposures can lead to an allergic skin reaction.[2][3] Therefore, preventing all skin contact is critical.
-
Eye Contact: Direct contact with the eyes is likely to cause irritation.[1][4][5] As with any chemical, eye protection is non-negotiable.
-
Inhalation: If the compound is a fine powder, dust generation is a primary concern.[1][2] Inhaling this dust may irritate the respiratory tract and could lead to symptoms of bronchitis.[1]
-
Ingestion: Like many research chemicals, this compound is presumed to be harmful if swallowed.[2]
-
Chronic Exposure: Some related compounds indicate a risk of damage to organs through prolonged or repeated exposure.[2][3]
-
Environmental Hazard: Many similar chemicals are classified as very toxic to aquatic life with long-lasting effects.[1][2][3] This necessitates stringent disposal protocols to avoid environmental release.[2][3]
Hazard and PPE Summary Table
| Hazard Route | Potential Risk | Recommended PPE / Engineering Control |
| Skin | Irritation, Allergic Sensitization[1][2][3][5] | Chemical-resistant gloves (Nitrile), Lab coat/Coveralls |
| Eyes | Serious Irritation[1][4][5] | Chemical splash goggles or Safety glasses with side shields |
| Inhalation | Respiratory Tract Irritation[1] | Fume hood or local exhaust ventilation; Respirator if dust is generated |
| Ingestion | Harmful if Swallowed[2] | Do not eat, drink, or smoke in the lab; Wash hands thoroughly |
| Environmental | Toxic to Aquatic Life[1][2][3] | Collect all waste for proper disposal; Prevent release to drains |
The Personal Protective Equipment (PPE) Protocol
The following protocol outlines the minimum PPE requirements. A site-specific hazard analysis may necessitate additional measures.[6]
Step 1: Foundational Protection (The "Always-On" Layer)
This is the minimum attire required upon entering the laboratory where this compound is handled.
-
Full-Length Pants and Closed-Toe Shoes: Provides a basic barrier against accidental spills. Shoes should be made of a non-absorbent material.[6][7]
-
Laboratory Coat: A clean, buttoned lab coat protects your skin and personal clothing from minor splashes and dust.[6][8]
Step 2: Task-Specific Protection (The Active Handling Layer)
This layer is added immediately before handling the chemical and is removed upon completion of the task.
-
Eye and Face Protection:
-
Hand Protection:
-
Glove Selection: Nitrile gloves are the standard choice for providing short-term protection against a wide range of chemicals.[6] Always inspect gloves for tears or punctures before use.[2]
-
Double Gloving: For extended procedures or when handling higher concentrations, consider wearing two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Proper Technique: Never touch surfaces like doorknobs, keyboards, or your face with gloved hands. Use a proper glove removal technique to avoid skin contact with the contaminated outer surface.[2]
-
-
Respiratory Protection:
-
Primary Control: All work with solid this compound that could generate dust must be performed in a certified chemical fume hood or with adequate local exhaust ventilation to minimize inhalation exposure.[1][2][10]
-
When a Respirator is Needed: If engineering controls are insufficient or during a spill cleanup outside of a fume hood, a NIOSH-approved respirator is required.[11] A minimum of an N95-rated dust mask may be sufficient for nuisance dust, but a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates offers superior protection.[7][11]
-
PPE Donning and Doffing (Removal) Workflow
Correctly putting on and, more importantly, taking off PPE is crucial to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE to minimize exposure.
Operational and Disposal Plans
Beyond personal protection, safe operational and disposal procedures are essential.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling this compound, preferably within a fume hood. Assemble all necessary equipment, including the chemical, solvents, glassware, and a dedicated waste container.
-
Don PPE: Follow the donning procedure outlined in the diagram above.
-
Weighing/Transfer: Perform all transfers of the solid compound within the fume hood to contain any dust. Use spark-proof tools and take precautions against static discharge.[1][3]
-
Procedure: Keep all containers of the chemical closed when not in use.
-
Post-Procedure: Clean the work area thoroughly. Decontaminate any equipment that has come into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order to prevent contaminating yourself.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3]
Safe Handling and Decontamination Workflow
Caption: A workflow for the safe handling and decontamination process.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Evacuate non-essential personnel from the area. Alert your supervisor and colleagues.
-
Assess: From a safe distance, assess the extent of the spill. Ensure you have the correct PPE before approaching.
-
Contain: Prevent the spill from spreading or entering drains.[2][3][10]
-
Clean-Up (for small spills):
-
Decontaminate: Wipe down the spill area with an appropriate solvent and then soap and water.
Waste Disposal Plan
-
Chemical Waste: All waste this compound and materials heavily contaminated with it must be collected in a clearly labeled, sealed hazardous waste container.[2][10] Do not mix with other waste streams unless instructed by your institution's environmental health and safety (EHS) office.
-
Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and other materials in a designated hazardous waste container.[2][3] Do not discard them in the regular trash.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, regional, and national regulations.[1][10] Contact a licensed professional waste disposal service for final disposal.[2]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both their personal safety and the integrity of their work, thereby fostering a culture where groundbreaking science and unwavering safety coexist.
References
- Material Safety Data Sheet. (2011, August 20). Flexsys.
- Safety Data Sheet. (2025, February 17). Angene Chemical.
- SAFETY DATA SHEET. (2025, October 30). TCI Chemicals.
- Personal Protective Equipment (PPE). (2026, February 4). CHEMM.
- SAFETY DATA SHEET. (2009, November 16). Fisher Scientific.
- Personal Protective Equipment: Chemical Handling. (2016, April 14). OSHA Safety Training for Agriculture.
- Chemical Safety Data Sheet MSDS / SDS - N-Cyclohexyl-2-benzothiazolesulfenamide. (2026, February 7). ChemicalBook.
- SAFETY DATA SHEET. (2011, February 10). Thermo Fisher Scientific.
- Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024, June 6). PPS Essentials.
- How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. SDS Manager.
- Safety data sheet. (2023, August 2). CPAChem.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
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- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
